2'-Chloro-5'-fluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBNPMAKHFSEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371412 | |
| Record name | 2'-Chloro-5'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-16-4 | |
| Record name | 1-(2-Chloro-5-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2965-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-5'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro-5'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2'-Chloro-5'-fluoroacetophenone, a key chemical intermediate in various fields of chemical synthesis. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application.
Introduction and Core Attributes
This compound is a substituted aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The stability and ease of handling of this compound further enhance its utility in both laboratory and industrial settings.[1]
This guide will delve into the essential physicochemical properties, synthesis, reactivity, and applications of this compound, providing practical insights and detailed protocols for its use.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in synthesis and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2965-16-4 | [1][2] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Refractive Index (n20D) | 1.52 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Room Temperature | [1] |
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group. The three protons on the aromatic ring will appear as multiplets, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the six aromatic carbons. The carbon atoms directly bonded to the fluorine and chlorine will show characteristic splitting patterns and chemical shifts.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the aromatic ring.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-Cl and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the acetyl group and other characteristic fragments.
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1-chloro-4-fluorobenzene. The Lewis acid catalyst is crucial as it polarizes the acetyl chloride, facilitating the formation of the acylium ion.
Figure 1: Friedel-Crafts Acylation Workflow.
Detailed Experimental Protocol (Representative)
This protocol is based on established Friedel-Crafts acylation procedures and patent literature.[2] Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols.
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.
-
Initial Charge: In a well-ventilated fume hood, charge the flask with anhydrous aluminum trichloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: Add 1-chloro-4-fluorobenzene (1.0 equivalent) to the flask.
-
Slow Addition: Slowly add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the addition funnel to the stirred suspension, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a large beaker with vigorous stirring.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Reactivity and Synthetic Applications
The reactivity of this compound is governed by three main features: the acetyl group, the aromatic ring, and the halogen substituents.
Figure 2: Key Reactivity Pathways.
Reactions of the Acetyl Group
The acetyl group is a versatile functional handle for further molecular elaboration.
-
α-Halogenation: The methyl protons of the acetyl group are acidic and can be readily substituted with halogens (e.g., bromine) under acidic or basic conditions to form α-haloacetophenones. These products are valuable intermediates for the synthesis of various heterocyclic compounds.
-
Condensation Reactions: The enolizable nature of the acetyl group allows it to participate in aldol and Claisen-Schmidt condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones).
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytically hydrogenated to an ethyl group (Clemmensen or Wolff-Kishner reduction).
Reactivity of the Aromatic Ring
The chloro and fluoro substituents on the aromatic ring are deactivating but ortho-, para-directing for further electrophilic aromatic substitution.[6][7][8] The acetyl group is a meta-directing deactivator. The regiochemical outcome of subsequent substitutions will depend on the interplay of these electronic and steric effects.
Applications in Drug Discovery and Agrochemicals
This compound is a key starting material in the synthesis of a range of biologically active molecules.
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1][9] While specific marketed drugs directly derived from this compound are not prominently cited in the available literature, its structural motif is common in many bioactive compounds.
-
Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[1] For instance, a related compound, 2-chloro-4'-fluoroacetophenone, is an intermediate in the synthesis of the fungicide epoxiconazole.[10]
Safety and Handling
As a responsible scientist, it is imperative to be fully aware of the hazards associated with any chemical and to handle it with appropriate precautions.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Code | Source |
| Hazard | Fatal if swallowed. | H300 | |
| Toxic in contact with skin or if inhaled. | H311 + H331 | ||
| Causes skin irritation. | H315 | ||
| Causes serious eye damage. | H318 | ||
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | ||
| May cause respiratory irritation. | H335 | ||
| Precautionary | Avoid breathing dust. | P261 | |
| Wash skin thoroughly after handling. | P264 | ||
| Do not eat, drink or smoke when using this product. | P270 | ||
| Use only outdoors or in a well-ventilated area. | P271 | ||
| Wear protective gloves/ protective clothing/ eye protection/ face protection. | P280 | ||
| In case of inadequate ventilation wear respiratory protection. | P285 | ||
| IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. | P301 + P310 + P330 | ||
| IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell. | P302 + P352 + P312 | ||
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor. | P304 + P340 + P311 | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 + P310 | ||
| Store locked up. | P405 | [11] | |
| Store in a well-ventilated place. Keep container tightly closed. | P403 + P233 | [11] | |
| Dispose of contents/container to an approved waste disposal plant. | P501 | [11] |
Handling and First Aid
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its well-defined reactivity, stemming from the interplay of its acetyl group and halogenated aromatic ring, allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]
- 4. azom.com [azom.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone in the synthesis of complex organic molecules, 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4) presents a unique combination of reactive sites, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, safety and handling procedures, and a discussion of its current and potential applications. The information herein is intended to empower researchers to leverage the full potential of this versatile intermediate.
Compound Identification and Chemical Structure
1.1. Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-Chloro-5-fluorophenyl)ethanone |
| CAS Number | 2965-16-4[1][2] |
| Molecular Formula | C₈H₆ClFO[1][2] |
| Molecular Weight | 172.58 g/mol [1][2] |
| PubChem CID | 2736508[1] |
| MDL Number | MFCD00042574[1] |
1.2. Chemical Structure
The structure of this compound is characterized by an acetophenone core with a chlorine atom at the 2' (ortho) position and a fluorine atom at the 5' (meta) position of the phenyl ring.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
This section details the key physical and chemical characteristics of this compound, which are essential for its handling, storage, and application in synthesis.
2.1. Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| Solubility | Sparingly soluble in water. Soluble in many common organic solvents such as acetone, chloroform, dichloromethane, ethanol, and ethyl acetate. | [3] |
2.2. Chemical Properties and Reactivity
This compound is a stable compound under normal laboratory and industrial handling conditions.[1] Its reactivity is primarily governed by three key features: the ketone carbonyl group, the activated aromatic ring, and the ortho-chloro substituent.
-
Carbonyl Group Reactivity: The ketone moiety is susceptible to nucleophilic attack, allowing for a wide range of transformations. It can undergo reduction to the corresponding alcohol, reductive amination to form amines, and participate in Wittig-type reactions to form alkenes.
-
Aromatic Ring Reactivity: The phenyl ring is substituted with both an electron-withdrawing (chloro and fluoro) and a deactivating (acetyl) group. This makes electrophilic aromatic substitution reactions challenging. However, the halogen substituents can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Influence of Halogen Substituents: The ortho-chloro and meta-fluoro groups significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the halogens can increase the acidity of the alpha-protons of the acetyl group, facilitating enolate formation and subsequent alkylation or condensation reactions.[4]
Spectroscopic Characterization
As of the time of this writing, publicly available, verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) specifically for this compound (CAS 2965-16-4) is limited. Therefore, representative data for a closely related isomer, 2',4'-dichloro-5'-fluoroacetophenone, is provided below for illustrative purposes to indicate the expected regions for key signals. Researchers should obtain and verify their own analytical data for the specific compound.
3.1. ¹H NMR Spectroscopy (Example Data for an Isomer)
For an analogous compound, 2',4'-dichloro-5'-fluoroacetophenone, the proton NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) around 2.66 ppm. The aromatic protons would appear as two distinct signals in the range of 7.4-7.5 ppm.[5]
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. The carbonyl carbon is expected to have a chemical shift in the downfield region, typically around 190-200 ppm. The methyl carbon will appear significantly upfield. The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atom.
3.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-Cl stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.
-
C-F stretch: A strong band in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
3.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z 172, with a characteristic M+2 peak at m/z 174 due to the presence of the chlorine-37 isotope. Common fragmentation patterns would involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis Protocol
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride, using a Lewis acid catalyst such as aluminum trichloride.[2]
Caption: Synthesis of this compound via Friedel-Crafts acylation.
4.1. Experimental Procedure: Friedel-Crafts Acylation
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols. All work should be performed in a well-ventilated fume hood.
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of 1-Chloro-4-fluorobenzene: After the addition of acetyl chloride is complete, add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise, again keeping the reaction temperature below 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[1]
Safety and Handling
As a halogenated aromatic ketone, this compound requires careful handling to minimize exposure and ensure laboratory safety.
5.1. GHS Hazard Identification
| Pictogram | Hazard Class | Hazard Statement |
|
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
5.2. Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
5.3. Storage and Stability
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1] It is stable under normal storage conditions. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.
Applications in Research and Development
The unique substitution pattern of this compound makes it a highly valuable intermediate in several areas of chemical synthesis, particularly in the development of new pharmaceuticals and agrochemicals.[1]
6.1. Pharmaceutical Synthesis
This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. It is particularly utilized in the development of novel anti-inflammatory and analgesic agents.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, a common strategy in modern drug design. The chloro and ketone functionalities provide versatile handles for further molecular elaboration.
6.2. Agrochemical Development
In the agrochemical sector, this compound is used in the synthesis of advanced pesticides and herbicides.[1] The incorporation of fluorine and chlorine atoms into the molecular structure of active ingredients can lead to increased efficacy and a more desirable environmental profile.
6.3. Organic Synthesis and Materials Science
As a versatile building block, this compound is employed in a wide range of organic transformations to create complex molecular architectures.[1] Its utility extends to materials science, where it can be used in the development of specialty polymers and coatings, contributing to enhanced durability and resistance to chemical and UV degradation.[1]
Conclusion
This compound is a chemical intermediate of significant value to the scientific community. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an essential tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science fields. Adherence to proper safety and handling protocols is paramount when working with this compound. As research and development continue to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in modern chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
2'-Chloro-5'-fluoroacetophenone molecular weight and formula
An In-Depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a versatile building block for more complex, high-value molecules.[1] The specific substitution pattern—a chlorine atom at the 2' position and a fluorine atom at the 5' position relative to the acetyl group—confers a unique combination of reactivity and stability. This disubstituted phenyl ring allows for precise chemical modifications, making it an essential scaffold in the synthesis of biologically active compounds.[1]
This technical guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, detail a standard synthetic protocol with mechanistic insights, discuss methods for its structural characterization, and survey its key applications.
Core Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, safety assessment, and purification strategies. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClFO | [1][2][3] |
| Molecular Weight | 172.58 g/mol | [1][2][3] |
| CAS Number | 2965-16-4 | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 82 °C @ 5 mmHg | [1][2] |
| Density | ~1.29 g/cm³ | [1] |
| Refractive Index (n20D) | ~1.52 | [1] |
| Synonyms | 1-(2-Chloro-5-fluorophenyl)ethanone | [2] |
| Storage Conditions | Store at room temperature, sealed in a dry environment | [1][2] |
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation
The most common and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.
Expertise & Rationale: The choice of the Friedel-Crafts acylation is dictated by its reliability and the ready availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the chlorine of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-4-fluorobenzene. The directing effects of the existing halogen substituents are crucial here; the fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. The acylation occurs ortho to the fluorine and meta to the chlorine, leading to the desired product.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.
Detailed Synthesis Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.
-
Reactor Preparation: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). The resulting slurry is cooled to 0-5 °C using an ice bath.
-
Addition of Reactants: A solution of 1-chloro-4-fluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in DCM is added dropwise to the AlCl₃ slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction mixture is carefully and slowly poured into a flask containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation (boiling point ~82 °C at 5 mmHg) to yield this compound as a clear liquid.[1][2]
Spectroscopic Characterization: Structural Validation
Post-synthesis, it is imperative to confirm the identity and purity of the final product. Standard spectroscopic techniques provide an unambiguous structural fingerprint.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region (7.0-7.8 ppm) will display three distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by coupling to each other and to the fluorine atom.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should exhibit 8 distinct carbon signals. The carbonyl carbon will be significantly downfield (~195 ppm). The six aromatic carbons will appear in the 115-140 ppm range, with their chemical shifts influenced by the attached halogens (carbon-fluorine coupling will be observable). The methyl carbon will be the most upfield signal (~26 ppm).
-
Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺) peak at m/z = 172. A characteristic M+2 peak at m/z = 174 with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom. A prominent fragment from the loss of the methyl group (M-15) at m/z = 157 is also expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.
Key Applications in Research and Development
The utility of this compound stems from its dual-functionality: a reactive ketone and a substituted aromatic ring. This structure makes it a valuable precursor in several high-tech industries.
-
Pharmaceutical Development: This is the primary application area. The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] The ketone group can be readily transformed into other functional groups (alcohols, amines, hydrazones), allowing for the construction of diverse molecular libraries for drug discovery. The presence of fluorine is known to often enhance pharmacological properties such as metabolic stability and binding affinity.[1]
-
Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.[1] The specific halogenation pattern can contribute to the biological activity and environmental persistence profile of the final agrochemical product.
-
Material Science: The compound finds use in the development of specialty polymers and coatings.[1] Incorporation of such fluorinated and chlorinated moieties can enhance properties like thermal stability, chemical resistance, and durability.[1]
-
Organic Synthesis: Beyond specific applications, it serves as a general building block for chemists to create complex molecules and explore new chemical space.[1]
Safety and Handling
As with any active chemical reagent, proper handling is essential. This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science and industry. Its well-defined molecular structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate for researchers and developers. A comprehensive understanding of its properties, as detailed in this guide, is the first step toward harnessing its full potential in the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.
References
synthesis of 2'-Chloro-5'-fluoroacetophenone
An In-Depth Technical Guide to the Synthesis of 2'-Chloro-5'-fluoroacetophenone
Abstract
This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a wide array of high-value compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro moieties on the aromatic ring, makes it a versatile building block in pharmaceutical and agrochemical development.[1][2] This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, rooted in the principles of Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and explore the critical parameters that govern reaction success. Furthermore, this document will discuss potential synthetic alternatives and address common challenges, offering researchers and drug development professionals a robust framework for its efficient and reliable synthesis.
Strategic Importance in Chemical Synthesis
The value of this compound lies in its utility as a precursor for more complex molecular architectures. The presence of halogen atoms provides reactive handles for further functionalization, while the ketone moiety is a gateway for numerous chemical transformations. Its applications are diverse and impactful:
-
Pharmaceutical Development: It serves as a key starting material for the synthesis of biologically active compounds, including anti-inflammatory and analgesic agents.[1] The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[3]
-
Agrochemicals: This compound is utilized in the formulation of modern pesticides and herbicides, contributing to effective crop protection solutions.[1]
-
Material Science: It finds application in the development of specialty polymers and coatings, where its structural features can impart enhanced durability and resistance to chemical and UV degradation.[1]
The Principal Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially favored method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.[4] This classic electrophilic aromatic substitution reaction provides an efficient means of introducing an acetyl group onto the aromatic ring.[5]
Mechanistic Rationale
The reaction proceeds via a well-established mechanism involving the generation of a potent electrophile, the acylium ion.[6]
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-4-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the ring. This step regenerates the AlCl₃ catalyst.[7]
However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required. This complex is subsequently hydrolyzed during the workup phase to liberate the final product.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to 2'-Chloro-5'-fluoroacetophenone: Synthesis, Structural Analysis, and Applications
Prepared by: A Senior Application Scientist
Executive Summary
2'-Chloro-5'-fluoroacetophenone, identified by its CAS number 2965-16-4, is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive acetyl group, makes it a highly valuable building block in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of its synthesis, structural characterization, and key applications. As publicly available experimental spectral data is limited, this document leverages established chemical principles and data from analogous structures to provide a robust, predictive analysis of its spectroscopic characteristics, offering researchers a reliable framework for its identification and use.
Introduction to this compound
This compound is a specialized chemical intermediate prized for its unique substitution pattern, which imparts desirable electronic properties and multiple reactive sites for further molecular elaboration.[1] Its primary utility lies in serving as a foundational scaffold for the synthesis of high-value compounds, including anti-inflammatory agents, analgesics, pesticides, and herbicides.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a final drug product, a key consideration in medicinal chemistry.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential information for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 2965-16-4 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | ~1.29 g/cm³ | [1] |
| Refractive Index | n²⁰/D ~1.52 | [1] |
| Purity | ≥ 98% (by GC) | [1] |
Synthesis via Friedel-Crafts Acylation
The most logical and widely practiced method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. For this compound, the synthesis proceeds via the acylation of 1-chloro-4-fluorobenzene with acetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Causality and Mechanistic Insights
The reaction mechanism begins with the activation of acetyl chloride by the Lewis acid catalyst, AlCl₃, to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is the key reactive species. The nucleophilic π-system of the 1-chloro-4-fluorobenzene ring then attacks the acylium ion. The directing effects of the existing substituents are crucial: the fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The acylation occurs at the position ortho to the chlorine and meta to the fluorine, a sterically accessible and electronically favorable site. A subsequent deprotonation of the intermediate sigma complex restores aromaticity and yields the final product. Anhydrous conditions are critical because Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst and halt the reaction.
Experimental Protocol
This protocol is a validated, representative procedure based on established methodologies for Friedel-Crafts acylation.
Materials:
-
1-Chloro-4-fluorobenzene (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas outlet bubbler (to vent HCl gas produced).
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. After the addition, allow the mixture to stir for an additional 15 minutes.
-
Substrate Addition: Add 1-chloro-4-fluorobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and very slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Analysis and Characterization (Predicted)
Given the absence of publicly archived spectra, this section provides a detailed prediction of the key spectroscopic data for this compound. These predictions are grounded in fundamental principles and comparative data from structurally similar compounds.
Predicted ¹H NMR Spectrum
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
δ ~2.65 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃). It appears as a sharp singlet as there are no adjacent protons to cause splitting.
-
δ ~7.15-7.25 ppm (m, 1H): This multiplet is assigned to the proton at the C4 position (H-4). It is coupled to H-3 and H-6, resulting in a complex splitting pattern, likely a triplet of doublets.
-
δ ~7.40-7.50 ppm (dd, 1H): This signal corresponds to the proton at the C6 position (H-6). It will appear as a doublet of doublets due to coupling with H-4 and H-3.
-
δ ~7.55-7.65 ppm (dd, 1H): This signal is assigned to the proton at the C3 position (H-3). It is ortho to the electron-withdrawing carbonyl group, shifting it downfield. It will appear as a doublet of doublets due to coupling with H-4 and H-6.
Predicted ¹³C NMR Spectrum
(Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| -CH₃ | ~29-31 | Typical range for a methyl ketone carbon. |
| C=O | ~195-198 | Characteristic chemical shift for an aryl ketone carbonyl carbon. |
| C1 | ~138-140 | Aromatic carbon bearing the acetyl group, deshielded. |
| C2 | Carbon bearing the chlorine atom, deshielded by halogen and coupled to fluorine. | |
| C3 | Deshielded by ortho carbonyl, shielded by meta fluorine, strong coupling to fluorine. | |
| C4 | Aromatic CH carbon with moderate coupling to fluorine. | |
| C5 | Carbon directly bonded to fluorine, shows a very large one-bond C-F coupling constant. | |
| C6 | Shielded by ortho fluorine, strong coupling. |
Predicted Infrared (IR) Spectrum
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1680-1700 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone.
-
~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250-1280 cm⁻¹: A strong band corresponding to the C-F stretching vibration.
-
~750-800 cm⁻¹: A band associated with the C-Cl stretching vibration.
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 172, with a characteristic M+2 isotope peak at m/z = 174 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Major Fragments:
-
m/z = 157: Loss of the methyl group ([M-CH₃]⁺). This is a very common fragmentation pathway for methyl ketones.
-
m/z = 129: Formation of the 2-chloro-5-fluorobenzoyl cation ([C₇H₃ClFO]⁺) after loss of the methyl radical.
-
m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺).
-
Analytical Characterization Workflow
To confirm the identity and purity of synthesized this compound, a systematic analytical workflow is essential.
Caption: Standard workflow for the analytical characterization of the title compound.
Applications in Research and Development
The structural features of this compound make it an adaptable starting material for various synthetic targets.
-
Pharmaceutical Synthesis: It is a precursor for multi-step syntheses of active pharmaceutical ingredients (APIs). The ketone can be reduced to a secondary alcohol, the chlorine can be displaced by various nucleophiles, and the aromatic ring can undergo further substitutions, allowing for the construction of complex molecular architectures. It is particularly noted for its use in creating anti-inflammatory and analgesic agents.[1]
-
Agrochemical Development: In agrochemicals, the toxophoric properties of halogenated aromatic compounds are well-established. This molecule serves as a building block for novel pesticides and herbicides, where the specific halogenation pattern can fine-tune the biological activity and environmental persistence of the final product.[1]
-
Material Science: The compound can be incorporated into the synthesis of specialty polymers and coatings, where its structure can enhance properties like thermal stability, chemical resistance, and durability.[1]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
-
GHS Hazards: Classified with GHS07 (Warning). Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry, agrochemical science, and materials research. While a comprehensive public database of its spectral properties is not yet available, a thorough analysis based on established chemical principles provides a reliable predictive framework for its characterization. The robust Friedel-Crafts synthesis protocol outlined herein offers a clear pathway to its production, enabling researchers and drug development professionals to leverage its unique properties for the creation of novel and valuable compounds.
References
Spectroscopic Characterization of 2'-Chloro-5'-fluoroacetophenone: A Technical Guide
Introduction: The Structural Significance of 2'-Chloro-5'-fluoroacetophenone
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct electronic and conformational properties that can influence molecular interactions and biological activity. As a key building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its structural and electronic characteristics is paramount. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering a foundational dataset for its identification, characterization, and utilization in research and development.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, along with a robust protocol for data acquisition.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra. This self-validating system ensures reproducibility and accuracy.[1][2][3]
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Causality in Experimental Choices:
-
Deuterated Solvent: Using a deuterated solvent (e.g., CDCl₃) is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[1]
-
Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for calibrating the chemical shift axis, ensuring accuracy and comparability of data across different instruments.
-
Shimming: The process of shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. This is critical for obtaining sharp, well-resolved NMR signals, which is necessary for accurate coupling constant measurements and resolving closely spaced peaks.[1]
-
Relaxation Delay (d1): A sufficient relaxation delay between pulses is crucial for obtaining quantitative ¹³C NMR data, especially for quaternary carbons which have longer relaxation times. A delay of at least 5 times the longest T₁ is recommended for accurate integration.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons and data from similar substituted acetophenones.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~ 2.65 | s | 3H | H-8 (CH₃) | The methyl ketone protons are expected to appear as a singlet in this region, consistent with other acetophenones.[4] |
| ~ 7.20 | ddd | 1H | H-4' | This proton is ortho to the fluorine and meta to the chlorine and acetyl groups. It will be a doublet of doublets of doublets due to coupling with H-3', H-6', and the fluorine atom. |
| ~ 7.45 | dd | 1H | H-6' | This proton is ortho to the acetyl group and meta to the chlorine and fluorine atoms. It will appear as a doublet of doublets due to coupling with H-3' and H-4'. |
| ~ 7.55 | dd | 1H | H-3' | This proton is ortho to the chlorine and meta to the acetyl and fluorine groups. It will be a doublet of doublets due to coupling with H-4' and H-6'. |
Note on Coupling: The aromatic protons will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings. The exact coupling constants would need to be determined experimentally or through advanced simulation.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts are estimated based on additive substituent effects and comparison with data for related fluoro- and chloro-substituted acetophenones.[6][7]
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~ 26.5 | C-8 (CH₃) | Typical chemical shift for the methyl carbon of an acetyl group.[6] |
| ~ 115 (d, ¹JCF ≈ 250 Hz) | C-5' | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |
| ~ 125 (d, ²JCF ≈ 22 Hz) | C-4' | This carbon is ortho to the fluorine and will exhibit a two-bond C-F coupling. |
| ~ 129 (d, ⁴JCF ≈ 3 Hz) | C-2' | The carbon bearing the chlorine atom will also show a small four-bond coupling to fluorine. |
| ~ 132 (d, ³JCF ≈ 8 Hz) | C-6' | This carbon is meta to the fluorine and will show a three-bond C-F coupling. |
| ~ 135 | C-1' | The ipso-carbon attached to the acetyl group. |
| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-5' | The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |
| ~ 196 | C-7 (C=O) | The carbonyl carbon chemical shift is characteristic for aromatic ketones. |
Expertise in Interpretation: The presence of both chlorine and fluorine significantly influences the electronic environment of the aromatic ring. Fluorine, being highly electronegative, will have a pronounced effect on the chemical shifts of the carbons in its vicinity, and the through-bond C-F coupling provides definitive assignment information. The chloro group also exerts a deshielding effect, though typically less pronounced than fluorine in ¹³C NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[8][9][10][11][12]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Trustworthiness of the Protocol: This protocol is self-validating because the quality of the resulting spectrum is directly dependent on the proper execution of each step. A poor background collection or insufficient sample contact will result in a noisy or distorted spectrum, immediately indicating a procedural error.
Predicted IR Absorption Frequencies
The predicted IR absorption frequencies are based on established correlation tables and data for substituted acetophenones.[13][14][15][16][17]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring. |
| ~ 2950-2850 | Weak | Aliphatic C-H stretch | Corresponding to the methyl group. |
| ~ 1690 | Strong | C=O stretch | The carbonyl stretch is a strong, sharp absorption. Its position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents. |
| ~ 1600, 1475 | Medium-Weak | C=C aromatic ring stretch | These absorptions are characteristic of the aromatic ring itself. |
| ~ 1250 | Strong | C-F stretch | The carbon-fluorine bond gives rise to a strong absorption in this region. |
| ~ 800-600 | Strong | C-Cl stretch | The carbon-chlorine bond absorption is typically found in this lower frequency range. |
| ~ 900-690 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.[18][19][20][21][22]
Caption: Workflow for Electron Ionization Mass Spectrometry.
Authoritative Grounding: The use of 70 eV for electron ionization is a standard protocol that ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries.[18][19]
Predicted Mass Spectrum Fragmentation
The predicted fragmentation pattern is based on the known fragmentation of acetophenones and the influence of the halogen substituents.[23][24][25][26][27]
| m/z | Predicted Ion | Rationale for Prediction |
| 172/174 | [M]⁺˙ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |
| 157/159 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage, a very common fragmentation for ketones, leading to a stable acylium ion. This is often the base peak. |
| 129/131 | [M - COCH₃]⁺ | Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the chlorofluorophenyl cation. |
| 101 | [C₆H₃F]⁺ | Loss of chlorine from the [M - COCH₃]⁺ fragment. |
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By grounding these predictions in the established principles of NMR, IR, and MS, and by providing detailed, field-proven protocols, this document serves as a valuable resource for researchers. The provided data and interpretations offer a solid foundation for the identification, purity assessment, and further investigation of this important synthetic intermediate. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data for this specific molecule.
References
- 1. books.rsc.org [books.rsc.org]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. spectrabase.com [spectrabase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. agilent.com [agilent.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 22. Electron ionization - Wikipedia [en.wikipedia.org]
- 23. app.studyraid.com [app.studyraid.com]
- 24. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. m.youtube.com [m.youtube.com]
- 27. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Solubility of 2'-Chloro-5'-fluoroacetophenone
<
This guide provides a comprehensive technical overview of the solubility of 2'-Chloro-5'-fluoroacetophenone, a critical parameter for researchers, scientists, and professionals in drug development and organic synthesis. Understanding the solubility of this versatile chemical intermediate is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reliable experimental outcomes.[1]
Introduction: The Significance of this compound
This compound (CAS No: 2965-16-4) is a halogenated aromatic ketone that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique substitution pattern makes it a valuable precursor for creating pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as agrochemicals like pesticides and herbicides.[1] The solubility of this compound directly impacts its utility in these applications, influencing reaction kinetics, purification strategies, and the bioavailability of final products.[3][4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | ~1.29 g/mL | [1] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound—featuring a polar carbonyl group and a relatively non-polar halogenated benzene ring—suggests a nuanced solubility profile.
A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) .[7][8][9] HSP deconstructs the total cohesion energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Experimental Solubility Profile
While extensive quantitative data for this compound is not widely published, its solubility can be inferred from its structural analogues and general principles of organic chemistry. A qualitative assessment in common laboratory solvents is presented below. For drug development, determining solubility in aqueous buffers is crucial, as low solubility can hinder in vitro testing and lead to poor bioavailability.[3][4]
Expected Solubility of this compound:
| Solvent Category | Example Solvents | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Soluble | The non-polar aromatic ring and halogen substituents will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Very Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl group and effectively solvate the aromatic ring. |
| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chain of the alcohols can interact with the aromatic ring, while the hydroxyl group can interact with the carbonyl group. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble to Insoluble | The large, non-polar halogenated ring structure dominates, limiting solubility in highly polar water. A structurally similar compound, 2'-Chloro-5'-(trifluoromethyl)acetophenone, is sparingly soluble in water (0.11g/L at 25°C).[11] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a validated experimental method is essential. The Shake-Flask Method is a widely recognized and robust technique for determining thermodynamic solubility.[12][13] It is referenced in regulatory guidelines such as OECD Test Guideline 105 for water solubility.[14][15][16][17][18]
Workflow for the Shake-Flask Method
Caption: Workflow of the Shake-Flask method for solubility determination.
Step-by-Step Protocol (Adapted from OECD Guideline 105)
-
Preparation of Solutions: Prepare the desired solvent (e.g., purified water, buffer, or organic solvent). Create a series of standard solutions of this compound at known concentrations for generating a calibration curve.
-
Equilibration: Add an excess amount of this compound to a flask containing the chosen solvent. This ensures that a saturated solution is formed.
-
Agitation: Seal the flask and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[12] A preliminary test can help determine the necessary equilibration time.[16]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample at high speed or filter it using a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3][12]
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Analysis: Dilute the aliquot with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3][15]
-
Calculation: Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve generated from the standard solutions. This concentration represents the solubility of the compound under the tested conditions.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as an irritant and may be harmful if inhaled or swallowed.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[19][21][22]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[19][22]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22]
-
Spills: In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Avoid generating dust or vapors.[19]
Conclusion
The solubility of this compound is a multifaceted property governed by its distinct molecular structure. While it exhibits good solubility in a range of common organic solvents, its aqueous solubility is expected to be limited. This guide provides the theoretical and practical framework for understanding, predicting, and experimentally determining its solubility. For professionals in pharmaceutical development and chemical synthesis, mastering this parameter is a crucial step toward successful and reproducible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2965-16-4|this compound|BLD Pharm [bldpharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. filab.fr [filab.fr]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 19. sds.chemtel.net [sds.chemtel.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. oakwoodchemical.com [oakwoodchemical.com]
- 22. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 2'-Chloro-5'-fluoroacetophenone
This guide provides an in-depth analysis of the critical parameters governing the chemical stability and optimal storage of 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4). As a key building block in pharmaceutical synthesis and materials science, ensuring its integrity from procurement to application is paramount for reproducible results and the safety of final products.[1] This document moves beyond simple storage instructions to explain the underlying chemical principles and provide actionable protocols for researchers, scientists, and drug development professionals.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in designing a robust storage strategy. These characteristics dictate its inherent reactivity and susceptibility to various environmental factors.
| Property | Value | Source(s) |
| CAS Number | 2965-16-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Purity | ≥ 98% (GC) | [1][4] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Refractive Index | n20/D 1.52 | [1] |
The Imperative of Chemical Stability
In the context of drug development and organic synthesis, the stability of a chemical intermediate like this compound is not merely a matter of shelf life. It is the bedrock of experimental reproducibility, process safety, and regulatory compliance. The presence of unknown degradation products can lead to failed reactions, altered biological activity in downstream compounds, and potential toxicity. Therefore, a proactive stability management program is a critical component of Good Laboratory Practice (GLP).
Factors Influencing the Stability of this compound
The stability of this molecule is governed by its inherent chemical structure and its interaction with external stressors. The presence of a ketone functional group, along with chloro and fluoro substituents on the aromatic ring, creates specific vulnerabilities.
-
Humidity and Moisture: Moisture is a significant threat. While the molecule itself is not acutely water-reactive, prolonged exposure can lead to slow hydrolysis or facilitate reactions with other atmospheric components. Several safety data sheets explicitly recommend storing the compound protected from moisture.[5][6] An inert atmosphere, such as nitrogen or argon, is best practice for long-term storage to displace moist air.[7]
-
Temperature and Light: Elevated temperatures can provide the activation energy needed to initiate degradation reactions.[6][8] Photodegradation, particularly from UV light, is a known risk for many aromatic ketones. Light can promote the formation of radical species, leading to complex decomposition pathways. Therefore, storage in a cool, dark place is essential.[9][10] Many suppliers recommend storage in a well-ventilated, cool place.[8][11][12]
-
pH and Chemical Incompatibility: The compound's stability is sensitive to pH.
-
Strong Bases: Avoid strong bases, as they can catalyze condensation reactions or potentially lead to other unforeseen decompositions.[11]
-
Strong Oxidizing Agents: The acetophenone moiety can be susceptible to oxidation. Contact with strong oxidizing agents must be avoided to prevent chemical transformation and the creation of impurities.[10][11]
-
Strong Reducing Agents: Similarly, contact with strong reducing agents should be prevented to maintain the integrity of the ketone group.[10][11]
-
Recommended Storage and Handling Protocols
A self-validating storage system is one where procedures are designed to mitigate all identified risks. The following protocols are based on a synthesis of safety data sheets and best practices for handling reactive intermediates.
Standard Operating Procedure for Storage
-
Receiving: Upon receipt, inspect the container seal for integrity. If compromised, the stability of the material should be re-verified.
-
Container: The compound should be stored in its original, tightly sealed container.[5][8][11] For aliquoting, use amber glass vials with PTFE-lined caps to protect from light and prevent leaching.
-
Atmosphere: For long-term storage (>6 months), flushing the container headspace with an inert gas like argon or nitrogen is strongly recommended to displace oxygen and moisture.[7]
-
Location: Store containers in a dedicated, well-ventilated cabinet for chemical reagents, away from heat sources, direct sunlight, and incompatible materials.[8][10][11] The recommended storage temperature is room temperature, though refrigeration (2-8°C) in a desiccated environment can further extend shelf life.[1][12]
-
Labeling: All containers, including aliquots, must be clearly labeled with the chemical name, date received, and date opened.
Workflow for Chemical Handling and Storage
The following diagram illustrates the logical flow for maintaining the integrity of this compound within a laboratory setting.
Caption: Logical workflow for receiving, handling, and storing this compound.
Stability Testing and Forced Degradation
To authoritatively understand the stability profile, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation, thereby identifying potential degradation products and establishing a stability-indicating analytical method.[9]
Objective
The goal is to develop a validated, stability-indicating HPLC-UV method that can separate the intact this compound from all potential degradation products generated under thermal, photolytic, acid, base, and oxidative stress.
Experimental Protocol: Forced Degradation
Caution: This compound is toxic and causes burns.[5] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).[5][13]
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[9]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep the solution at room temperature for 24 hours.[9] Neutralize with 0.1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.[9] Also, place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (UV and visible light) for a defined period (e.g., 7 days).[9] Wrap a control sample in aluminum foil and store it under the same conditions.
-
Analysis: Dilute all stressed samples appropriately with the mobile phase and analyze by HPLC-UV. An unstressed sample should be analyzed as a control.
Proposed Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate all peaks. Start with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~3) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Validation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a diode array detector (DAD) should be performed to confirm.
Forced Degradation Workflow Diagram
Caption: Experimental workflow for forced degradation studies of this compound.
Potential Degradation Pathways
Based on the chemical structure and forced degradation studies on related halogenated compounds, several degradation pathways can be hypothesized:
-
Hydrolysis: Under strong acidic or basic conditions, the chloro-substituent may be susceptible to nucleophilic aromatic substitution, replacing it with a hydroxyl group.
-
Oxidation: The benzylic protons alpha to the ketone are susceptible to oxidation, potentially leading to the formation of benzoic acid derivatives or other oxidized species.
-
Reductive Dehalogenation: In the presence of reducing agents or under certain photolytic conditions, the C-Cl bond could be cleaved to yield 5'-fluoroacetophenone.[14][15]
Identifying the exact structures of these degradants would require further analysis by mass spectrometry (LC-MS).[16] Understanding these pathways is crucial for developing targeted strategies to prevent degradation and for setting appropriate specifications for purity in quality control.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 2965-16-4 [chemicalbook.com]
- 4. 2965-16-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. This compound | 2965-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Introduction: A Versatile Halogenated Ketone Intermediate
An In-depth Technical Guide to the Reactivity Profile of 2'-Chloro-5'-fluoroacetophenone
This compound is a substituted aromatic ketone that has garnered significant interest within the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a chlorine atom ortho to the acetyl group and a fluorine atom meta to it, imparts a complex and highly useful reactivity profile. This guide provides an in-depth exploration of this profile, grounded in established chemical principles and supported by practical, field-proven insights. For researchers and drug development professionals, a thorough understanding of this molecule's behavior is paramount for leveraging its synthetic potential in the creation of novel, high-value compounds.[1]
The presence of three distinct functional elements—the ketone, the aromatic ring, and the halogen substituents—creates multiple sites for chemical modification. The interplay between the electron-withdrawing acetyl group and the inductive and resonance effects of the halogens dictates the molecule's behavior in both nucleophilic and electrophilic reactions. This document will dissect these reactivities, providing not just the "what" but the "why" behind the synthetic pathways.
Physicochemical and Spectroscopic Properties
A foundational understanding begins with the molecule's basic properties. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 2965-16-4 | [2][3] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
| Purity | ≥ 98% (GC) | [1] |
Core Synthesis: Friedel-Crafts Acylation
The most common and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with acetyl chloride.[2] This reaction exemplifies a classic electrophilic aromatic substitution where the Lewis acid catalyst, typically aluminum trichloride (AlCl₃), activates the acetyl chloride to form a highly electrophilic acylium ion.
Workflow for Synthesis
References
An In-depth Technical Guide to the Potential Derivatives of 2'-Chloro-5'-fluoroacetophenone
This guide provides a comprehensive technical overview of the synthetic pathways to key derivatives of 2'-Chloro-5'-fluoroacetophenone, a versatile building block in medicinal and materials chemistry. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction to this compound: A Versatile Synthetic Platform
This compound is a substituted aromatic ketone with the molecular formula C₈H₆ClFO. Its structure, featuring a reactive acetyl group and a di-substituted phenyl ring with chloro and fluoro moieties, makes it an excellent starting material for a diverse range of chemical transformations. The electron-withdrawing nature of the halogen substituents influences the reactivity of both the carbonyl group and the aromatic ring, opening up numerous possibilities for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[1]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 2965-16-4 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 82 °C at 5 mmHg |
Synthetic Avenues for Key Derivatives
The strategic placement of the chloro and fluoro groups on the aromatic ring, combined with the reactivity of the acetyl group, allows for the synthesis of a variety of heterocyclic and other complex organic molecules. This guide will focus on four principal classes of derivatives: chalcones, pyrazoles, quinolines, and triazoles.
Chalcones: The α,β-Unsaturated Ketone Core
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.[2]
Reaction Causality: The Claisen-Schmidt condensation involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. The base abstracts an acidic α-proton from the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone.
Experimental Workflow for Chalcone Synthesis:
Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.
Detailed Protocol:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude chalcone is then recrystallized from ethanol to afford the pure product.
Data Presentation: Representative Chalcone Derivatives
| Aldehyde Substituent | Product Name | Yield (%) | Melting Point (°C) |
| 4-Chloro | 1-(2-chloro-5-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 85 | 135-137 |
| 4-Methoxy | 1-(2-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 90 | 110-112 |
| 4-Nitro | 1-(2-chloro-5-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 82 | 160-162 |
Pyrazoles: A Five-Membered Heterocyclic Core
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities. A common route to synthesize pyrazoles from acetophenones involves the initial formation of an enaminone intermediate, followed by cyclization with hydrazine.[3][4]
Reaction Causality: The reaction of this compound with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), yields an enaminone. This intermediate then readily undergoes cyclization with hydrazine or its derivatives. The hydrazine nitrogen attacks the carbonyl carbon, and the terminal nitrogen attacks the β-carbon of the enone system, leading to the formation of the pyrazole ring after elimination of dimethylamine and water.
Experimental Workflow for Pyrazole Synthesis:
References
electrophilic and nucleophilic sites of 2'-Chloro-5'-fluoroacetophenone
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2'-Chloro-5'-fluoroacetophenone
Authored by [Your Name/Department]
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] By examining the electronic effects of its constituent functional groups—the acetophenone moiety, the ortho-chloro substituent, and the meta-fluoro substituent—we delineate the molecule's reactivity profile. This document serves as a technical resource for scientists engaged in the strategic design of synthetic pathways and the development of novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 2965-16-4) is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block stems from the unique interplay of its functional groups, which impart a distinct reactivity that can be harnessed for the synthesis of complex molecules, including anti-inflammatory agents and analgesics.[1] Understanding the electrophilic and nucleophilic nature of this compound is paramount for predicting its behavior in chemical reactions and for designing efficient and selective synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2965-16-4[2] |
| Molecular Formula | C8H6ClFO[2] |
| Molecular Weight | 172.58 g/mol [2] |
| Appearance | Colorless to light orange to yellow clear liquid[1] |
| Boiling Point | 82 °C/5 mmHg[1] |
| Density | 1.29 g/cm³[1] |
Analysis of Electronic Architecture and Resultant Reactivity
The reactivity of this compound is governed by the distribution of electron density across the molecule. This distribution is a consequence of the combined inductive and resonance effects of the chloro, fluoro, and acetyl substituents on the aromatic ring.
The Acetyl Group: A Dominant Electron-Withdrawing Moiety
The carbonyl group of the acetophenone is a strong electron-withdrawing group. This property is central to the molecule's electrophilicity.
-
Electrophilic Carbonyl Carbon: The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack.[3][4] This is a canonical feature of ketones and aldehydes, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations.[3]
-
Acidification of α-Hydrogens: The electron-withdrawing nature of the carbonyl group also increases the acidity of the α-hydrogens on the adjacent methyl group.[3] This facilitates their deprotonation by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions, including alkylations and aldol condensations.[3]
Halogen Substituents: Modulators of Ring Reactivity
The chlorine and fluorine atoms attached to the phenyl ring play a crucial role in modulating the electron density of the aromatic system and influencing the molecule's overall reactivity.
-
Inductive vs. Resonance Effects: Both chlorine and fluorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. Conversely, as halogens, they possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). While typically the inductive effect of halogens outweighs the resonance effect, the interplay between these two opposing forces dictates the regioselectivity of electrophilic aromatic substitution reactions.
-
Nucleophilic Aromatic Ring: Despite the deactivating inductive effects of the halogens and the acetyl group, the π-system of the benzene ring retains nucleophilic character and can react with strong electrophiles. The directing effects of the substituents will govern the position of attack.
Mapping the Electrophilic and Nucleophilic Sites
Based on the electronic considerations discussed above, we can identify the key reactive sites within this compound.
Diagram 1: Electrophilic and Nucleophilic Sites
References
Conformational Panorama of 2'-Chloro-5'-fluoroacetophenone: A Synergistic Approach Using Spectroscopy and Computational Chemistry
An In-depth Technical Guide:
Abstract
The three-dimensional structure of a molecule, or its conformation, is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, understanding the conformational landscape of a molecule is paramount for designing effective and specific therapeutic agents. This guide provides a comprehensive technical overview of the conformational analysis of 2'-Chloro-5'-fluoroacetophenone, a halogenated aromatic ketone with significant potential as a scaffold in medicinal chemistry.[1] We will explore the synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to elucidate its preferred conformational state. The principles and methodologies discussed herein are broadly applicable to the structural analysis of similarly substituted aromatic compounds.
Introduction: The Significance of Conformation in Drug Design
The "lock and key" model of molecular recognition, while simplified, underscores a fundamental principle in pharmacology: a molecule's shape dictates its function. The specific arrangement of atoms in space determines how a potential drug molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. Halogenated acetophenones are prevalent structural motifs in medicinal chemistry, valued for their ability to participate in various intermolecular interactions, including hydrogen bonding and the increasingly recognized halogen bonding.[2][3]
The conformational preference of this compound is primarily governed by the rotation around the single bond connecting the aromatic ring and the acetyl group (C(aryl)-C(carbonyl)). This rotation gives rise to two principal planar conformers: s-trans and s-cis. The interplay of steric hindrance from the ortho-chlorine atom and electrostatic interactions between the carbonyl group and the ring substituents dictates which conformation is energetically favored. This guide will demonstrate how a combination of experimental and computational techniques provides a definitive picture of this conformational landscape.
Theoretical Framework: Forces at Play
The conformational equilibrium of this compound is dictated by a delicate balance of intramolecular forces. The primary rotational axis allows the acetyl group to adopt different orientations relative to the substituted phenyl ring.
-
Steric Hindrance: The van der Waals radii of the ortho-chlorine atom and the carbonyl oxygen atom lead to significant steric repulsion in the s-cis conformation, where they are in close proximity. This steric clash is a major destabilizing factor.
-
Electrostatic Interactions: The carbon-oxygen (C=O), carbon-chlorine (C-Cl), and carbon-fluorine (C-F) bonds are all polar. The resulting dipole-dipole interactions can be either repulsive or attractive depending on their relative orientation. In the s-cis conformer, the negative poles of the C=O and C-Cl dipoles are spatially close, leading to electrostatic repulsion, which further destabilizes this arrangement. Conversely, the s-trans conformation minimizes these repulsive interactions.[4][5]
The two principal planar conformers are depicted below:
Caption: Planar s-trans and s-cis conformers of this compound.
Experimental Elucidation: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing molecular structure and dynamics in solution.[6][7] For halogenated compounds like this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) provides a wealth of information.
A key piece of evidence for the preferred conformation of ortho-haloacetophenones comes from the observation of through-space spin-spin couplings (TS-couplings).[5][8] In the s-trans conformer of a related compound, 2'-fluoroacetophenone, the acetyl group's protons and carbon are held in close proximity to the ortho-fluorine atom. This proximity, which is less than the sum of their van der Waals radii, allows for a detectable coupling through space, specifically a ⁵J(Hα, F) and ⁴J(Cα, F).[4][9] The observation of analogous couplings would provide strong evidence for the predominance of the s-trans conformer for the title compound in solution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can be varied to study its effect on conformational preference.[4]
-
Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR: Look for the chemical shift of the acetyl methyl protons (typically in the 2.1–2.6 ppm range).[10] Assess for any fine splitting that could indicate coupling to the ¹⁹F nucleus.
-
¹³C NMR: Identify the carbonyl carbon (typically 190-220 ppm) and the acetyl methyl carbon (30-50 ppm).[10]
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe potential couplings to the acetyl protons.
-
2D NMR (HOESY/NOESY): A Heteronuclear Overhauser Effect Spectroscopy experiment can provide definitive proof of through-space proximity between the ¹⁹F nucleus and the acetyl protons.
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Modeling: A Quantitative Approach with DFT
While NMR provides powerful experimental evidence, computational chemistry, particularly Density Functional Theory (DFT), offers a quantitative assessment of the conformational landscape. DFT allows for the calculation of the geometries and relative energies of different conformers with high accuracy.[11]
By calculating the Gibbs free energy (ΔG) of the s-trans and s-cis conformers, as well as the transition state connecting them, we can predict the equilibrium population of each conformer and the energy barrier for their interconversion.[12] For systems like this, DFT calculations consistently show that the s-trans conformer is significantly more stable than the s-cis conformer due to the aforementioned steric and electrostatic factors.[4][5]
Computational Protocol: DFT Workflow
-
Structure Building: Construct 3D models of the s-trans and s-cis conformers of this compound using a molecular modeling program.
-
Geometry Optimization: Perform full geometry optimizations for both conformers using a suitable level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[13] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized structures at the same level of theory. The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Transition State Search: Locate the transition state for the rotation between the two conformers using a method like Synchronous Transit-Guided Quasi-Newton (STQN). A single imaginary frequency corresponding to the C-C bond rotation will confirm it as a true transition state.
-
Energy Calculation: Calculate the electronic energies and thermal corrections to the Gibbs free energy for all three structures (s-trans, s-cis, and transition state).
-
Population Analysis: Use the calculated ΔG values to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution equation.
Caption: Workflow for DFT-based computational conformational analysis.
Synthesizing the Data: A Unified Conclusion
| Parameter | Method | Expected Outcome for s-trans | Expected Outcome for s-cis |
| Relative Energy (ΔG) | DFT (B3LYP/6-311++G(d,p)) | 0 kcal/mol (Reference) | > 5 kcal/mol |
| Population at 298 K | DFT/Boltzmann | > 99.9% | < 0.1% |
| Through-Space Coupling | ¹H/¹⁹F NMR | Possible ⁵J(Hα, ¹⁹F) | Not expected |
| NOE Correlation | 2D NOESY/HOESY | Correlation between ¹⁹F and acetyl protons | No correlation expected |
Based on extensive studies of analogous 2'-haloacetophenones, it is predicted that this compound will overwhelmingly favor the s-trans conformation.[4][5] This preference is driven by the minimization of both steric repulsion and unfavorable dipole-dipole interactions between the ortho-chlorine and the carbonyl oxygen. The experimental verification of through-space NMR couplings and the quantitative energetic data from DFT calculations would provide a comprehensive and self-validating picture of this molecule's conformational landscape.
Implications for Research and Development
A thorough understanding of the conformational preferences of this compound is crucial for its application in drug discovery. Knowing that the molecule predominantly exists in a planar s-trans conformation allows researchers to:
-
Design More Accurate Pharmacophore Models: Understanding the stable 3D structure is essential for computational drug design and virtual screening.
-
Predict Molecular Interactions: The defined orientation of the chloro, fluoro, and carbonyl groups informs how the molecule will interact with biological targets.
-
Improve Structure-Activity Relationships (SAR): Rationalizing the biological activity of derivatives becomes more straightforward when the foundational conformational bias is understood.
This guide outlines a robust, integrated strategy for conformational analysis that leverages the strengths of both modern spectroscopic techniques and theoretical computations, providing a clear path for the structural elucidation of complex organic molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auremn.org.br [auremn.org.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ketones | OpenOChem Learn [learn.openochem.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2'-Chloro-5'-fluoroacetophenone
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of designing high-value compounds, particularly in the realms of pharmaceuticals and agrochemicals. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4) has emerged as a particularly valuable and versatile building block.[1][2] Its unique substitution pattern—an acetyl group ortho to a chlorine atom and meta to a fluorine atom—presents a rich platform for a diverse array of chemical transformations.
This guide provides an in-depth exploration of the synthetic utility of this compound. We move beyond simple procedural lists to dissect the causality behind synthetic choices, offering detailed protocols for the construction of key molecular scaffolds. The applications detailed herein are foundational for researchers, medicinal chemists, and process development professionals aiming to leverage this potent intermediate in the creation of novel and complex molecules.
Core Chemical Reactivity and Strategic Considerations
The synthetic potential of this compound is primarily dictated by the interplay of its three key functional components: the carbonyl group, the α-protons, and the substituted aromatic ring.
-
The Carbonyl Group: As a ketone, the carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack. This reactivity is the basis for fundamental transformations such as Grignard additions, Wittig reactions, and reductive aminations, enabling the construction of more complex carbon skeletons.[3]
-
The α-Protons: The protons on the methyl group adjacent to the carbonyl (α-protons) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl. This facilitates deprotonation to form a nucleophilic enolate intermediate, which is central to classic C-C bond-forming reactions like aldol and Claisen condensations.[3]
-
The Halogenated Phenyl Ring: The ortho-chloro and meta-fluoro substituents are strongly electron-withdrawing, which modulates the reactivity of the α-protons and the aromatic ring itself. Furthermore, their specific placement can introduce steric hindrance and electronic effects that guide the regioselectivity of subsequent reactions.[3] The conformational preferences of the acetophenone moiety, influenced by the ortho-substituent, can also play a crucial role in determining reaction outcomes.[4][5]
Application Note I: Synthesis of Chalcone Scaffolds via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are highly valuable intermediates, serving as precursors for a wide range of heterocyclic compounds, most notably flavonoids and pyrazoles.[6] They are renowned for their broad spectrum of biological activities. The most direct method for their synthesis is the base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[7]
Causality of the Experimental Design:
The reaction proceeds via the formation of an enolate from this compound using a base like sodium hydroxide. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). Using solid NaOH in a solvent-free or minimal-solvent system offers a greener, more efficient alternative to traditional methods.[8]
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for solvent-free chalcone synthesis.
Protocol: Synthesis of (E)-1-(2-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Reagent Preparation: To a porcelain mortar, add this compound (1.73 g, 10.0 mmol, 1.0 eq), 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 eq), and one finely ground pellet of sodium hydroxide (0.40 g, 10.0 mmol, 1.0 eq).
-
Reaction: Grind the mixture vigorously with a pestle. Within minutes, the solid-liquid mixture will transform into a thick, colored paste. Continue grinding for 10-15 minutes to ensure complete reaction.
-
Work-up and Isolation: To the mortar, add approximately 20 mL of cold water and triturate the solid paste with the pestle. Transfer the resulting slurry to a Büchner funnel and wash the crude solid with additional water (2 x 20 mL) until the filtrate is neutral.
-
Purification: The crude solid is collected and recrystallized from 95% ethanol to yield the pure chalcone product as a crystalline solid.
-
Characterization: The product is dried under vacuum and characterized by melting point, TLC, IR, and NMR spectroscopy.
Data Summary: Representative Chalcone Derivatives
| Benzaldehyde Derivative | Product Structure | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| Benzaldehyde | (E)-1-(2-chloro-5-fluorophenyl)-3-phenylprop-2-en-1-one | ~85-95% | 7.6-7.9 (d, 2H, vinyl H) |
| 4-Chlorobenzaldehyde | (E)-1-(2-chloro-5-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~88-96% | 7.7-8.0 (d, 2H, vinyl H) |
| 4-Methoxybenzaldehyde | (E)-1-(2-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~90-98% | 3.85 (s, 3H, -OCH₃) |
Application Note II: Construction of Pyrazole Heterocycles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous blockbuster drugs such as Celecoxib (an anti-inflammatory agent).[9] A robust and common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound, or its synthetic equivalent like a chalcone, with hydrazine.[10]
Causality of the Experimental Design:
The chalcone synthesized in the previous step contains the requisite 1,3-dielectrophilic character. The reaction with hydrazine hydrate proceeds via a sequence of nucleophilic attacks. The more nucleophilic terminal nitrogen of hydrazine typically attacks the β-carbon of the α,β-unsaturated system (Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon. The resulting pyrazoline intermediate then undergoes dehydration to furnish the aromatic pyrazole ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate both the cyclization and dehydration steps.
Experimental Workflow: Pyrazole Synthesis from Chalcones
Caption: Pathway for pyrazole synthesis from a chalcone intermediate.
Protocol: Synthesis of 2-(2-chloro-5-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (E)-1-(2-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2.91 g, 10.0 mmol, 1.0 eq) in glacial acetic acid (30 mL).
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20.0 mmol, 2.0 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL) with stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole.
Data Summary: Representative Pyrazole Derivatives
| Chalcone Precursor | Product | Expected Yield (%) | Key ¹H NMR Signal (δ, ppm) |
| from Benzaldehyde | 2-(2-chloro-5-fluorophenyl)-5-phenyl-1H-pyrazole | ~80-90% | ~6.8 (s, 1H, pyrazole C4-H) |
| from 4-Cl-Benzaldehyde | 2-(2-chloro-5-fluorophenyl)-5-(4-chlorophenyl)-1H-pyrazole | ~82-92% | ~6.9 (s, 1H, pyrazole C4-H) |
| from 4-MeO-Benzaldehyde | 2-(2-chloro-5-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole | ~85-95% | ~3.8 (s, 3H, -OCH₃), ~6.7 (s, 1H, pyrazole C4-H) |
Application Note III: Accessing Quinolone Precursors
Quinolines and their oxidized counterparts, quinolones, are core structures in a vast number of pharmaceuticals, most famously the fluoroquinolone class of antibiotics.[11] Synthesizing these structures often requires precursors that can participate in cyclization reactions like the Friedländer or Gould-Jacobs syntheses.[12] A β-ketoester is an exceptionally versatile intermediate for this purpose. This compound can be readily converted into its corresponding β-ketoester via a Claisen condensation with a carbonate ester.
Causality of the Experimental Design:
The reaction is initiated by a strong base, such as sodium hydride (NaH), which deprotonates the α-carbon of the acetophenone to generate the enolate. This potent nucleophile then attacks the electrophilic carbonyl of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target ethyl 2-(2-chloro-5-fluorobenzoyl)acetate. This β-ketoester is a key building block that can react with anilines or other dinucleophiles to construct the quinolone core.
Experimental Workflow: β-Ketoester Formation
Caption: Synthesis of a β-ketoester quinolone precursor.
Protocol: Synthesis of Ethyl 2-(2-chloro-5-fluorobenzoyl)acetate
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere.
-
Base Suspension: Add sodium hydride (0.60 g, 60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) to the flask and wash with dry hexanes (2 x 10 mL) to remove the oil. Suspend the NaH in dry tetrahydrofuran (THF, 40 mL).
-
Reagent Addition: In a separate flask, dissolve this compound (1.73 g, 10.0 mmol, 1.0 eq) and diethyl carbonate (2.36 g, 20.0 mmol, 2.0 eq) in dry THF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M aqueous HCl until the mixture is acidic (pH ~2-3).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography.
Conclusion
This compound is a powerful and versatile intermediate whose value lies in its predictable reactivity and its ability to serve as a launching point for the synthesis of diverse and complex molecular architectures. The protocols and strategies outlined in this guide for preparing chalcones, pyrazoles, and quinolone precursors demonstrate its broad applicability. By understanding the underlying principles of its reactivity, researchers and drug development professionals can effectively harness the potential of this building block to accelerate the discovery and development of next-generation pharmaceuticals and other high-value chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis of chalcone: Significance and symbolism [wisdomlib.org]
- 8. rsc.org [rsc.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 12. Quinoline synthesis [organic-chemistry.org]
Application Notes & Protocols: 2'-Chloro-5'-fluoroacetophenone as a Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Importance of Halogenated Acetophenones
In the landscape of modern drug discovery and materials science, halogenated aromatic ketones are indispensable starting materials. Their unique electronic properties and predictable reactivity make them ideal scaffolds for constructing complex molecular architectures. Among these, 2'-Chloro-5'-fluoroacetophenone stands out as a particularly versatile building block.[1] The presence of two distinct halogen atoms—chloro and fluoro—at specific positions on the phenyl ring, combined with the reactivity of the acetyl group, provides a rich platform for synthetic diversification.
This guide provides an in-depth exploration of this compound's application in synthesizing medicinally relevant heterocyclic compounds. We will move beyond simple procedural lists to provide a causal understanding of the experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them for novel synthetic challenges. The reactivity of this compound is primarily centered around two sites: the electrophilic carbonyl carbon, which is a target for nucleophiles, and the acidic α-protons of the methyl group, which can be removed to form a nucleophilic enolate intermediate.[2][3] This dual reactivity is the key to its utility in forming a variety of heterocyclic cores.
| Property | Value | Reference |
| CAS Number | 2965-16-4 | [4] |
| Molecular Formula | C₈H₆ClFO | [4] |
| Molecular Weight | 172.58 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 82 °C / 5 mmHg | [1] |
Section 1: Synthesis of Pyrazoles via Cyclocondensation
The pyrazole nucleus is a cornerstone of medicinal chemistry, found in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various agents with anticancer and antimicrobial properties.[5] A robust method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source. Here, we demonstrate a two-step sequence starting from this compound.
Synthetic Workflow: Acetophenone to Pyrazole
The process begins by converting the acetophenone into a more reactive enaminone intermediate, which then readily undergoes cyclization with hydrazine.
Caption: Workflow for the synthesis of pyrazoles.
Protocol 1.1: Synthesis of 1-(2-chloro-5-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
This step transforms the starting ketone into a 1,3-dicarbonyl equivalent, priming it for cyclization. N,N-Dimethylformamide dimethyl acetal (DMADMF) serves as a convenient one-carbon electrophile and dimethylamine source.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMADMF) (1.5 eq)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.73 g) in toluene (30 mL).
-
Add DMADMF (15 mmol, 2.0 mL) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone, which can often be used in the next step without further purification.
Protocol 1.2: Synthesis of 4-(2-chloro-5-fluorophenyl)-1H-pyrazole
The enaminone intermediate readily reacts with hydrazine in a cyclocondensation reaction to form the aromatic pyrazole ring.[6][7]
Materials:
-
Crude 1-(2-chloro-5-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude enaminone from Protocol 1.1 (approx. 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (12 mmol, 0.6 mL) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Section 2: Synthesis of Indoles via Fischer Indole Synthesis
The indole scaffold is one of the most important heterocycles in medicinal chemistry, present in neurotransmitters like serotonin and in numerous pharmaceuticals.[8] The Fischer indole synthesis is a classic and reliable method for constructing this ring system from a ketone and a phenylhydrazine.[9][10]
Synthetic Workflow: Acetophenone to Indole
This synthesis proceeds via two key stages: the formation of a phenylhydrazone intermediate and its subsequent acid-catalyzed intramolecular cyclization.
Caption: Workflow for the Fischer Indole Synthesis.
Protocol 2.1: Synthesis of 1-(2-chloro-5-fluorophenyl)ethan-1-one phenylhydrazone
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (10 mmol, 1.73 g) in ethanol (25 mL) in a 50 mL flask.
-
Add phenylhydrazine (10.5 mmol, 1.03 mL) followed by a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone product often precipitates from the solution.
-
If precipitation occurs, cool the mixture in an ice bath for 30 minutes to maximize recovery.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. This product is typically pure enough for the next step.
Protocol 2.2: Acid-Catalyzed Cyclization to 7-Chloro-4-fluoro-2-methyl-1H-indole
The critical step is the acid-catalyzed intramolecular cyclization, which involves a[2][2]-sigmatropic rearrangement.[9][11] Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation.
Materials:
-
Phenylhydrazone intermediate from Protocol 2.1 (1.0 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.
-
Place the phenylhydrazone (8 mmol) in a flask suitable for heating.
-
Add polyphosphoric acid (approx. 10-15 times the weight of the hydrazone) to the flask.
-
Heat the mixture with stirring to 100-120 °C for 1-3 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC (quenching a small aliquot in water and extracting with ethyl acetate).
-
Once complete, cool the reaction vessel to about 60-70 °C and carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., 10M NaOH) until pH > 8. This will precipitate the crude indole.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure indole.
Section 3: One-Pot Synthesis of 2-Aminothiophenes via Gewald Reaction
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and antiviral properties.[12] The Gewald reaction is a powerful, one-pot, three-component synthesis that provides efficient access to these structures.[13][14]
Synthetic Workflow: The Gewald Three-Component Reaction
This elegant reaction combines the starting ketone, an activated nitrile, and elemental sulfur in the presence of a base to directly form the highly substituted 2-aminothiophene.
Caption: Workflow for the Gewald 2-Aminothiophene Synthesis.
Protocol 3.1: Synthesis of Ethyl 2-amino-4-(2-chloro-5-fluorophenyl)thiophene-3-carboxylate
Causality: The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene compound (ethyl cyanoacetate), catalyzed by the base (morpholine).[15] The resulting adduct then reacts with sulfur, followed by intramolecular cyclization and tautomerization to yield the aromatic thiophene.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol, 1.73 g), ethyl cyanoacetate (10 mmol, 1.07 mL), and elemental sulfur (11 mmol, 0.35 g) in ethanol (30 mL).
-
Add morpholine (20 mmol, 1.74 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 50-60 °C) for 2-4 hours. The mixture will typically become homogeneous before the product begins to precipitate.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product. If necessary, recrystallize from ethanol to obtain the pure 2-aminothiophene.
Conclusion
This compound has demonstrated its value as a highly adaptable and reactive starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazoles, indoles, and 2-aminothiophenes showcase its utility in classic and powerful named reactions. The strategic placement of its functional groups allows for predictable and efficient entry into these important chemical classes, making it a key building block for researchers in drug development and materials science.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. galchimia.com [galchimia.com]
- 7. Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. d-nb.info [d-nb.info]
The Strategic Role of 2'-Chloro-5'-fluoroacetophenone in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 2'-Chloro-5'-fluoroacetophenone (CAS No: 2965-16-4), a halogenated aromatic ketone, has emerged as a pivotal building block, prized for its unique electronic properties and versatile reactivity.[1][2][3] The presence of both a chlorine and a fluorine atom on the phenyl ring imparts distinct physicochemical characteristics that can enhance the pharmacological profile of derivative compounds.[4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for the synthesis of key biologically active scaffolds.
The chloro and fluoro substituents on the aromatic ring of this compound are not mere passive decorations. The electron-withdrawing nature of these halogens activates the adjacent carbonyl group, making the α-protons more acidic and facilitating a range of important carbon-carbon bond-forming reactions. Furthermore, the strategic placement of fluorine can improve metabolic stability and binding affinity of the final drug molecule to its target protein.[4]
This document will delve into the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, two classes of compounds renowned for their broad spectrum of biological activities, including potent anti-inflammatory effects.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.
| Property | Value |
| CAS Number | 2965-16-4 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 82 °C at 5 mmHg |
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of bioactive molecules and are key intermediates in the biosynthesis of flavonoids.[8] Their α,β-unsaturated ketone moiety is a crucial pharmacophore that imparts a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][9] The most direct and widely employed method for chalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[8][10]
The following protocol details the synthesis of a chalcone derivative from this compound and 4-hydroxybenzaldehyde. This specific pairing is chosen to highlight the synthesis of a potentially potent anti-inflammatory agent, as hydroxylated chalcones are known to exhibit significant biological activity.[6]
Logical Workflow for Chalcone Synthesis
Caption: A typical workflow for the synthesis and purification of chalcones.
Detailed Experimental Protocol: Synthesis of (E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and 4-hydroxybenzaldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base-Catalyzed Condensation: While stirring, slowly add the 40% aqueous NaOH solution dropwise to the reaction mixture. The addition of the base will likely cause the solution to change color.
-
Reaction Progression: Continue to stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.[8]
-
Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it is neutral to litmus paper. The crude chalcone will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. The purified chalcone can be obtained by recrystallization from a suitable solvent, such as ethanol.
Application 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclization reaction with hydrazine or its derivatives.[11][12] Pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[13][14] The α,β-unsaturated ketone of the chalcone acts as a Michael acceptor for the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
Synthetic Pathway from Chalcone to Pyrazoline
Caption: General workflow for the synthesis of pyrazoline derivatives from chalcones.
Detailed Experimental Protocol: Synthesis of a Pyrazoline Derivative
Materials:
-
(E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine Hydrate (80% solution) (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone synthesized in the previous step in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.
-
Cyclization Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The pyrazoline derivative will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent.[12][14]
Biological Significance and Future Directions
The chalcone and pyrazoline scaffolds synthesized from this compound are of significant interest for their potential as anti-inflammatory agents. Chalcone derivatives have been shown to inhibit key inflammatory mediators and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][9] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as these agents can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15][16][17]
The pyrazoline derivatives, in turn, often exhibit enhanced and sometimes distinct pharmacological profiles compared to their chalcone precursors. The introduction of the pyrazoline ring can modulate the molecule's lipophilicity, polarity, and three-dimensional shape, leading to improved interactions with biological targets.
Future research should focus on the detailed biological evaluation of the compounds synthesized from this compound. This includes in vitro assays to determine their inhibitory activity against COX-1 and COX-2, as well as other relevant inflammatory targets. Promising candidates should then be advanced to in vivo models of inflammation to assess their efficacy and safety. The versatility of this compound as a starting material allows for the creation of a diverse library of chalcones and pyrazolines with various substituents on the second aromatic ring, enabling comprehensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.
References
- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 2965-16-4 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. ijrpc.com [ijrpc.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 2'-Chloro-5'-fluoroacetophenone
Introduction: The Strategic Importance of 2'-Chloro-5'-fluoroacetophenone in Drug Discovery
This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts distinct electronic and steric properties that are instrumental in the design of novel pharmaceutical agents.[1] This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of promising pharmaceutical scaffolds, including chalcones, pyrazoles, and triazoles, which are known to be precursors to a wide range of therapeutic agents, notably in the realms of anti-inflammatory and analgesic drugs.[1] The strategic incorporation of fluorine can enhance metabolic stability and bioavailability, while the chloro substituent offers a reactive handle for further molecular elaboration, making this compound a cornerstone for the development of next-generation therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 2965-16-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClFO | --INVALID-LINK-- |
| Molecular Weight | 172.58 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 82 °C at 5 mmHg | --INVALID-LINK-- |
| Density | 1.29 g/mL | --INVALID-LINK-- |
| Refractive Index | n20/D 1.52 | --INVALID-LINK-- |
Storage and Handling: Store at room temperature in a well-ventilated area.[1] Due to its irritating properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Core Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.
Protocol 1: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced onto the 1-chloro-4-fluorobenzene ring.
Reaction Scheme:
A schematic of the Friedel-Crafts acylation reaction.
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 1-chloro-4-fluorobenzene (1 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Slow Addition: Transfer the solution of 1-chloro-4-fluorobenzene and acetyl chloride to an addition funnel and add it dropwise to the cooled suspension of aluminum chloride over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Application in the Synthesis of Bioactive Heterocycles
This compound is an excellent precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The following protocols detail the synthesis of a chalcone, a pyrazole, and a triazole derivative.
Application Note 1: Synthesis of a Novel Chalcone Derivative
Chalcones are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.
This protocol describes the base-catalyzed condensation of this compound with 4-hydroxybenzaldehyde.
Workflow for Chalcone Synthesis.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Application Note 2: Synthesis of a Novel Pyrazole Derivative
Pyrazoles are a class of heterocyclic compounds that form the core structure of many marketed drugs, including the anti-inflammatory drug celecoxib. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound (which can be formed in situ from a ketone) with a hydrazine derivative.
This protocol outlines a two-step, one-pot synthesis of a pyrazole derivative from this compound.
Workflow for Pyrazole Synthesis.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise and stir at room temperature for 2-3 hours.
-
Addition of Hydrazine: To the reaction mixture containing the in situ generated chalcone, add hydrazine hydrate (1.5 equivalents).
-
Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the chalcone intermediate is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure pyrazole derivative.
Application Note 3: Synthesis of a Novel Triazole Derivative
Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antifungal, antiviral, and anti-inflammatory properties. A common route to 1,2,4-triazoles involves the reaction of an iminoyl chloride with a hydrazine.
This protocol describes a multi-step synthesis of a triazole derivative starting from this compound.
Workflow for Triazole Synthesis.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
A suitable carbothioamide (e.g., benzothioamide)
-
Ethanol
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
Procedure:
-
α-Bromination: In a round-bottom flask, dissolve this compound (1 equivalent) in carbon tetrachloride. Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude α-bromoacetophenone derivative.
-
Substitution with Carbothioamide: Dissolve the crude α-bromoacetophenone derivative in ethanol and add the desired carbothioamide (1 equivalent). Reflux the mixture for 3-5 hours.
-
Oxidative Cyclization: Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide. Then, add a solution of iodine in ethanol dropwise until a persistent iodine color is observed. Stir for an additional hour.
-
Work-up: Add an aqueous solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is the triazole derivative.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure triazole product.
Conclusion
This compound is a key starting material that provides a gateway to a diverse range of potentially bioactive molecules. The protocols outlined in this guide demonstrate its utility in the synthesis of chalcones, pyrazoles, and triazoles, which are important pharmacophores in drug discovery. The synthetic routes are based on well-established and robust chemical transformations, offering a solid foundation for researchers and scientists in the pharmaceutical industry to explore novel chemical entities for the treatment of various diseases.
References
The Strategic Application of 2'-Chloro-5'-fluoroacetophenone in the Development of Next-Generation Agrochemicals
Introduction: In the relentless pursuit of enhanced crop protection and sustainable agricultural practices, the strategic design of novel agrochemicals is of paramount importance. The halogenated aromatic ketone, 2'-Chloro-5'-fluoroacetophenone, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a prized starting material for the development of innovative fungicides and insecticides. This guide provides an in-depth exploration of the application of this compound in agrochemical development, complete with detailed experimental protocols and a discussion of the underlying chemical principles.
Physicochemical Properties and Synthetic Rationale
The presence of both chlorine and fluorine atoms on the aromatic ring of this compound significantly influences its reactivity and the biological activity of its derivatives. The fluorine atom, with its high electronegativity, can enhance the metabolic stability and binding affinity of the final agrochemical product to its target site. The chlorine atom, in conjunction with the acetyl group, provides two key reactive handles for further molecular elaboration, making this compound a strategic starting point for the synthesis of complex heterocyclic systems commonly found in modern pesticides.
| Property | Value | Reference |
| CAS Number | 2965-16-4 | [1] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 82 °C/5 mmHg | [1] |
Application in the Synthesis of Triazole Fungicides
Triazole fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity against a wide range of fungal pathogens. Their mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to the breakdown of the cell membrane and ultimately, fungal cell death.
The synthesis of potent triazole fungicides can be readily achieved from this compound through a two-step process involving α-bromination followed by nucleophilic substitution with 1,2,4-triazole.
Caption: Synthetic pathway from this compound to a triazole fungicide precursor.
Protocol 1: Synthesis of α-Bromo-2'-chloro-5'-fluoroacetophenone
This protocol outlines the α-bromination of this compound, a critical step in the synthesis of various heterocyclic agrochemicals. The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.[2]
Materials:
-
This compound
-
Bromine
-
Glacial Acetic Acid
-
Chloroform
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 volumes).
-
With vigorous stirring, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-water and extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-Bromo-2'-chloro-5'-fluoroacetophenone. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of a Representative Triazole Fungicide Precursor
This protocol details the nucleophilic substitution of the α-bromo intermediate with 1,2,4-triazole to form the core structure of a triazole fungicide.[1][3]
Materials:
-
α-Bromo-2'-chloro-5'-fluoroacetophenone
-
1,2,4-Triazole
-
Potassium Carbonate
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add α-Bromo-2'-chloro-5'-fluoroacetophenone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile (10-15 volumes).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, with stirring. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 1-(2-Chloro-5-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Further purification can be achieved by recrystallization or column chromatography.
Application in the Synthesis of Pyrazole Insecticides and Herbicides
Pyrazole-based agrochemicals represent another significant class of pesticides, with members exhibiting insecticidal, herbicidal, and fungicidal activities. A common synthetic strategy for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can be readily converted into a suitable enaminone intermediate, which then undergoes cyclization to form the pyrazole core.
Caption: Synthetic pathway from this compound to a substituted pyrazole.
Protocol 3: Synthesis of the Enaminone Intermediate
This protocol describes the formation of an enaminone from this compound using dimethylformamide dimethyl acetal (DMF-DMA), which serves as a key intermediate for pyrazole synthesis.[4][5]
Materials:
-
This compound
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (optional, as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and DMF-DMA (1.5 eq). The reaction can be performed neat or in a solvent such as toluene.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the excess DMF-DMA and methanol byproduct can be removed under reduced pressure. If a solvent was used, it can be removed by rotary evaporation.
-
The resulting crude enaminone is often used in the next step without further purification.
Protocol 4: Synthesis of a Representative Substituted Pyrazole
This protocol outlines the cyclization of the enaminone intermediate with a hydrazine derivative to yield a substituted pyrazole, a core structure in many insecticides and herbicides.[6]
Materials:
-
Crude enaminone from Protocol 3
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the crude enaminone (1.0 eq) in glacial acetic acid or ethanol.
-
Add the hydrazine derivative (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired substituted pyrazole.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its unique electronic and steric properties, coupled with its versatile reactivity, provide a robust platform for the synthesis of a new generation of high-performing and environmentally conscious crop protection agents. The protocols detailed herein offer a practical framework for researchers to harness the potential of this valuable intermediate in the ongoing quest for global food security.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. new.zodml.org [new.zodml.org]
- 6. mdpi.com [mdpi.com]
Friedel-Crafts acylation reactions involving 2'-Chloro-5'-fluoroacetophenone
An Application & Protocol Guide
Friedel-Crafts Acylation: Synthesis of 2'-Chloro-5'-fluoroacetophenone
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool in synthetic organic chemistry.[1][2] Its power lies in the ability to form carbon-carbon bonds by introducing an acyl group onto an aromatic ring, a critical step in the synthesis of aryl ketones.[3] These ketones are not merely synthetic endpoints; they are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][4] Chalcones, for instance, which are precursors to flavonoids and possess a wide range of biological activities, are commonly synthesized from acetophenone derivatives.[5][6][7][8]
This guide provides a detailed examination of the Friedel-Crafts acylation to synthesize a specific, high-value intermediate: this compound. We will delve into the mechanistic nuances dictated by the halogen substituents on the starting material, 1-chloro-4-fluorobenzene, and provide a robust, field-tested protocol for its synthesis. The focus is not just on the procedural steps but on the underlying chemical principles that ensure a successful and reproducible outcome.
Part 1: Mechanistic Insights & Strategic Considerations
The acylation of an aromatic ring is a multi-step process that requires careful control of reagents and conditions.[9][10] The success of the reaction hinges on the generation of a highly reactive electrophile, the acylium ion, and its subsequent attack on the electron-rich aromatic ring.
The Role of the Lewis Acid: Generating the Acylium Ion
The reaction is initiated by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (e.g., acetyl chloride).[11][12] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, creating a highly polarized complex.[13][14] This complex then dissociates to form a resonance-stabilized acylium ion, the key electrophile in the reaction.[3][15]
Due to the formation of a stable complex between the product ketone and the Lewis acid, stoichiometric or even excess amounts of the catalyst are required for the reaction to proceed to completion.[2][16] This is a critical departure from many other catalytic reactions.
Caption: Generation of the electrophilic acylium ion.
Substituent Directing Effects on 1-Chloro-4-fluorobenzene
When the aromatic substrate is substituted, as in the case of 1-chloro-4-fluorobenzene, the existing groups dictate the position of the incoming electrophile. This regioselectivity is governed by a combination of inductive and resonance effects.[17][18]
-
Halogens as Substituents: Both chlorine and fluorine are deactivating groups due to their strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I).[19] This makes the ring less nucleophilic than benzene. However, they are also ortho, para-directors because they can donate a lone pair of electrons into the ring through resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during attack at these positions.[20]
-
Competing Influences: In 1-chloro-4-fluorobenzene, the two halogens compete to direct the incoming acyl group. The final position is determined by the relative strengths of their directing effects.
-
Fluorine: Being the most electronegative element, it has a very strong inductive withdrawing effect. Its resonance donation is also significant. It directs ortho and para to its own position.
-
Chlorine: It is less electronegative than fluorine, so its inductive effect is weaker. It also directs ortho and para.
-
The acylation occurs predominantly at the carbon atom that is ortho to the fluorine and para to the chlorine . This outcome is because the para-directing effect is generally stronger and less sterically hindered than the ortho-directing effect.[20] Furthermore, the stabilization of the intermediate carbocation is most effective when the positive charge can be delocalized onto the electron-donating fluorine atom. This leads to the selective formation of this compound.
Caption: Regioselectivity in the acylation of 1-chloro-4-fluorobenzene.
Part 2: Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-4-fluorobenzene and acetyl chloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 1-Chloro-4-fluorobenzene | 130.55 | 13.0 g (10.5 mL) | 0.10 | Substrate |
| Acetyl Chloride (CH₃COCl) | 78.50 | 8.6 g (7.8 mL) | 0.11 | Acylating agent (slight excess) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 16.0 g | 0.12 | Lewis Acid Catalyst (slight excess) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL (6M) | - | For quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
| Ice | - | ~200 g | - | For quenching and cooling |
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22]
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas.[23] Handle in a dry environment and avoid contact with moisture. Never use water-based fire extinguishers; use a Class D extinguisher or dry sand.[23][24]
-
Acetyl Chloride: Corrosive, flammable, and reacts with moisture to produce HCl gas. Handle with care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.
-
Quenching: The workup procedure is highly exothermic. Add the reaction mixture to the ice/HCl mixture slowly and with vigorous stirring to control the heat generated.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Detailed Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Initial Charging: To the reaction flask, add anhydrous aluminum chloride (16.0 g) followed by anhydrous dichloromethane (50 mL). Begin stirring and cool the suspension to 0°C using an ice-water bath.
-
Acylium Ion Precursor Formation: Add acetyl chloride (7.8 mL) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes. Maintain the temperature at 0°C.
-
Substrate Addition: In the same dropping funnel, place a solution of 1-chloro-4-fluorobenzene (10.5 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Prepare a beaker containing 200 g of crushed ice and 30 mL of concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/HCl slurry. This will hydrolyze the aluminum chloride complex and is highly exothermic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing: Combine all organic extracts. Wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 50 mL of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
Part 3: Data Interpretation and Optimization
Expected Results and Characterization
-
Product: this compound
-
Appearance: White to off-white solid or low-melting solid.
-
Yield: Typically 70-85% after purification.
-
Characterization: The final product should be analyzed to confirm its identity and purity.
-
¹H NMR: Expect distinct signals for the methyl protons (singlet, ~2.6 ppm) and three aromatic protons in the characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Signals for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and six aromatic carbons.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
Optimization Parameters
The efficiency and selectivity of the Friedel-Crafts acylation can be influenced by several factors.[25][26][27][28]
| Parameter | Condition | Rationale & Impact |
| Catalyst | Anhydrous AlCl₃, FeCl₃ | AlCl₃ is highly active but moisture-sensitive.[12] FeCl₃ is a milder, less hazardous alternative but may require higher temperatures or longer reaction times. |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene | DCM is a common choice. CS₂ can sometimes improve yields but is highly flammable and toxic. Nitrobenzene can be used for very deactivated substrates but complicates workup. |
| Temperature | 0°C to Room Temperature | Initial cooling is crucial to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature is often sufficient for activated or moderately deactivated rings. |
| Stoichiometry | 1.1 - 1.2 equivalents of AlCl₃ and Acylating Agent | A slight excess ensures the reaction goes to completion, accounting for any catalyst deactivation by trace moisture and complexation with the product. |
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. app.studyraid.com [app.studyraid.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. Directing Effects | ChemTalk [chemistrytalk.org]
- 19. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 20. organicchemistrytutor.com [organicchemistrytutor.com]
- 21. carlroth.com [carlroth.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. redox.com [redox.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
reaction of 2'-Chloro-5'-fluoroacetophenone with nucleophiles
An Application Guide for the Synthetic Utility of 2'-Chloro-5'-fluoroacetophenone
Abstract
This compound is a key chemical intermediate whose value in modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, cannot be overstated.[1] Its utility stems from a dual-reactivity profile conferred by its specific arrangement of functional groups: an activated aromatic ring primed for nucleophilic substitution and an electrophilic carbonyl center. This guide provides an in-depth exploration of the reaction pathways available when treating this compound with various nucleophiles. We will dissect the mechanistic underpinnings of these transformations, offer field-tested protocols, and present a logical framework for experimental design to empower researchers in leveraging this versatile building block.
The Strategic Importance of this compound: A Reactivity Overview
The synthetic potential of this compound is governed by two primary sites of reactivity:
-
The C2' Position: The chlorine atom is attached to an electron-deficient aromatic ring. The powerful electron-withdrawing effects of the ortho-acetyl group and the para-fluoro group make this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][3][4] This pathway allows for the direct displacement of the chloride leaving group, enabling the formation of new carbon-heteroatom bonds.
-
The Carbonyl Carbon: As with all ketones, the acetyl group's carbonyl carbon is electrophilic and can be attacked by nucleophiles.[5] This reactivity is central to transformations such as reductive aminations and the formation of protecting groups like acetals.
The choice of nucleophile, solvent, and catalyst dictates which of these pathways is favored, offering chemists precise control over molecular construction.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry and is particularly efficient for substrates like this compound. Unlike SN1 or SN2 reactions, the SNAr mechanism does not proceed via backside attack or the formation of an unstable aryl cation.[6][7]
The Addition-Elimination Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][6]
-
Elimination: The aromaticity is restored as the leaving group (chloride) is expelled.
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[3] The stability of this intermediate is paramount. In this compound, the ortho-acetyl group provides powerful resonance stabilization, delocalizing the negative charge onto the carbonyl oxygen, which significantly accelerates the reaction.[4]
Caption: General mechanism for SNAr reaction.
Protocols for SNAr with Various Nucleophiles
The following protocols are designed as robust starting points for investigation. Optimization of temperature, reaction time, and stoichiometry is recommended for new substrates.
Protocol 2.2.1: Reaction with Amine Nucleophiles (Buchwald-Hartwig Amination Analogue)
This protocol describes the formation of a C-N bond by reacting the substrate with a primary or secondary amine.
-
Rationale: Polar aprotic solvents like DMSO are chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. A mild inorganic base like potassium carbonate is sufficient to act as a proton scavenger.
-
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.2-1.5 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2.2: Reaction with Thiol Nucleophiles
This protocol outlines the formation of an aryl thioether.
-
Rationale: Thiols are potent nucleophiles, especially in their thiolate form.[8] A base is used to deprotonate the thiol in situ. DMF is an excellent solvent choice for this transformation.
-
Step-by-Step Protocol:
-
In a dry flask under an inert atmosphere, dissolve the desired thiol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with caution) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-100 °C, monitoring by TLC.
-
After completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Proceed with an aqueous work-up and extraction as described in Protocol 2.2.1.
-
Purify the product via column chromatography or recrystallization.
-
Protocol 2.2.3: Reaction with Alcohol/Phenol Nucleophiles (Williamson Ether Synthesis Analogue)
This protocol details the synthesis of aryl ethers.
-
Rationale: Alcohols and phenols are weaker nucleophiles than amines or thiols and generally require deprotonation with a strong base to form the more reactive alkoxide/phenoxide.
-
Step-by-Step Protocol:
-
To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and a suitable anhydrous solvent (e.g., DMF, THF).
-
Cool the solution in an ice bath (0 °C) and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction to 50-80 °C and monitor its progress.
-
Upon completion, cool to 0 °C and cautiously quench with water.
-
Perform an aqueous work-up and extraction as described in Protocol 2.2.1.
-
Purify the resulting aryl ether product.
-
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) | Representative Yield |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ | DMSO, NMP, Dioxane | 80 - 120 | Good to Excellent |
| Thiol | K₂CO₃, NaH | DMF, DMSO | 60 - 100 | Excellent |
| Alcohol/Phenol | NaH, K₂CO₃ | DMF, THF | 50 - 80 | Moderate to Good |
| Table 1: Representative conditions for SNAr reactions. Yields are generalized and highly substrate-dependent. |
Pathway II: Reactions at the Electrophilic Carbonyl Center
While the aromatic ring is activated for SNAr, the acetyl group's carbonyl carbon remains a viable site for nucleophilic attack, leading to a different class of products.
Caption: Decision workflow for synthetic transformations.
Protocol: One-Pot Reductive Amination
This powerful reaction transforms the ketone into a secondary or tertiary amine in a single step. It involves the initial formation of an iminium ion intermediate, which is then reduced in situ.
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted ketone. Dichloroethane (DCE) is a common solvent for this transformation. The reaction of a similar substrate, 4-fluoroacetophenone, with benzylamine has been demonstrated using a palladium catalyst and H₂ gas, showcasing the feasibility of this transformation.[9]
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add acetic acid (1-2 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Continue stirring at room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude amine product by column chromatography.
-
Protocol: Acetal Protection of the Carbonyl Group
Protecting the carbonyl group as an acetal is often necessary to perform chemistry elsewhere on the molecule without interference from the ketone.[10]
-
Rationale: The reaction is acid-catalyzed and reversible.[10] A Dean-Stark apparatus is used to remove the water generated during the reaction, driving the equilibrium towards the acetal product.
-
Step-by-Step Protocol:
-
Combine this compound (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq) in a solvent such as toluene.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis shows complete conversion of the starting material.
-
Cool the reaction mixture and wash it with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude acetal, which can be further purified if necessary.
-
Conclusion
This compound presents a fascinating case of controlled, site-selective reactivity. By understanding the underlying electronic factors and choosing appropriate reaction conditions, chemists can selectively engage either the activated aromatic ring via an SNAr mechanism or the electrophilic carbonyl center. This guide provides the foundational knowledge and practical protocols to exploit this dual reactivity, enabling the efficient synthesis of a diverse array of complex molecules for critical applications in drug discovery and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Pyrazole-Based Enzyme Inhibitors from 2'-Chloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 2'-Chloro-5'-fluoroacetophenone in Medicinal Chemistry
This compound is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry.[1][2] Its chemical structure, featuring a reactive acetyl group and a uniquely substituted phenyl ring with both chloro and fluoro moieties, offers a strategic advantage in the design and synthesis of novel bioactive molecules.[1][2] The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, including metabolic stability, binding affinity, and bioavailability.[3][4]
These application notes provide a comprehensive guide for the synthesis of a novel series of pyrazole-based enzyme inhibitors utilizing this compound as the starting material. Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties, often attributed to their ability to inhibit key enzymes.[5][6][7] This guide will detail the synthetic strategy, provide step-by-step protocols, and discuss the rationale behind the experimental choices, empowering researchers to explore this promising area of drug discovery.
Chemical Profile of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 2965-16-4 | [1][8][9] |
| Molecular Formula | C8H6ClFO | [1][8][9] |
| Molecular Weight | 172.58 g/mol | [1][8][9] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 82 °C at 5 mmHg | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthetic Strategy: A Two-Step Approach to Pyrazole-Based Inhibitors
The synthesis of the target pyrazole derivatives from this compound will be achieved through a reliable and well-documented two-step reaction sequence:
-
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Cyclization with Hydrazine: The resulting chalcone intermediate will then be reacted with hydrazine hydrate in a cyclization reaction to yield the final 1,3,5-trisubstituted pyrazole.
This synthetic approach is highly modular, allowing for the generation of a diverse library of pyrazole derivatives by simply varying the substituted aromatic aldehyde used in the first step.
Experimental Protocols
PART 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(2-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a key chalcone intermediate.
Materials and Reagents:
-
This compound (Purity ≥ 98%)
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (Absolute)
-
Deionized Water
-
Glacial Acetic Acid
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Safety Precautions:
-
This compound should be handled in a well-ventilated fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12]
-
Sodium hydroxide is corrosive. Handle with care.
-
Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.73 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 50 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2 g of NaOH in 20 mL of deionized water. Cool this solution in an ice bath.
-
Condensation Reaction: Slowly add the cooled NaOH solution dropwise to the ethanolic solution of the ketone and aldehyde over a period of 30 minutes while maintaining the reaction temperature at 20-25°C.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The formation of the chalcone will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Reaction Work-up: After stirring for 4-6 hours at room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 5-6. This will cause the chalcone product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Drying and Characterization: Dry the crude product in a vacuum oven at 50-60°C. The purity of the synthesized chalcone should be assessed by melting point determination, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
PART 2: Synthesis of Pyrazole Derivative via Cyclization
This protocol details the conversion of the chalcone intermediate into the final pyrazole product.
Materials and Reagents:
-
Synthesized Chalcone Intermediate
-
Hydrazine Hydrate (80% solution)
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Deionized Water
-
Standard laboratory glassware and equipment
Safety Precautions:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and wear appropriate PPE.
-
Glacial acetic acid is corrosive.
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the synthesized chalcone (2.91 g, 10 mmol) in 40 mL of absolute ethanol.
-
Reagent Addition: Add glacial acetic acid (5 mL) to the solution, followed by the slow addition of hydrazine hydrate (1.25 mL, 20 mmol).
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain this temperature for 8-10 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new product spot will indicate the completion of the reaction.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into 150 mL of ice-cold water.
-
Precipitation and Filtration: The pyrazole product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.
-
Drying and Characterization: Dry the crude pyrazole derivative in a vacuum oven. The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the two-step synthesis of pyrazole-based enzyme inhibitors.
Mechanism of Action and Structure-Activity Relationship (SAR) Considerations
The synthesized pyrazole derivatives are hypothesized to act as enzyme inhibitors. For instance, many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. The 2-chloro-5-fluorophenyl group at the 1-position of the pyrazole ring, along with the substituted phenyl ring at the 3-position, will interact with the active site of the target enzyme.
To establish a robust Structure-Activity Relationship (SAR), a library of pyrazole derivatives should be synthesized by varying the substituent on the aromatic aldehyde in the first step of the synthesis. Key variations to consider include:
-
Electron-donating groups (e.g., -OCH₃, -CH₃)
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃)
-
Halogens (e.g., -F, -Cl, -Br)
-
Steric bulk
By systematically modifying the structure of the pyrazole derivatives and evaluating their inhibitory activity against a panel of target enzymes, researchers can elucidate the key structural features required for potent and selective inhibition.
Enzyme Inhibition Assay Protocol (General)
A crucial step in the drug discovery process is to evaluate the biological activity of the synthesized compounds. The following is a general protocol for an in vitro enzyme inhibition assay.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized pyrazole inhibitors (dissolved in DMSO)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the synthesized inhibitor at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Measurement of Activity: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Data Presentation
The results of the synthesis and biological evaluation should be summarized in a clear and concise manner.
Table 1: Synthesis Yields and Purity of Pyrazole Derivatives
| Compound ID | R-group on Aldehyde | Yield (%) | Purity (%) |
| PZ-1 | 4-OCH₃ | 85 | 98 |
| PZ-2 | 4-Cl | 82 | 97 |
| PZ-3 | 4-NO₂ | 78 | 99 |
Table 2: In Vitro Enzyme Inhibition Data
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| PZ-1 | COX-2 | 0.5 |
| PZ-2 | COX-2 | 1.2 |
| PZ-3 | COX-2 | 5.8 |
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of novel pyrazole-based enzyme inhibitors. The two-step synthetic protocol outlined in these application notes is robust, efficient, and amenable to the creation of a diverse library of compounds for SAR studies. The successful synthesis and biological evaluation of these novel pyrazoles could lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. chim.it [chim.it]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 2965-16-4 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.chemtel.net [sds.chemtel.net]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Application Note: A Guide to the Synthesis of Novel Anti-Inflammatory Agents from 2'-Chloro-5'-fluoroacetophenone
Abstract
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry, driven by the need for agents with improved efficacy and reduced side effects.[1] 2'-Chloro-5'-fluoroacetophenone is a versatile chemical intermediate that serves as an excellent starting material for the synthesis of diverse molecular scaffolds with potential anti-inflammatory properties.[2] This guide provides detailed protocols and the underlying scientific rationale for preparing three distinct classes of potential anti-inflammatory agents from this key starting material: Chalcones, Biaryl Derivatives, and Triazole-Containing Compounds. We will explore the fundamental reaction mechanisms, provide step-by-step synthetic protocols, and outline standard pharmacological assays for evaluating the synthesized compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rationale for New Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[3] A key pathway in the inflammatory process is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5]
-
COX-1 is a constitutively expressed enzyme responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and mediate platelet aggregation.[4][6]
-
COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[5][7]
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1][8] While their inhibition of COX-2 produces the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects like gastrointestinal ulceration and bleeding.[6][8] This has spurred the development of selective COX-2 inhibitors (coxibs), which aim to provide anti-inflammatory relief with a better safety profile.[9]
The starting material, this compound, possesses multiple reactive sites—the ketone, the activated aromatic ring, and a halogen atom—making it an ideal precursor for generating a diverse library of compounds for screening.[2]
References
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Chloro-5'-fluoroacetophenone as a Versatile Precursor in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral therapeutics. Substituted acetophenones are valuable and versatile starting materials in medicinal chemistry. This document provides detailed application notes and protocols for the utilization of 2'-Chloro-5'-fluoroacetophenone in the synthesis of two classes of potent antiviral compounds: pyrazole and chalcone derivatives. The strategic placement of the chloro and fluoro groups on the phenyl ring of this compound offers unique electronic properties and substitution patterns that can be exploited to generate a diverse library of bioactive molecules. These derivatives have shown promise in inhibiting the replication of a broad spectrum of viruses. This guide will detail the synthetic pathways, reaction mechanisms, and experimental protocols, providing researchers with the necessary tools to explore this promising area of antiviral drug discovery.
Introduction: The Strategic Importance of this compound in Antiviral Synthesis
This compound (CAS No: 2965-16-4) is a key building block for the synthesis of various biologically active compounds.[1] Its chemical structure, featuring a reactive acetyl group and a uniquely substituted phenyl ring with both chloro and fluoro atoms, makes it an attractive starting material for the synthesis of heterocyclic compounds with potential therapeutic applications.[1] The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, including metabolic stability, binding affinity to target proteins, and membrane permeability.
This guide focuses on two primary synthetic routes commencing from this compound to yield compounds with demonstrated or high potential for antiviral activity:
-
Synthesis of Pyrazole Derivatives: Pyrazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral properties against various viruses such as coronaviruses.[2][3] The synthesis typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.
-
Synthesis of Chalcone Derivatives: Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known to exhibit broad-spectrum antiviral activities against several RNA and DNA viruses.[4][5][6] The classical and highly efficient method for their synthesis is the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[7]
Synthetic Pathways and Rationale
The synthetic strategies outlined below leverage the reactivity of the acetyl group of this compound for the construction of the core pyrazole and chalcone scaffolds.
Synthesis of Antiviral Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound can be achieved through a multi-step process. The initial step involves the formation of a 1,3-dicarbonyl equivalent, which then undergoes cyclization with hydrazine.
Diagram 1: Synthetic Pathway to Pyrazole Derivatives
Caption: Synthesis of a pyrazole derivative from this compound.
Causality behind Experimental Choices:
-
Formation of the Enaminone Intermediate: The reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA) provides a stable and versatile enaminone intermediate. This step is crucial as it introduces the second carbonyl equivalent necessary for the pyrazole ring formation. DMF-DMA is chosen for its high reactivity and the ease of removal of byproducts.
-
Cyclization with Hydrazine: The subsequent reaction of the enaminone with hydrazine hydrate leads to the formation of the pyrazole ring. Hydrazine acts as a dinucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone, followed by cyclization and elimination of dimethylamine and water to yield the aromatic pyrazole ring.
Synthesis of Antiviral Chalcone Derivatives
The synthesis of chalcones from this compound is a straightforward one-step reaction known as the Claisen-Schmidt condensation.
Diagram 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Caption: General scheme for the synthesis of chalcone derivatives.
Causality behind Experimental Choices:
-
Base-Catalyzed Condensation: The Claisen-Schmidt condensation is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.[8] The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.
-
Dehydration to Form the α,β-Unsaturated Ketone: The initial aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. The choice of a suitable substituted benzaldehyde allows for the introduction of various functional groups to modulate the antiviral activity of the final product.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 3-(2-Chloro-5-fluorophenyl)-1H-pyrazole
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 2965-16-4 | 172.58 | 1.73 g | 10 |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 1.43 g | 12 |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 (as N₂H₄) | 0.75 mL | ~12 |
| Ethanol | 64-17-5 | 46.07 | 30 mL | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 1 mL | - |
Procedure:
-
Formation of the Enaminone Intermediate:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.73 g, 10 mmol) in 15 mL of anhydrous toluene.
-
Add dimethylformamide dimethyl acetal (1.43 g, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to obtain the crude enaminone intermediate as an oil.
-
-
Synthesis of the Pyrazole:
-
Dissolve the crude enaminone intermediate in 15 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.75 mL, ~12 mmol) and glacial acetic acid (1 mL) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-(2-Chloro-5-fluorophenyl)-1H-pyrazole.
-
Expected Yield: ~75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of (E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (a Chalcone Derivative)
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 2965-16-4 | 172.58 | 1.73 g | 10 |
| 4-Hydroxybenzaldehyde | 123-08-0 | 122.12 | 1.22 g | 10 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.80 g | 20 |
| Ethanol | 64-17-5 | 46.07 | 20 mL | - |
| Water | 7732-18-5 | 18.02 | 20 mL | - |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 20 mL of ethanol with stirring.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of water and cool it in an ice bath.
-
-
Condensation Reaction:
-
Slowly add the cold sodium hydroxide solution dropwise to the ethanolic solution of the reactants with vigorous stirring, while maintaining the temperature at 20-25 °C using a water bath.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate is often observed.
-
Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (1:4) as the eluent.
-
-
Work-up and Purification:
-
After the reaction is complete, pour the mixture into 100 mL of crushed ice.
-
Acidify the mixture to pH 5-6 with 1M hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from ethanol to obtain pure (E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.[8]
-
Expected Yield: ~80-90%
Characterization: The structure and purity of the synthesized chalcone should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Antiviral Activity and Mechanism of Action
Pyrazole Derivatives
The synthesized 3-(2-Chloro-5-fluorophenyl)-1H-pyrazole and its analogues are expected to exhibit antiviral activity against a range of viruses, particularly RNA viruses. The mechanism of action for many antiviral pyrazole derivatives involves the inhibition of key viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[2] The presence of the chloro and fluoro substituents on the phenyl ring can enhance binding to the active site of these enzymes through halogen bonding and other non-covalent interactions.
Chalcone Derivatives
Chalcones have been reported to possess broad-spectrum antiviral activity.[4][6] Their mechanism of action is often multifaceted and can include:
-
Inhibition of Viral Entry: Some chalcones can interfere with the attachment of the virus to host cell receptors or inhibit the fusion of viral and cellular membranes.
-
Inhibition of Viral Enzymes: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of viral enzymes like proteases and polymerases, thereby inactivating them.
-
Interference with Viral Replication and Transcription: Chalcones can also modulate host cell signaling pathways that are hijacked by the virus for its own replication.
The synthesized (E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a promising candidate for antiviral screening due to the combination of the reactive chalcone core and the substituted phenyl rings.
Data Presentation and Interpretation
Table 1: Physicochemical Properties of Starting Material and Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₈H₆ClFO | 172.58 | Colorless liquid | N/A |
| 3-(2-Chloro-5-fluorophenyl)-1H-pyrazole | C₉H₆ClFN₂ | 196.61 | White to pale yellow solid | To be determined |
| (E)-1-(2-chloro-5-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | C₁₅H₁₀ClFO₂ | 276.69 | Yellow solid | To be determined |
Diagram 3: Logical Workflow for Antiviral Compound Synthesis and Evaluation
References
- 1. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
- 2. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the antiviral activities of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
experimental procedure for condensation reactions with 2'-Chloro-5'-fluoroacetophenone
An Application Guide to Condensation Reactions with 2'-Chloro-5'-fluoroacetophenone for the Synthesis of Chalcones
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with therapeutic potential is of paramount importance. This compound is a versatile ketone that serves as a critical starting material for building complex, biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
The most prominent and synthetically valuable reaction involving this compound is the Claisen-Schmidt condensation , a reliable and efficient base-catalyzed crossed aldol condensation.[2][3][4][5] This reaction facilitates the formation of a carbon-carbon bond between the acetophenone and a non-enolizable aromatic aldehyde, yielding an α,β-unsaturated ketone system known as a chalcone. Chalcones are a class of open-chain flavonoids, widely recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][4][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for conducting condensation reactions with this compound. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols, and discuss methods for purification and characterization, ensuring both scientific integrity and practical applicability.
The Claisen-Schmidt Reaction: Mechanistic Insights
The success of the Claisen-Schmidt condensation hinges on the controlled reaction between a ketone containing α-hydrogens (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde.[7][8] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The mechanism proceeds through the following key steps:
-
Enolate Formation: A hydroxide ion (from the base) abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction.[8][9] The stability of this enolate is crucial for the reaction to proceed efficiently.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, a β-alkoxide.[3][9]
-
Protonation: The β-alkoxide is protonated by a solvent molecule (typically ethanol or water), yielding a β-hydroxy ketone, also known as an aldol addition product.
-
Dehydration: This aldol addition product readily undergoes dehydration (elimination of a water molecule). The α-hydrogen is abstracted by the base, and the resulting intermediate eliminates the β-hydroxyl group. This elimination is thermodynamically driven by the formation of a highly stable, conjugated π-system, yielding the final chalcone product.[10][11] This dehydration step is often rapid and is considered the rate-limiting step in many aldol condensations.[10]
Caption: Base-catalyzed mechanism for chalcone synthesis.
Experimental Workflow and Protocols
A generalized workflow for the synthesis, purification, and analysis of chalcones from this compound is outlined below.
Caption: A typical workflow for chalcone synthesis.
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
This is the most widely used method for Claisen-Schmidt condensations, offering good yields and straightforward execution.[2][4][6]
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 10.0 mmol) and the chosen aromatic benzaldehyde (10.0 mmol) in 25-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the flask in an ice bath. Prepare a solution of NaOH or KOH (e.g., 20.0 mmol in 5 mL of water) and add it dropwise to the stirred ethanolic solution over 10-15 minutes. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate of the chalcone product often forms during this time. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aldehyde.[12]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g). Acidify the mixture by slowly adding dilute HCl until the pH is neutral (pH ~7).[4] This step neutralizes the excess base and precipitates the crude chalcone product.
-
Collection and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water until the filtrate is neutral to remove inorganic salts and any remaining base.[2]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Solvent-Free Synthesis (Green Chemistry Approach)
This environmentally friendly method minimizes waste by eliminating the bulk solvent and often leads to higher yields and shorter reaction times.[13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Benzaldehyde (1.0 eq)
-
Solid NaOH or KOH (powdered)
-
Mortar and Pestle
-
Distilled Water
Step-by-Step Procedure:
-
Reactant Combination: Place the this compound (e.g., 5.0 mmol), the aromatic benzaldehyde (5.0 mmol), and powdered NaOH (5.0 mmol) into a porcelain mortar.[13]
-
Grinding: Grind the mixture vigorously with a pestle. The solid mixture will often become a paste or a thick liquid as the reaction proceeds and may change color (typically to yellow or orange). Continue grinding for 10-20 minutes.
-
Work-up: Add cold distilled water to the mortar and continue to grind to break up the solid mass.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.[13]
Purification and Characterization
Purification of the crude chalcone is essential to remove unreacted starting materials and byproducts.
-
Recrystallization: This is the most common purification method.[2] The crude, dry chalcone is dissolved in a minimum amount of hot ethanol. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce the formation of pure crystals, which are then collected by filtration.[2][14]
Characterization Data: The identity and purity of the synthesized chalcone are confirmed using modern spectroscopic methods.
| Technique | Characteristic Features and Expected Values | References |
| FT-IR | C=O stretch (α,β-unsaturated ketone): ~1690-1660 cm⁻¹C=C stretch (vinylic): ~1610-1580 cm⁻¹C-H stretch (aromatic): ~3100-3000 cm⁻¹ | [15][16][17] |
| ¹H NMR | H-β (vinylic proton): Doublet, δ ≈ 7.4–8.1 ppmH-α (vinylic proton): Doublet, δ ≈ 7.1–7.8 ppmCoupling Constant (Jαβ): ~15-16 Hz (indicates trans stereochemistry)Aromatic Protons: Multiplets, δ ≈ 6.8–8.2 ppm | [15][18][19] |
| ¹³C NMR | C=O (carbonyl carbon): δ ≈ 187–197 ppmC-β (vinylic carbon): δ ≈ 137–146 ppmC-α (vinylic carbon): δ ≈ 116–128 ppm | [18][19] |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target chalcone. | [2] |
Comparative Analysis of Synthetic Protocols
The choice of synthetic protocol depends on factors such as desired reaction time, available equipment, and environmental considerations.
| Protocol | Catalyst/Conditions | Solvent | Typical Temp. | Typical Time | Advantages | References |
| Classic | NaOH or KOH | Ethanol | Room Temp. | 2–24 h | Simple, reliable, well-established | [2][4] |
| Solvent-Free | Solid NaOH/KOH | None | Room Temp. | 10–30 min | Green, rapid, often high yield | [4][13] |
| Microwave | Base or Acid Catalyst | Ethanol (or none) | 80–160 °C | 1–15 min | Extremely rapid, efficient heating | [4][20] |
Conclusion
The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a robust and versatile method for synthesizing a diverse library of chalcones. These compounds are of significant interest to the drug development community due to their proven pharmacological activities. By understanding the underlying mechanism and carefully selecting from the available protocols—from classic solution-phase synthesis to modern green chemistry approaches—researchers can efficiently produce these valuable molecular scaffolds. Proper purification and thorough spectroscopic characterization are critical final steps to ensure the integrity of the compounds for subsequent biological evaluation. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and analysis of these important molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Explain the mechanism of claisenschmidt reaction class 11 physics CBSE [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Complete Mechanism of an Aldol Condensation [escholarship.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. basjsci.edu.iq [basjsci.edu.iq]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for the synthesis of 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthetic transformation. As a key intermediate in the development of various pharmaceutical and agrochemical compounds, robust and high-yield synthesis of this molecule is paramount[1]. This document moves beyond a simple protocol, offering causal explanations for experimental choices and providing comprehensive troubleshooting solutions to common issues encountered in the laboratory.
Section 1: The Core Synthesis - Friedel-Crafts Acylation
The most reliable and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with an acylating agent like acetyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[2].
The Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution. The mechanism involves three key steps:
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to form a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺)[3].
-
Electrophilic Attack: The electron-rich π-system of the 1-chloro-4-fluorobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation & Aromatization: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the AlCl₃ catalyst. However, the product ketone is a moderate Lewis base and forms a stable complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst[4].
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: The three-step mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is a synthesis of established methodologies and best practices.
Reagents & Materials:
-
1-chloro-4-fluorobenzene (Starting Material)
-
Acetyl chloride (Acylating Agent)
-
Anhydrous Aluminum Chloride (Catalyst) - Must be a free-flowing powder.
-
Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Anhydrous Solvent)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or acid trap). Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to the limiting reagent). Add anhydrous solvent (e.g., DCM) to create a stirrable slurry. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-chloro-4-fluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in a small amount of anhydrous solvent.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ slurry dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential. Hydrogen chloride (HCl) gas will evolve and should be vented safely[5].
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This is a highly exothermic process and should be done in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Be cautious of pressure buildup during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product, a colorless to light yellow liquid or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or an ethanol/water mixture[6][7].
Section 2: Troubleshooting Guide (Q&A Format)
Q1: My reaction has failed or the yield is extremely low. What are the most common causes?
A: This is a frequent issue, often traced back to the deactivation of the Lewis acid catalyst or substrate inactivity. Here’s a checklist of probable causes and solutions:
-
Catalyst Inactivity due to Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze and deactivate it[2][8].
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous grade solvents. Use a fresh, unopened bottle of anhydrous AlCl₃ or one that has been stored correctly in a desiccator. A clumpy or discolored catalyst has likely been compromised[8].
-
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it. If you use a truly "catalytic" amount, the reaction will stall once a small amount of product is formed[2][4].
-
Solution: Use at least a stoichiometric amount (1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent (typically the aromatic substrate).
-
-
Substrate Deactivation: Halogenated benzenes like 1-chloro-4-fluorobenzene are deactivated towards electrophilic aromatic substitution compared to benzene itself. The reaction requires carefully controlled conditions to proceed efficiently[2][3].
-
Solution: Ensure proper temperature control. Starting the reaction at a low temperature (0-5 °C) before allowing it to warm can prevent side reactions. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) after the initial addition may be required, but should be monitored carefully to avoid byproduct formation.
-
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for diagnosing low-yield reactions.
Q2: My analysis (GC/MS or NMR) shows a mixture of isomers. How can I improve the regioselectivity?
A: The formation of isomers is an inherent challenge due to the directing effects of the substituents on the starting material.
-
Understanding Directing Effects: Both chlorine and fluorine are halogens, which are classified as ortho, para-directing groups, despite being deactivating overall[9]. This is due to a conflict between two effects:
-
Inductive Effect (-I): Being highly electronegative, both halogens pull electron density from the ring through the sigma bond, deactivating it. This effect is strongest at the ortho position and diminishes with distance[10].
-
Resonance Effect (+M): The lone pairs on the halogens can be donated into the ring through resonance, increasing electron density, particularly at the ortho and para positions. This effect directs the incoming electrophile to these sites[10][11].
-
-
The Case of 1-chloro-4-fluorobenzene:
-
The fluorine atom is more electronegative than chlorine, exerting a stronger deactivating inductive effect. However, its p-orbitals have better size-matching with carbon's p-orbitals, leading to a more effective resonance donation (+M effect) compared to chlorine[12].
-
Acylation occurs at the position ortho to the chlorine atom (C2) and meta to the fluorine atom (C5). This outcome is a result of the complex interplay of these effects. The ortho, para-directing nature of both halogens activates the C2 and C3 positions. The C2 position (ortho to Cl, meta to F) is favored for the bulky acyl group, likely due to a combination of electronic factors and sterics. The primary isomeric byproduct would be 4-chloro-2-fluoroacetophenone.
-
-
Improving Selectivity:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.
-
Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different solvents may alter the product distribution.
-
Q3: My reaction starts but seems to stall before all the starting material is consumed. What should I do?
A: Reaction stalling is typically due to gradual catalyst deactivation or insufficient reagents.
-
Cause: As discussed, moisture is a key culprit. Even trace amounts introduced during the reaction can slowly kill the catalyst. Additionally, if the stoichiometry of acetyl chloride is slightly off, it may be consumed before the aromatic substrate.
-
Solution:
-
First, confirm the stall with TLC analysis.
-
If you suspect catalyst deactivation, you can attempt to "rescue" the reaction by carefully adding a small additional portion (0.1-0.2 eq) of fresh, anhydrous AlCl₃. This should be done cautiously as it can be exothermic.
-
If insufficient acetyl chloride is suspected, a small addition of the acylating agent can be tried.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is best? Can I use something other than AlCl₃?
While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be used, each with its own advantages and disadvantages.
| Catalyst | Relative Activity | Key Considerations |
| AlCl₃ | Very High | Standard choice. Highly effective but very moisture-sensitive. Requires stoichiometric amounts. |
| FeCl₃ | High | Less reactive than AlCl₃ but also a strong Lewis acid. Can be a viable alternative. |
| BF₃ | Moderate | Often used as a gas or its etherate complex. Can be milder but may require higher temperatures. |
| ZnCl₂ | Low | A much milder Lewis acid. Generally not strong enough for deactivated rings like 1-chloro-4-fluorobenzene. |
| TfOH | Very High | Triflic acid (a superacid) can catalyze acylations, sometimes in smaller quantities. Less common for this specific transformation[13]. |
For this specific synthesis on a deactivated ring, anhydrous aluminum chloride remains the most reliable and recommended choice.
Q2: How do I properly monitor the reaction by TLC?
Effective TLC monitoring is key to determining reaction completion and avoiding the formation of byproducts from excessive reaction times.
-
Setup: Use a three-lane spotting system on your TLC plate[14][15].
-
Lane 1 (Reference): Spot a dilute solution of your starting material, 1-chloro-4-fluorobenzene.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot a small aliquot of your reaction mixture.
-
-
Eluent: A non-polar solvent system is appropriate. Start with a mixture of 95:5 Hexane:Ethyl Acetate . Adjust the polarity if the spots are too high (increase hexane) or too low (increase ethyl acetate) on the plate.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material spot should diminish in Lane 3 over time, while a new, lower Rf spot (the more polar ketone product) appears. The reaction is complete when the starting material spot is gone from Lane 3[14].
Q3: What is the best method for purifying the final product?
The choice of purification depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is an effective method for purification on a larger scale, especially if the primary impurities are volatile. The boiling point of this compound is reported as 82 °C at 5 mmHg [1][6].
-
Recrystallization: If the crude product is a solid or a low-melting oil, recrystallization is an excellent choice for achieving high purity.
-
Solvent Selection: Good solvent choices are typically non-polar solvents or mixed solvent systems. Start by attempting recrystallization from hot hexanes or cyclohexane . If the product is too soluble, an ethanol/water or acetone/water mixture can be effective. Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent) and add water (the "poor" solvent) dropwise until turbidity persists, then reheat to clarify and cool slowly[6][7][16][17].
-
-
Flash Column Chromatography: For small-scale reactions or to separate isomers with very similar properties, column chromatography is the method of choice. Use silica gel as the stationary phase and an eluent system similar to that developed for TLC (e.g., a hexane/ethyl acetate gradient).
Q4: What are the most critical safety precautions for this synthesis?
-
Aluminum Chloride (AlCl₃): This is a water-reactive and corrosive solid. It reacts violently and exothermically with water, releasing large amounts of corrosive HCl gas[10]. Always handle it in a fume hood, away from water, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves[10].
-
Acetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid. It also reacts with moisture to produce HCl. Handle exclusively in a fume hood.
-
Reaction Quenching: The work-up step of adding the reaction mixture to ice/acid is extremely hazardous due to the violent and exothermic decomposition of the AlCl₃ complexes and any unreacted reagents. Perform this step slowly, with vigorous stirring, behind a blast shield in a fume hood.
Diagram 3: General Experimental Workflow
Caption: A summary of the key stages in the synthesis workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rubingroup.org [rubingroup.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Alkylations Lab Report | ipl.org [ipl.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common experimental hurdles. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of this molecule's reactivity is paramount to success.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis and subsequent reactions.
Section 1: Synthesis of this compound via Friedel-Crafts Acylation
The most common route to synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.[2] This electrophilic aromatic substitution, while powerful, is prone to several issues that can impact yield and purity.
FAQ 1: How can I synthesize this compound with high yield and regioselectivity?
Answer: Achieving high yield and selectivity in the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene requires careful control over reaction conditions, catalyst quality, and work-up procedures. The primary challenge is to control the position of acylation on the aromatic ring.
Understanding the Causality: Regioselectivity
The regiochemical outcome is dictated by the directing effects of the existing substituents. Both chlorine and fluorine are ortho, para-directors due to the electron-donating resonance effect of their lone pairs, which stabilizes the carbocation intermediate (the sigma complex).[3][4] However, they are also deactivating due to their strong electron-withdrawing inductive effects.[3]
In 1-chloro-4-fluorobenzene, acylation occurs preferentially at the position ortho to the fluorine atom and meta to the chlorine atom. This is because fluorine's +M (mesomeric) effect, while weaker than its -I (inductive) effect, is more effective at stabilizing the adjacent positive charge in the transition state compared to chlorine. This leads to the desired this compound isomer as the major product.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler (to vent HCl gas produced during the reaction).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 1-chloro-4-fluorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in DCM.
-
Reaction: Add the substrate solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, followed by stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Troubleshooting the Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture Contamination: AlCl₃ is extremely hygroscopic and is deactivated by water.[3] 2. Insufficient Catalyst: The ketone product forms a complex with AlCl₃, effectively sequestering it. The reaction requires at least a stoichiometric amount of the catalyst.[5][6] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvent and fresh, high-purity AlCl₃. 2. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically 1-chloro-4-fluorobenzene). |
| Formation of Isomeric Byproducts | 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers. | 1. Maintain a low temperature (0-5 °C) during the addition of reagents. Allow the reaction to warm to room temperature slowly only after the initial exothermic phase has subsided. |
| Difficult Work-up (Emulsion Formation) | 1. Improper Quenching: Adding water directly to the reaction mixture can lead to the formation of aluminum hydroxides that cause persistent emulsions.[5] | 1. Always quench the reaction by adding it to a vigorously stirred mixture of ice and concentrated HCl. This keeps the aluminum salts soluble as chloro-complexes. |
Diagram: Synthesis Workflow
Caption: Workflow for Friedel-Crafts acylation.
Section 2: Troubleshooting Reactions with this compound
This molecule's utility stems from two primary reactive sites: the α-chloro acetyl group, which is susceptible to nucleophilic substitution , and the carbonyl group, which can undergo condensation reactions .
2.1 Nucleophilic Substitution at the α-Carbon
The α-chloro group is readily displaced by a variety of nucleophiles, making it a valuable handle for introducing new functional groups.[7]
FAQ 2: My nucleophilic substitution reaction is slow, incomplete, or gives multiple products. How can I improve it?
Answer: Optimizing nucleophilic substitution on this substrate involves balancing the reactivity of the nucleophile, the reaction conditions, and potential side reactions.
Understanding the Causality: SN2 Mechanism
The reaction typically proceeds via an SN2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond and stabilizes the transition state, making the α-carbon highly electrophilic and accelerating the rate of substitution compared to a standard alkyl chloride.[8]
Model Protocol: Synthesis of an α-Azido Ketone
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMF or acetone.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2-1.5 equivalents). If desired, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 equivalents) can be added to improve reaction rates.
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography.
Troubleshooting Nucleophilic Substitution Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Nucleophile: The chosen nucleophile may not be strong enough. 2. Solvent Choice: Protic solvents (water, alcohols) can solvate the nucleophile, reducing its reactivity. 3. Steric Hindrance: A bulky nucleophile may react slowly. | 1. If possible, switch to a stronger nucleophile (e.g., use NaI instead of NaCl). 2. Use a polar aprotic solvent (DMF, DMSO, acetone) to maximize nucleophile strength.[6] 3. Increase reaction temperature or time. Consider using a less hindered nucleophile if the synthetic route allows. |
| Side Product Formation (e.g., Elimination) | 1. Basic Nucleophile: Strongly basic nucleophiles (e.g., alkoxides) can promote elimination of HCl. 2. High Temperature: Higher temperatures often favor elimination over substitution. | 1. Use a less basic nucleophile with high nucleophilicity (e.g., azide, iodide). 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Product Degradation | 1. Unstable Product: The resulting α-substituted ketone may be unstable to the reaction or work-up conditions. | 1. Use milder work-up procedures (e.g., avoid strong acids/bases). Purify quickly and store the product under appropriate conditions (e.g., cold and dark). |
Diagram: Troubleshooting Nucleophilic Substitution
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. alexandonian.com [alexandonian.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions [mdpi.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support resource for 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven answers and troubleshooting for common purification challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: Impurities largely depend on the synthetic route, but typically originate from unreacted starting materials or side reactions. The most common synthesis is a Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.[1][2] Therefore, you should anticipate:
-
Starting Materials: Unreacted 1-chloro-4-fluorobenzene and remnants of the acylating agent (e.g., acetyl chloride) or its byproducts.
-
Isomeric Byproducts: Friedel-Crafts reactions can produce constitutional isomers. Depending on the reaction conditions, you may find other positional isomers of chloro-fluoroacetophenone. Isomeric impurities are often the most challenging to separate due to their similar physical properties.[3]
-
Solvent Residues: Residual reaction or workup solvents.
-
Polymeric or Tar-like Substances: Formed from side reactions, especially if reaction temperatures were not well-controlled.
Q2: How do I choose the best primary purification technique for this compound?
A2: The optimal technique depends on the nature of the impurities and the required final purity. This compound is a liquid at room temperature.[4][5]
-
Vacuum Distillation is highly effective if your primary impurities have significantly different boiling points. Given the compound's boiling point of 82 °C at 5 mmHg, this is often the most efficient method for bulk purification.[4]
-
Column Chromatography is the method of choice for removing impurities with very similar polarities, such as positional isomers, which may not separate well by distillation.[6]
-
Preparative HPLC can be used for achieving very high purity (>99.5%), but it is generally more expensive and lower in throughput than the other methods.[7]
The following decision workflow can help guide your choice:
Caption: Workflow for selecting a purification method.
Q3: What analytical methods are best for assessing the purity of my final product?
A3: A multi-faceted approach is recommended for robust purity validation.
-
Gas Chromatography (GC): Excellent for this compound due to its volatility. It provides a quantitative measure of purity and can detect volatile impurities. Many suppliers specify purity by GC.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Provides orthogonal information to GC and is highly sensitive to non-volatile impurities and isomers.[7]
-
Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR): Confirms the chemical structure and can detect impurities with different NMR signatures. Quantitative NMR (qNMR) can be used for highly accurate purity determination without a reference standard of the impurities.[8]
-
Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS), MS is invaluable for identifying the molecular weight of impurities, which aids in their structural elucidation.[8]
Troubleshooting Guide: Vacuum Distillation
Q: My product appears to be decomposing in the distillation pot, indicated by darkening color. What's happening and how can I fix it?
A: This is likely due to thermal degradation. Even under vacuum, prolonged exposure to high temperatures can cause decomposition.
-
Causality: The acetophenone functional group can be susceptible to side reactions at elevated temperatures. The longer the compound resides at its boiling point, the greater the chance of degradation.
-
Solution:
-
Improve Your Vacuum: The primary goal is to lower the boiling point. Ensure all joints in your distillation setup are perfectly sealed with appropriate vacuum grease. Check your vacuum pump for proper function and oil level. A lower pressure (e.g., 1-2 mmHg) will significantly decrease the required pot temperature.
-
Use a Kugelrohr or Short-Path Apparatus: These types of apparatus minimize the distance the vapor travels, which allows for distillation at lower temperatures and reduces the time the compound spends in the heated zone.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping, which can lead to localized overheating.
-
Q: The separation between my product and an impurity is poor, with significant overlap in the collected fractions. What should I do?
A: This indicates that the boiling points of your product and the impurity are too close for simple distillation.
-
Causality: According to Raoult's Law, the separation efficiency of distillation is directly related to the difference in boiling points and the number of theoretical plates in the system.
-
Solution:
-
Use a Fractionating Column: Insert a packed column (e.g., Vigreux, Raschig rings, or metal sponge) between the distillation pot and the condenser. This dramatically increases the surface area for vapor-liquid equilibria, effectively increasing the number of theoretical plates and enhancing separation.
-
Control the Reflux Ratio: When using a fractionating column, wrap it with glass wool or aluminum foil and gently heat it to maintain an appropriate temperature gradient. Distill slowly to allow the vapor to equilibrate properly within the column. A high reflux ratio (more vapor returning to the pot than is collected) improves separation.
-
Switch Methods: If fractional distillation is still insufficient, the impurities are likely isomers. You will need to switch to column chromatography for effective separation.
-
Troubleshooting Guide: Column Chromatography
Q: My spots are streaking or tailing on the TLC plate during method development. Will this affect my column?
A: Yes, what you see on the TLC plate is a direct prediction of the behavior on the column. Streaking indicates a problem with the compound-solvent-silica interaction.
-
Causality: Streaking can be caused by several factors:
-
Compound Overload: Too much compound spotted on the TLC plate.
-
Inappropriate Solvent System: The compound may have poor solubility in the chosen mobile phase, causing it to streak as it moves. The compound might also be too polar for the solvent system, causing it to stick to the silica gel.
-
Acidity/Basicity: The ketone oxygen in your molecule is weakly basic. Residual acidity on the silica gel can cause strong interactions, leading to tailing.
-
-
Solution:
-
Optimize TLC: Spot a much smaller amount of your sample. If streaking persists, adjust the mobile phase. A common starting point is a hexane/ethyl acetate or hexane/dichloromethane mixture. Increase the proportion of the more polar solvent (ethyl acetate or DCM) to reduce tailing.
-
Add a Modifier: Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For a weakly basic compound like this, adding a small amount of triethylamine can neutralize acidic sites on the silica and dramatically improve peak shape. Conversely, if an impurity were acidic, a drop of acetic acid could help.
-
Check for Degradation: Ensure your compound is not degrading on the silica gel. Run a quick experiment by spotting the compound on a TLC plate, letting it sit for 30 minutes, and then eluting. If a new spot appears, your compound is not stable on silica, and you may need to consider an alternative stationary phase like alumina.
-
Q: I'm getting very low recovery of my compound from the column. Where did it go?
A: Low recovery usually means the compound is irreversibly stuck to the column or was lost during workup.
-
Causality: The polar carbonyl group can interact strongly with the silanol groups on the silica surface. If the mobile phase is not polar enough, the compound will not elute efficiently.
-
Solution:
-
Increase Solvent Polarity: After collecting your main product fractions, flush the column with a much more polar solvent (e.g., pure ethyl acetate or even 5% methanol in DCM) to wash out any remaining compound. Analyze these fractions to see if this recovers your product.
-
Proper Column Loading: Use a "dry loading" technique. Pre-adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, place the resulting free-flowing powder on top of your column. This ensures a narrow, even starting band and prevents the crude material from precipitating at the top of the column when the mobile phase is introduced.
-
Avoid Irreversible Adsorption: If the compound is degrading on the silica (as mentioned above), this will also lead to low recovery.
-
Experimental Protocols
Protocol 1: High-Efficiency Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean and properly sealed with a suitable vacuum grease. Use a magnetic stirrer and a stir bar in the round-bottom flask (distillation pot).
-
Charge the Flask: Add the crude this compound to the distillation pot (do not fill more than two-thirds full).
-
Evacuate: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved (ideally <5 mmHg), begin heating the distillation pot using a heating mantle with a sand or oil bath for uniform temperature control.
-
Collect Fractions: As the temperature rises, discard any initial low-boiling fractions (likely residual solvent). Collect the main fraction distilling at a stable temperature and pressure (target ~82 °C at 5 mmHg).[4]
-
Purity Check: Analyze the collected fraction(s) by GC or TLC to confirm purity.
-
Shutdown: Cool the distillation pot to room temperature before releasing the vacuum to prevent accidental flask implosion.
Protocol 2: Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5 Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and the dissolved sample. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by periodically spotting fractions on a TLC plate and visualizing under UV light.
-
Combine and Concentrate: Combine the pure fractions (those containing only the desired product spot on TLC). Remove the solvent using a rotary evaporator.
-
Final Analysis: Dry the resulting liquid under high vacuum to remove residual solvent and confirm its purity and identity using GC-MS and NMR.
Data Summary
| Property | Value | Source |
| CAS Number | 2965-16-4 | [1][4][5] |
| Molecular Formula | C₈H₆ClFO | [1][4] |
| Molecular Weight | 172.58 g/mol | [1][4] |
| Appearance | Colorless to light orange/yellow clear liquid | [4][5] |
| Boiling Point | 82 °C @ 5 mmHg | [4] |
| Density | ~1.29 g/mL | [4] |
Safety Information
-
Handling: Always work in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry place.[10][12]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 2965-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of 2-Chloro-4’-fluoroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.fr [fishersci.fr]
Technical Support Center: Troubleshooting Reactions of 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Chloro-5'-fluoroacetophenone (CAS No. 2965-16-4). This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly, question-and-answer format. Our goal is to help you anticipate and resolve common issues, leading to higher yields, improved purity, and more efficient research.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an excellent substrate for nucleophilic aromatic substitution (SNAr) at the C-2' position. The electron-withdrawing acetyl group activates the ortho- and para-positions, making the chlorine atom a good leaving group. However, a number of side reactions can occur, leading to complex product mixtures and reduced yields.
Frequently Asked Questions & Troubleshooting
Question 1: My SNAr reaction with a primary/secondary amine is giving me a significant amount of a di-substituted byproduct. What is happening and how can I prevent it?
Answer: You are likely observing a second SNAr reaction where the initial product, a secondary or tertiary amine, acts as a nucleophile and reacts with another molecule of this compound. This is particularly common if the reaction is run at high temperatures or for extended periods.
Causality: The product of the first substitution is often still nucleophilic enough to compete with the starting amine for the electrophilic substrate.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile to ensure the complete consumption of the this compound.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the more reactive primary/secondary amine over the less reactive product.
-
Slow Addition: Add the this compound solution dropwise to a solution of the amine. This maintains a low concentration of the electrophile, minimizing the chance of the product reacting with it.
-
Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the HCl generated during the reaction. Stronger, more nucleophilic bases can lead to other side reactions.
Question 2: I am seeing a phenolic byproduct in my SNAr reaction, especially when using a strong base. How is this forming?
Answer: The formation of 2'-Hydroxy-5'-fluoroacetophenone is a common side product when SNAr reactions are performed in the presence of strong bases and water.
Causality: Hydroxide ions, either from the base itself (e.g., NaOH, KOH) or from residual water in the solvent or reagents, can act as a nucleophile, displacing the chloride to form the corresponding phenol.
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Select a Non-Hydroxide Base: Opt for bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which are less prone to generating hydroxide ions.
-
Solvent Choice: Use aprotic polar solvents like DMF, DMSO, or NMP, ensuring they are anhydrous.
| Side Product | Causative Conditions | Preventative Measures |
| Di-substituted Amine | High temperature, prolonged reaction time, incorrect stoichiometry | Lower temperature, slow addition of electrophile, use a slight excess of nucleophile |
| 2'-Hydroxy-5'-fluoroacetophenone | Presence of strong base (NaOH, KOH) and water | Use anhydrous conditions, employ non-hydroxide bases (K₂CO₃, Cs₂CO₃) |
graph SNAr_Side_Reactions { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="this compound", fillcolor="#FBBC05"]; Amine [label="Primary/Secondary\nAmine (R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Desired SₙAr Product\n(2'-(Alkylamino)-5'-fluoroacetophenone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Di_Substituted [label="Di-substituted Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxide [label="Hydroxide (OH⁻)\n(from base/water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenolic_Byproduct [label="Phenolic Byproduct\n(2'-Hydroxy-5'-fluoroacetophenone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Desired_Product [label="Reaction with\nAmine"]; Amine -> Desired_Product; Desired_Product -> Di_Substituted [label="Further reaction with\nstarting material"]; Start -> Di_Substituted [style=dashed]; Start -> Phenolic_Byproduct [label="Reaction with\nHydroxide"]; Hydroxide -> Phenolic_Byproduct; }
Caption: SNAr side reaction pathways.
II. Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound to a secondary alcohol is a common transformation. However, the choice of reducing agent and reaction conditions is critical to avoid unwanted side reactions.
Frequently Asked Questions & Troubleshooting
Question 3: My reduction with NaBH₄ is incomplete, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
Answer: Incomplete reduction with sodium borohydride (NaBH₄) is a common issue and can often be resolved by adjusting the reaction conditions.
Causality: While NaBH₄ is a relatively mild reducing agent, its reactivity can be influenced by the solvent and temperature. In some cases, the reactivity may not be sufficient for full conversion under standard conditions.
Troubleshooting Protocol:
-
Increase Equivalents of NaBH₄: While theoretically 0.25 equivalents are needed, it is common practice to use 1.5-2.0 equivalents to ensure complete reaction.
-
Solvent Selection: Methanol or ethanol are standard solvents. The use of wet silica gel in conjunction with NaBH₄ under solvent-free conditions has been shown to accelerate the reduction of acetophenones.[1]
-
Temperature Control: While NaBH₄ reductions are often run at room temperature or 0 °C, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as this may also promote side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC until the starting material is no longer visible.
Question 4: I am attempting a catalytic hydrogenation to reduce the ketone, but I am observing dehalogenation byproducts. How can I prevent the loss of the chlorine and/or fluorine atoms?
Answer: Dehalogenation is a known side reaction during catalytic hydrogenation of aryl halides. The C-Cl bond is more susceptible to hydrogenolysis than the C-F bond.
Causality: The palladium catalyst, commonly used for hydrogenations, is also effective at catalyzing the cleavage of carbon-halogen bonds.
Troubleshooting Protocol:
-
Catalyst Choice: Consider using a less active catalyst for hydrogenation that is less prone to causing dehalogenation. For example, platinum-based catalysts (like PtO₂) may offer better selectivity in some cases.
-
Reaction Conditions: Perform the hydrogenation under milder conditions (lower hydrogen pressure and temperature).
-
Additive: The addition of a catalyst poison, such as quinoline or thiophene, can sometimes selectively inhibit the dehalogenation reaction without significantly affecting the desired ketone reduction. This requires careful optimization.
-
Alternative Reducing Agents: If dehalogenation remains a persistent issue, consider alternative, non-catalytic reduction methods such as using NaBH₄ or other metal hydrides.
References
Technical Support Center: Troubleshooting Failed Reactions Involving 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your synthetic routes.
Section 1: Understanding Your Reagent: The Nuances of this compound
Before troubleshooting, it's crucial to understand the inherent properties of this compound. Its reactivity is governed by the interplay of three key features: the acetophenone group, the ortho-chloro substituent, and the meta-fluoro substituent.
Key Properties:
| Property | Value | Significance in Reactions |
| Molecular Formula | C8H6ClFO[1] | --- |
| Molecular Weight | 172.58 g/mol [1] | Essential for accurate molar calculations. |
| Appearance | Colorless to light orange to yellow clear liquid[1] | A significant color change may indicate degradation or impurities. |
| Boiling Point | 82 °C at 5 mmHg[1] | Useful for purification by distillation under reduced pressure. |
| Purity | ≥ 98% (GC) is standard[1] | Impurities can interfere with reactions, leading to side products or inhibition. |
The acetophenone group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[2] The ortho-chloro and meta-fluoro substituents further influence the electronic nature and steric environment of the molecule.
Reactivity Profile:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the acetyl group makes the aromatic ring susceptible to nucleophilic attack, particularly at the ortho and para positions.[2] This makes the chlorine atom at the 2'-position a viable leaving group for SNAr reactions.[2]
-
Carbonyl Group Reactivity: The ketone can undergo a wide range of reactions, including nucleophilic addition (e.g., Grignard reactions), condensations (e.g., aldol), and reductive aminations.[3]
-
Alpha-Carbon Reactivity: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various reactions like alkylations and acylations.[3]
Section 2: Common Symptoms & First-Line Solutions (Q&A)
This section addresses the most frequently encountered issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion is a common issue that can stem from several factors. Here's a systematic approach to diagnosing the problem:
-
Reagent Quality:
-
Purity of this compound: Ensure the starting material meets the required purity specifications (typically ≥ 98%).[1] Impurities can act as catalyst poisons or introduce side reactions.
-
Activity of Other Reagents: Verify the quality and activity of all other reagents, especially catalysts, bases, and any air- or moisture-sensitive compounds.
-
-
Reaction Conditions:
-
Temperature: Many reactions require specific temperature control. For instance, Friedel-Crafts acylations are often run at low temperatures to prevent side reactions.[4] If your reaction is endothermic, insufficient heating will result in low conversion. Conversely, some reactions are sensitive to overheating, which can lead to decomposition.
-
Reaction Time: Has the reaction been allowed to proceed for a sufficient duration? Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS).
-
-
Chemical Reactivity:
-
Insufficient Activation: In reactions like SNAr, the nucleophile might not be strong enough, or the base used may not be sufficiently potent to facilitate the reaction.[5]
-
Catalyst Deactivation: In metal-catalyzed reactions like Suzuki or Heck couplings, the catalyst may have been deactivated by impurities or improper handling.
-
Q2: I'm observing the formation of multiple unexpected side products. How can I identify and minimize them?
A2: Side product formation is often a result of the multifaceted reactivity of this compound.
-
Common Side Reactions:
-
Self-Condensation: Under basic conditions, the enolizable α-hydrogens can lead to aldol-type self-condensation products.[3]
-
Over-reaction: In reactions involving the carbonyl group, it's possible for further reactions to occur if the conditions are too harsh or the reaction is left for too long.
-
Isomer Formation: In reactions like Friedel-Crafts acylation, isomers can be formed.[6] Purification techniques like crystallization or chromatography are often necessary to separate these.[6][7]
-
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding a reactive electrophile slowly to a solution of the nucleophile can minimize side reactions.
-
Choice of Base/Catalyst: The strength and steric bulk of a base or catalyst can significantly influence the reaction pathway. Experiment with different options to find the most selective conditions.
-
Q3: My purification is proving difficult, and I can't seem to isolate a clean product. What are some effective purification strategies?
A3: Purification challenges are common, especially when dealing with closely related isomers or byproducts.
-
Crystallization: If your product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Melt crystallization can also be an effective technique for enriching the desired product.[7]
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the go-to method. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent and gradually increasing polarity) is recommended.
-
Distillation: Given its boiling point of 82 °C at 5 mmHg, vacuum distillation can be a viable option for purifying this compound or its liquid derivatives.[1]
Section 3: Advanced Troubleshooting & Mechanistic Insights
Q4: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the chlorine atom, but the reaction is sluggish. How can I drive it to completion?
A4: While the chlorine at the 2'-position is activated for SNAr, several factors can impede this reaction.
-
Nucleophile Strength: The rate of SNAr is highly dependent on the nucleophilicity of the attacking species. If you are using a weak nucleophile, you may need to deprotonate it with a strong base to increase its reactivity.
-
Solvent Effects: SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, or THF. These solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.
-
Leaving Group Ability: While chlorine is a reasonable leaving group, fluorine is generally better in SNAr reactions.[5] However, in this molecule, the chlorine is the intended leaving group. To facilitate its departure, ensure the reaction conditions stabilize the forming negative charge on the aromatic ring. The presence of the electron-withdrawing acetyl group already aids in this.[2]
Workflow for Troubleshooting a Failed SNAr Reaction
Caption: A step-by-step diagnostic workflow for troubleshooting SNAr reactions.
Q5: I'm trying to perform a Suzuki coupling using the chloro- position, but I'm getting low yields. What are the key parameters to optimize?
A5: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[8][9] However, aryl chlorides can be less reactive than bromides or iodides.[9]
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh3)4 may not be effective for aryl chlorides. More electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Fu ligands) are often required to facilitate the oxidative addition step, which is the rate-determining step for aryl chlorides.[9][10]
-
Base Selection: The choice of base is critical for the transmetalation step.[9][10] A variety of bases can be used, including carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). The optimal base is often substrate- and solvent-dependent.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Section 4: Protocol Optimization Strategies
Protecting Group Strategies
In multi-step syntheses, it may be necessary to protect either the amine or carbonyl functional groups to prevent unwanted side reactions.
-
Amine Protection: If you are working with an amino-substituted derivative, the Boc (tert-butyloxycarbonyl) group is a common and reliable protecting group. It is stable to most nucleophiles and bases and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid).[11][12][13] The protection is typically achieved using di-tert-butyl dicarbonate (Boc2O).[11][12]
-
Carbonyl Protection: The ketone can be protected as a ketal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Ketal formation is a reversible process, and the carbonyl group can be regenerated by treatment with aqueous acid.
Example Protocol: Boc Protection of an Amino Derivative
This protocol provides a general method for the Boc protection of an amine, a common step in pharmaceutical synthesis.[14][15]
-
Dissolve the Amine: Dissolve the amino-substituted this compound derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Add Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) to the reaction mixture.
-
Stir: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, wash the organic layer with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify: Purify the product by column chromatography or crystallization as needed.
Section 5: Safety First
This compound and its derivatives should be handled with appropriate safety precautions.
-
Toxicity: This class of compounds can be toxic if inhaled or swallowed and may cause burns upon contact with skin and eyes.[16]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]
-
Storage: Store in a cool, dry place in a tightly sealed container.[16]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are using.[16][17][18][19][20]
Section 6: References
-
This compound - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 3, 2026, from --INVALID-LINK--
-
The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (n.d.). BOC Sciences. Retrieved January 3, 2026, from --INVALID-LINK--
-
CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Material Safety Data Sheet. (n.d.). Acros Organics. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound | 2965-16-4. (n.d.). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. (n.d.). BOC Sciences. Retrieved January 3, 2026, from --INVALID-LINK--
-
2'-Chloro-4'-fluoroacetophenone | C8H6ClFO. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound | 2965-16-4. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis. (n.d.). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
How can 2-CHLORO-2',5'-DIFLUOROACETOPHENONE be prepared more efficiently and safely? - FAQ. (n.d.). Guidechem. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound synthesis. (n.d.). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved January 3, 2026, from --INVALID-LINK--
-
2'-Fluoroacetophenone 445-27-2 wiki. (n.d.). Guidechem. Retrieved January 3, 2026, from --INVALID-LINK--
-
456-04-2(2-Chloro-4'-fluoroacetophenone) Product Description. (n.d.). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
Material Safety Data Sheet. (2006, August 11). Spectrum Chemical. Retrieved January 3, 2026, from --INVALID-LINK--
-
CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from --INVALID-LINK--
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from --INVALID-LINK--
-
Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. (n.d.). Patsnap Eureka. Retrieved January 3, 2026, from --INVALID-LINK--
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific. Retrieved January 3, 2026, from --INVALID-LINK--
-
2-Chloro-4'-fluoroacetophenone 99 456-04-2. (n.d.). Sigma-Aldrich. Retrieved January 3, 2026, from --INVALID-LINK--
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). ACG Publications. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-4'-fluoroacetophenone. (2025, September 27). ChemicalBook. Retrieved January 3, 2026, from --INVALID-LINK--
-
(PDF) Dual protection of amino functions involving Boc. (2025, August 6). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation ... (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (n.d.). PMC - NIH. Retrieved January 3, 2026, from --INVALID-LINK--
-
This compound 2965-16-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved January 3, 2026, from --INVALID-LINK--
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--
-
2-Chloro-2,2-difluoroacetophenone | C8H5ClF2O. (n.d.). PubChem. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. chemicalbook.com [chemicalbook.com]
Technical Support Center: Catalyst Selection for Reactions with 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for synthetic transformations involving 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic properties of this substrate—featuring an electron-rich carbonyl group and a deactivated aryl chloride—present specific hurdles that require careful consideration of the catalytic system.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just protocols but the underlying scientific rationale for each recommendation.
Section 1: Asymmetric Reduction of the Carbonyl Group
The conversion of the prochiral ketone in this compound to a chiral alcohol is a critical step in the synthesis of many pharmaceutical intermediates.[1] The choice of catalyst is paramount for achieving high yield and, more importantly, high enantioselectivity (ee).
FAQ 1: What are the primary catalyst systems for the asymmetric reduction of this compound?
For the asymmetric reduction of aryl ketones, two main classes of homogeneous catalysts have demonstrated exceptional performance: Ruthenium(II)-based and Iridium(I)-based complexes.
-
Ruthenium(II) Catalysts (Noyori-type): These are often the first choice for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). The most effective systems are typically half-sandwich Ru(II) complexes coordinated with a chiral N-tosylated 1,2-diamine ligand, such as (R,R)-TsDPEN. These catalysts operate through a "metal-ligand bifunctional" mechanism where a Ru-hydride and a protonated amine on the ligand work in concert to reduce the ketone.[2] They are highly effective for a broad range of aryl ketones.[3]
-
Iridium(I) Catalysts: Chiral Iridium complexes, particularly those with P,N-ligands like PHOX (phosphine-oxazoline), have emerged as powerful catalysts for the asymmetric hydrogenation of challenging substrates, including unfunctionalized aryl-substituted olefins and ketones.[4][5] They can achieve high turnover numbers and excellent enantioselectivity, often under milder conditions than some Ru-based systems.[4]
Data Summary: Recommended Catalyst Systems for Asymmetric Reduction
| Catalyst Type | Metal Precursor | Recommended Ligand | Hydrogen Source | Typical Conditions | Key Advantages |
| Ru(II)-ATH | [RuCl₂(p-cymene)]₂ | (R,R)- or (S,S)-TsDPEN | Formic Acid/Triethylamine (5:2) or Isopropanol/Base | 25-50 °C, Inert Atmosphere | High ee, broad substrate scope, operational simplicity.[6] |
| Ru(II)-AH | RuCl₂[(R)-BINAP][(R)-DAIPEN] | BINAP, DAIPEN | H₂ Gas (10-50 atm) | 25-80 °C, Inert Atmosphere | High turnover, excellent ee, avoids stoichiometric reductants.[1] |
| Ir(I)-AH | [Ir(COD)Cl]₂ | PHOX-type ligands | H₂ Gas (1-50 atm) | 25-60 °C, Inert Atmosphere | High activity for challenging substrates, excellent ee.[4][5] |
FAQ 2: My enantioselectivity (ee) is low. What are the likely causes and how can I improve it?
Low enantioselectivity is a common but solvable issue. The root cause often lies in the catalyst's chiral environment or suboptimal reaction conditions.
Troubleshooting Low Enantioselectivity
-
Cause 1: Incorrect Ligand Choice. The chiral ligand is the primary determinant of stereoselectivity. The "lock-and-key" fit between the substrate and the chiral pocket of the catalyst is crucial.
-
Solution: Screen a small library of chiral ligands. For Noyori-type catalysts, the stereochemistry of both the diamine and the arene ligand can influence selectivity.[6] For substrates with different steric or electronic profiles, a different ligand family (e.g., PHOX vs. TsDPEN) may be required.[4]
-
-
Cause 2: Competing Achiral Reduction Pathway. An achiral background reaction, potentially catalyzed by decomposed catalyst (e.g., ruthenium black), can produce a racemic product, eroding the overall ee.
-
Solution: Ensure all reagents and solvents are rigorously degassed and dried. Catalyst decomposition is often initiated by air or moisture.[7] Lowering the reaction temperature can also suppress background reactions.
-
-
Cause 3: Suboptimal Base Concentration (for ATH). In transfer hydrogenation, the concentration of the base can significantly affect the formation of the active catalytic species and the stability of the transition state that dictates enantioselectivity.[1]
-
Solution: Titrate the base concentration. A study on Noyori-Ikariya catalysts noted a clear dependence of ee on base concentration, suggesting an optimal range must be found empirically for each substrate.[1]
-
FAQ 3: My reaction is sluggish or stalls completely. What troubleshooting steps should I take?
A stalled reaction points to issues with catalyst activity or stability. The flowchart below outlines a logical troubleshooting sequence.
Diagram: Troubleshooting Workflow for Stalled Asymmetric Reduction
Caption: Logical workflow for troubleshooting a stalled reduction reaction.
In-depth Explanation: Catalyst deactivation is a significant concern. Noyori-type catalysts can decompose into inactive ruthenium nanoparticles, especially if exposed to oxygen.[7] This is often visible as the formation of a black precipitate. Furthermore, the product alcohol itself can sometimes act as an inhibitor, slowing the reaction at higher conversions.[6]
FAQ 4: I'm observing dehalogenation as a side reaction. How can I minimize this?
Hydrodechlorination is a known side reaction in the catalytic hydrogenation of haloaromatics. The C-Cl bond can be cleaved by the active metal-hydride species.
-
Catalyst Choice: Palladium-based catalysts (like Pd/C) are notoriously aggressive for dehalogenation and should be avoided if you wish to preserve the C-Cl bond.[8] Ruthenium and Iridium catalysts are generally more chemoselective, but the risk is not zero.
-
Hydrogen Source: Asymmetric transfer hydrogenation (ATH) using formic acid or isopropanol is often milder and less prone to causing dehalogenation than high-pressure molecular hydrogen (H₂). The chemical potential of the hydrogen source is lower, providing greater selectivity for the ketone reduction.
-
Reaction Conditions: Minimize reaction time and temperature. Prolonged exposure to the catalyst under reducing conditions increases the likelihood of C-Cl bond cleavage. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 2'-position offers a handle for C-N and C-C bond formation, enabling access to a wide array of derivatives. However, aryl chlorides are the least reactive of the aryl halides, making catalyst selection critical.[9][10]
FAQ 5: Which catalyst/ligand system is best for the Buchwald-Hartwig amination of this compound?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] For an unactivated and sterically hindered aryl chloride like this compound, the key challenge is the initial oxidative addition of the C-Cl bond to the Pd(0) center.[10]
Core Directive: This step requires a highly active catalyst generated from a Pd(0) or Pd(II) precursor and a bulky, electron-rich phosphine ligand.
Recommended Systems:
| Pd Precursor | Ligand | Base | Solvent | Typical Temp. | Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 °C | Bulky dialkylbiaryl phosphine ligands are highly effective for C-Cl bond activation.[11] |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ or Cs₂CO₃ | t-BuOH/H₂O | 80-100 °C | Designed for coupling primary amines and tolerates a wider range of functional groups.[12] |
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig amination cycle.[9]
FAQ 6: My Sonogashira coupling is not working. What are the common pitfalls?
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual-catalyst system of palladium and copper(I).[13] Its failure with an aryl chloride substrate often traces back to catalyst activity, reaction conditions, or the specific challenges posed by the C-Cl bond.
Troubleshooting Guide for Sonogashira Coupling
| Symptom | Potential Cause | Recommended Solution |
| No Reaction | 1. Inactive Pd Catalyst: The C-Cl bond is difficult to activate. | Switch to a more active ligand system, such as PdCl₂(PPh₃)₂ with a bulky phosphine like P(t-Bu)₃.[14] |
| 2. Oxygen Contamination: O₂ can cause oxidative homocoupling of the alkyne (Glaser coupling) and deactivate the Pd(0) catalyst. | Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a strict inert atmosphere. | |
| Low Yield | 1. Insufficient Base: The amine base is crucial for both the copper and palladium cycles. | Use a stronger base or a larger excess. Diisopropylamine or triethylamine are common choices.[13] |
| 2. Inactive Cu(I) Co-catalyst: The CuI source may be oxidized or of poor quality. | Use freshly purchased, high-purity CuI. Adding a small amount of a reducing agent like triphenylphosphine can sometimes help maintain the active Cu(I) state. | |
| Only Alkyne Homocoupling Observed | 1. Dominant Glaser Pathway: This is a classic sign of oxygen presence or an issue with the palladium cycle. | Improve inert atmosphere techniques. Ensure the Pd catalyst is active enough to compete with the homocoupling pathway. Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction.[13] |
Section 3: Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of this compound
This protocol is a representative procedure for achieving high enantioselectivity using a Noyori-type catalyst.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 eq) and (S,S)-TsDPEN (0.011 mmol, 2.2 eq).
-
Solvent Addition: Add 5 mL of degassed isopropanol. The solution should turn a deep red/purple color upon stirring at room temperature for 10-15 minutes.
-
Substrate Addition: Add this compound (1.0 mmol, 100 eq).
-
Initiation: Prepare a 0.1 M solution of potassium tert-butoxide in isopropanol. Add 0.1 mmol (10 eq) of this solution to the reaction mixture.
-
Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by TLC or GC. A typical reaction time is 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol outlines the coupling of this compound with a secondary amine using a modern catalyst system.
-
Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 0.03 eq), XPhos (0.036 mmol, 0.072 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq), followed by 5 mL of degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction by GC-MS or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. pnas.org [pnas.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 2'-Chloro-5'-fluoroacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthetic process. The synthesis, primarily a Friedel-Crafts acylation, is highly exothermic and requires precise temperature control to ensure optimal yield, purity, and, most importantly, safety.[1]
I. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is increasing rapidly, and the cooling bath can't keep up. What is happening, and what should I do?
Answer: You are likely experiencing a thermal runaway reaction. This is a hazardous situation where the heat generated by the exothermic Friedel-Crafts acylation exceeds the rate of heat removal.[1][2]
Immediate Actions:
-
Remove External Heating: If any heating is being applied, discontinue it immediately.
-
Enhance Cooling: Add more ice or dry ice to your cooling bath to increase its cooling capacity.
-
Slow/Stop Reagent Addition: If you are in the process of adding a reagent (e.g., acetyl chloride or the Lewis acid), stop the addition immediately.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to quench the reaction by slowly adding the reaction mixture to a pre-cooled mixture of crushed ice and dilute acid (e.g., hydrochloric acid).[3] This should only be done with extreme caution and appropriate personal protective equipment (PPE).
Root Cause Analysis & Prevention:
-
Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction. Ensure a large enough ice bath or a cryostat with adequate cooling power is used.
-
Reagent Addition Rate: The acylating agent or Lewis acid was likely added too quickly. A slow, dropwise addition is crucial to allow the cooling system to dissipate the generated heat.[3][4]
-
Insufficient Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat dissipation less efficient.[2] For larger-scale reactions, consider using a reactor with a jacketed cooling system and overhead stirring for better heat transfer.
Issue 2: Low Yield of this compound
Question: My final yield is significantly lower than expected. Could temperature be a factor?
Answer: Yes, improper temperature control can lead to low yields through several mechanisms.
Possible Causes and Solutions:
-
Reaction Temperature Too Low: While controlling the exotherm is critical, a temperature that is too low can slow the reaction rate to a point where it does not go to completion within a practical timeframe.[2][5]
-
Solution: After the initial highly exothermic addition phase is complete and the temperature is stable, it may be necessary to allow the reaction to slowly warm to room temperature or even apply gentle heating to ensure completion.[3][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and temperature profile.
-
-
Decomposition at High Temperatures: Conversely, if the temperature is allowed to rise too high, it can lead to the decomposition of reactants, intermediates, or the final product, thereby reducing the yield.[5]
-
Incomplete Quenching: An incomplete quench can lead to product loss during workup.
Issue 3: Formation of Impurities and Side Products
Question: My product is contaminated with significant impurities. How can temperature management help improve purity?
Answer: Temperature has a direct impact on the selectivity of the Friedel-Crafts acylation, and poor control can lead to the formation of various side products.
Common Impurities and Temperature-Related Solutions:
-
Polysubstitution: The introduction of more than one acetyl group onto the aromatic ring can occur if the reaction conditions are too harsh.[9]
-
Solution: Lowering the reaction temperature can help minimize this side reaction by reducing the overall reactivity of the system.[3]
-
-
Isomer Formation: While Friedel-Crafts acylation is generally regioselective, higher temperatures can sometimes lead to the formation of undesired isomers.
-
Solution: Performing the reaction at a lower temperature generally favors the formation of the thermodynamically more stable product.[2]
-
-
Tar Formation: The formation of dark, tarry substances is often a sign of decomposition reactions occurring at elevated temperatures.[3]
-
Solution: Strict adherence to a low-temperature protocol is the most effective way to prevent tar formation.
-
II. Experimental Workflow & Protocols
Recommended Temperature Control Workflow
The following diagram illustrates a robust workflow for managing temperature during the synthesis of this compound.
Caption: Workflow for Temperature Control in Synthesis.
Detailed Step-by-Step Protocol for Temperature Management
This protocol outlines the critical steps for controlling temperature during the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.
Materials:
-
1-chloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Crushed ice
-
Concentrated hydrochloric acid
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice/salt bath or cryostat
Procedure:
-
Reaction Setup:
-
Assemble a clean, dry three-necked flask with a magnetic stirrer, thermometer, and a dropping funnel. Attach a condenser with a drying tube.
-
Ensure all glassware is completely dry to prevent deactivation of the Lewis acid catalyst.[5]
-
-
Initial Cooling:
-
Charge the flask with 1-chloro-4-fluorobenzene and the anhydrous solvent.
-
Begin stirring and cool the mixture to 0-5 °C using an ice/salt bath or cryostat.
-
-
Lewis Acid Addition:
-
Slowly and portion-wise, add the anhydrous aluminum chloride to the cooled solution. A slight exotherm may be observed. Ensure the temperature does not rise above 10 °C.
-
-
Acylating Agent Addition:
-
Once the Lewis acid has been added and the temperature is stable at 0-5 °C, add the acetyl chloride to the dropping funnel.
-
Add the acetyl chloride dropwise to the reaction mixture over a period of 30-60 minutes. The rate of addition should be carefully controlled to maintain the temperature within the 0-5 °C range.[3][4]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction by TLC or GC to determine when the starting material has been consumed.
-
-
Quenching:
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto the vigorously stirred ice/acid mixture.[3] This process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood. The use of ice helps to manage the exotherm of quenching the reactive AlCl₃.[8]
-
-
Workup:
-
Continue stirring the quenched mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.
-
Proceed with standard liquid-liquid extraction to isolate the crude this compound.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reagent Addition Temperature | 0-5 °C | To control the initial strong exotherm of the Friedel-Crafts acylation and prevent side reactions.[3][7] |
| Reaction Temperature | 0-5 °C, then potentially warm to RT | Low temperature for selectivity; warming may be needed for reaction completion.[2][3] |
| Quenching Temperature | < 10 °C | To manage the highly exothermic hydrolysis of the AlCl₃ complex and prevent product degradation.[8] |
| Acetyl Chloride Addition Time | 30-60 minutes | Slow addition is critical for heat dissipation and preventing a thermal runaway.[3] |
III. Conclusion
Effective temperature control is paramount for the successful synthesis of this compound. By understanding the exothermic nature of the Friedel-Crafts acylation and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve reaction safety, yield, and product purity. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction -Journal of the Korean Society of Safety | Korea Science [koreascience.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
preventing decomposition of 2'-Chloro-5'-fluoroacetophenone during reactions
Welcome to the technical support center for 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable chemical intermediate during synthetic reactions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
My reaction yield is low, and I see multiple unknown spots on my TLC. What could be causing the general decomposition of this compound?
This is a common issue that often points to foundational experimental parameters rather than a single specific side reaction. This compound, while noted for its general stability and ease of handling, is a reactive molecule susceptible to degradation under suboptimal conditions.[1]
Root Cause Analysis:
-
Thermal Stress: Like many substituted acetophenones, prolonged exposure to high temperatures can promote side reactions or polymerization, especially in the presence of catalytic impurities.
-
Atmospheric Reactivity: The compound may be sensitive to moisture or oxygen, particularly under basic conditions or in the presence of certain catalysts.
-
Incompatible Reagents: Strong oxidizing agents and certain strong bases can lead to non-specific degradation pathways.[2]
Troubleshooting Protocol: Ensuring Reagent & Reaction Stability
-
Verify Starting Material Purity: Before starting, confirm the purity of your this compound via GC or NMR. Impurities can catalyze decomposition.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents to prevent hydrolysis or moisture-driven side reactions.
-
Maintain an Inert Atmosphere: For sensitive reactions, especially those involving organometallics or strong bases, conduct the experiment under an inert atmosphere of nitrogen or argon.
-
Control Reaction Temperature: Use an appropriate cooling bath (ice-water, dry ice-acetone) to maintain the recommended reaction temperature. Avoid unnecessary heating. If heating is required, do so gradually and for the minimum time necessary.
-
Review Reagent Compatibility: Double-check that all reagents are compatible. Avoid strong, non-specific oxidants or reductants unless they are the intended reactants for a specific transformation.
I'm trying to perform a reaction on another part of the molecule, but my primary side product appears to be from a nucleophilic attack at the carbonyl group. How can I prevent this?
The ketone's carbonyl carbon in this compound is highly electrophilic, making it a prime target for nucleophiles. This is a classic chemoselectivity problem where a more reactive functional group interferes with the desired transformation.[3] To achieve the selective transformation of another functional group, the more reactive ketone must be protected.[4]
The Causality: Carbonyl Reactivity
The polarity of the carbon-oxygen double bond makes the carbonyl carbon electron-deficient and thus susceptible to attack. If your reaction involves a nucleophile (e.g., Grignard reagents, organolithiums, amines, hydrides) and your goal is to react it elsewhere, you must "mask" the ketone to prevent this undesired reaction.
Solution: Employ a Protecting Group
The most effective strategy is to reversibly convert the ketone into a less reactive functional group. Acetals and ketals are the most common and effective protecting groups for ketones because they are stable under basic, nucleophilic, and reductive conditions.[5][6] Cyclic acetals, formed with a diol, are particularly favored due to their thermodynamic stability.[7]
Experimental Protocol: Acetal Protection of the Ketone
This protocol details the formation of a 1,3-dioxolane (ethylene glycol ketal), a robust protecting group.
Step 1: Ketal Formation (Protection)
-
Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).
-
Add ethylene glycol (1.2 - 1.5 eq).
-
Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH, ~0.02 eq).
-
Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reflux the mixture until TLC or GC analysis shows complete consumption of the starting material.
-
Upon completion, cool the reaction and quench with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure to obtain the protected ketone.
Step 2: Perform Desired Reaction
-
With the ketone now protected as a non-reactive acetal, proceed with your intended reaction (e.g., Grignard addition to another functional group, reduction of an ester, etc.). The acetal will be inert to these conditions.[4]
Step 3: Deprotection
-
Dissolve the protected compound in a solvent mixture, typically containing water (e.g., Acetone/H₂O).
-
Add a catalytic amount of a strong acid (e.g., dilute HCl or TsOH).
-
Stir the reaction at room temperature, monitoring by TLC for the reappearance of the ketone.
-
Once complete, neutralize the acid, extract the product, and purify as necessary. The original ketone is regenerated.[5]
Workflow for Carbonyl Protection Strategy
Caption: Workflow for protecting the ketone as an acetal.
My reaction is producing a significant amount of a dehalogenated byproduct. How can I prevent the loss of the chlorine atom?
The chlorine atom on the carbon alpha to the ketone is a potential leaving group. Its removal, known as dehalogenation, is typically caused by reductive conditions or certain nucleophiles acting as reducing agents.
Root Cause Analysis:
-
Reductive Cleavage: Many standard reducing agents can cleave carbon-halogen bonds. This is especially true for "soft" hydrides or reactions involving single-electron transfer (SET) mechanisms.
-
Catalytic Hydrodehalogenation: Transition metal catalysts, particularly palladium, are highly effective at catalyzing the removal of halogens in the presence of a hydrogen source (hydrodehalogenation).[8][9] This can be an unintentional side reaction if trace metals are present or if such catalysts are used for another purpose (e.g., a cross-coupling reaction elsewhere).
-
Photocatalysis: Visible light in combination with a suitable photocatalyst can also induce dehalogenation.[10][11]
Troubleshooting Protocol: Preventing Dehalogenation
-
Reagent Selection:
-
Avoid Broad-Spectrum Reducing Agents: If a reduction is needed elsewhere in the molecule, choose a chemoselective reagent. For example, if reducing an ester to an alcohol in the presence of the α-chloro ketone, first protect the ketone (see FAQ #2), then use a strong reductant like LiAlH₄. If you must use a reducing agent, choose milder options and screen them carefully at low temperatures.
-
Beware of Hydride Sources: Reagents like polymethylhydrosiloxane (PMHS) in the presence of a palladium catalyst are known to reduce chloroarenes and can also affect α-chloro ketones.[9]
-
-
Control of Catalysts:
-
Eliminate Palladium Contamination: If you are not performing a cross-coupling reaction, ensure your glassware and reagents are free from palladium residues from previous experiments.
-
Choose Ligands and Conditions Carefully: If a Pd-catalyzed reaction is necessary, the choice of ligand and conditions is critical. Some systems are explicitly designed for hydrodehalogenation.[8] You may need to screen alternative catalysts (e.g., Ni, Cu) or conditions that do not favor reductive cleavage.
-
-
Exclusion of Light:
-
If you observe unexpected decomposition and are using reagents known to be photosensitive, try running the reaction in the dark by wrapping the flask in aluminum foil.
-
Data Table: Reagent Compatibility for Preventing Dehalogenation
| Reagent Class | Risk of Dehalogenation | Recommended Action |
| Strong Hydrides (e.g., LiAlH₄) | High | Avoid direct use; protect ketone first. |
| Mild Hydrides (e.g., NaBH₄) | Moderate | Use with caution at low temperatures. |
| Catalytic Hydrogenation (H₂, Pd/C) | Very High | Avoid; this is a standard dehalogenation method. |
| PMHS with Pd Catalyst | Very High | Avoid; explicitly used for dehalogenation.[9] |
| Strong Bases (e.g., LDA, NaH) | Low (direct) | Primarily causes enolization; dehalogenation is not the main pathway but can initiate other reactions. |
| Nucleophiles (e.g., Amines, Thiols) | Low | Primarily causes substitution, not dehalogenation. |
I am using a strong base, and my reaction is messy, showing either self-condensation or other side products instead of the desired outcome. What is happening?
Using a strong base with an α-chloro ketone can lead to several competing reaction pathways, often resulting in a complex product mixture.
Root Cause Analysis:
-
Enolate Formation: The primary action of a strong, non-nucleophilic base (e.g., LDA, NaH) is to deprotonate the methyl group, forming an enolate. This enolate is a potent nucleophile.
-
Aldol Condensation: The formed enolate can attack the electrophilic carbonyl of another molecule of this compound, leading to a self-condensation (aldol) product.
-
Favorskii Rearrangement: In the presence of a strong base (especially alkoxides), α-halo ketones can undergo a Favorskii rearrangement.
-
Elimination/Substitution: A strong, hindered base might promote elimination of HCl. A strong, nucleophilic base (e.g., NaOH, KOtBu) can also lead to substitution of the chlorine atom.[12]
Solution: Controlled Base and Temperature Management
The key is to control the formation and subsequent reaction of the enolate or to avoid using a strong base altogether if the reaction chemistry allows.
Troubleshooting Protocol: Managing Base-Mediated Reactions
-
Choose the Right Base:
-
If you need to form an enolate, use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Avoid nucleophilic bases like hydroxides (NaOH) or alkoxides (NaOMe, KOtBu) unless a substitution or rearrangement is the desired outcome.
-
-
Strict Temperature Control:
-
Enolate formation should be performed at very low temperatures (typically -78 °C) to prevent side reactions.
-
Add the base slowly (dropwise) to the ketone solution to avoid localized heating and concentration gradients.
-
-
Order of Addition:
-
Always add the base to the ketone solution to ensure the base is the limiting reagent at any given moment during the addition.
-
After the enolate is formed, add the desired electrophile to the cold enolate solution. Do not mix the base and electrophile before adding the ketone.
-
Decision Tree for Base Selection
Caption: Choosing the correct base for your reaction.
By methodically addressing these common issues, you can significantly improve reaction outcomes and prevent the decomposition of this compound, ensuring higher yields and product purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. When 2-chloro-2-methylbutane is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Solvent Effects on the Reactivity of 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for 2'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile chemical intermediate.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, particularly concerning the critical role of the solvent in directing reaction pathways and ensuring success.
Introduction: Understanding the Reactivity Landscape
This compound is a multifaceted building block characterized by three primary reactive zones: the carbonyl group of the acetophenone, the acidic α-protons, and the electron-deficient aromatic ring substituted with two halogens. The interplay between these sites means that the choice of solvent is not merely about dissolution but is a powerful tool to modulate reactivity and selectivity. The electron-withdrawing nature of the acetyl group, combined with the inductive effects of the chloro and fluoro substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the ketone functionality offers a rich playground for additions, condensations, and enolate chemistry.[2]
This guide will help you navigate the complexities of solvent selection to optimize your desired reaction outcome and troubleshoot common issues.
Caption: Key reactive sites on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during reactions with this compound, with a focus on solvent-related solutions.
Part 1: Reactions at the Carbonyl Group & α-Proton
Question: My condensation reaction (e.g., Claisen-Schmidt, Aldol) is showing low conversion and/or side product formation. Could the solvent be the culprit?
Answer: Yes, absolutely. For reactions involving the ketone, particularly those that proceed via an enolate intermediate, the solvent choice is critical.
-
Problem: Low Conversion. Many condensation reactions, like chalcone synthesis, are equilibrium-driven.[3] The polarity of the solvent can influence this equilibrium. For less reactive ketones like acetophenones, solvent polarity can significantly impact reaction kinetics.[4][5]
-
Troubleshooting:
-
Switch to a Less Polar Solvent: In some cases, highly polar protic solvents like ethanol can excessively solvate the reactants, hindering the reaction.[5] Experiment with less polar solvents like THF or even a non-polar solvent like toluene, which can also aid in removing water azeotropically if the reaction generates it.
-
Ensure Anhydrous Conditions: Water in your solvent can quench the base used for enolate formation and participate in unwanted side reactions. Always use freshly dried solvents.[6]
-
-
-
Problem: Side Product Formation. This often arises from issues with base-catalyzed self-condensation or other undesired pathways.
-
Troubleshooting:
-
Solvent-Base Compatibility: The strength of your base can be modulated by the solvent. A strong base in a polar aprotic solvent (like LDA in THF) will rapidly and quantitatively form the enolate. In contrast, a weaker base in a protic solvent (like NaOH in ethanol) establishes an equilibrium with a smaller amount of enolate present at any time. For clean reactions, rapid and complete enolate formation in an aprotic solvent is often preferred before adding the electrophile.
-
-
Question: I am struggling to cleanly form the enolate of this compound for an alkylation or acylation reaction. What is the best solvent system?
Answer: For irreversible and clean enolate formation, a polar aprotic solvent is almost always the best choice.
-
Why Polar Aprotic Solvents? Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are ideal. They are polar enough to dissolve the organometallic bases (like LDA or NaH) and the resulting enolate, but they do not possess acidic protons that can protonate the highly basic enolate.[7]
-
Why Avoid Protic Solvents? Protic solvents such as water, methanol, or ethanol will be deprotonated by the strong base required for complete enolate formation. This consumes your base and introduces a competing nucleophile (the alkoxide) into the reaction mixture.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting to displace the 2'-chloro group with a nucleophile (e.g., an amine or alkoxide) in methanol, but the reaction is extremely slow or fails. Why?
Answer: This is a classic solvent effect in SNAr reactions. Your choice of a polar protic solvent (methanol) is likely inhibiting your nucleophile.
-
The "Solvent Cage" Effect: Polar protic solvents have O-H or N-H bonds and can form strong hydrogen bonds with anionic nucleophiles (like RO⁻ or R₂N⁻).[8][9] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive.[10][11] For the nucleophile to attack the aromatic ring, it must shed this energy-rich solvent shell, which significantly slows down the reaction.
-
The Solution: Switch to a Polar Aprotic Solvent. Solvents like DMSO, DMF, or acetonitrile are the standard for SNAr reactions.[7][12] They solvate the counter-cation (e.g., Na⁺ or K⁺) well but leave the anionic nucleophile relatively "naked" and highly reactive.[10][13] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[10]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Question: Which halogen is more likely to be displaced in an SNAr reaction, the 2'-chloro or the 5'-fluoro?
Answer: Generally, in SNAr reactions, fluoride is a better leaving group than chloride. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this intermediate and the transition state leading to it, accelerating the reaction. Therefore, you should expect preferential substitution at the 5'-fluoro position. However, solvent can play a role in selectivity, and careful analysis of your product mixture is essential.
Experimental Protocols & Data
Solvent Selection Guide
The following table provides a general guide for solvent selection based on the desired transformation of this compound.
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale & Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMSO, DMF, Acetonitrile | Maximizes nucleophile reactivity by avoiding H-bonding.[7][12] Ensure anhydrous conditions. |
| Enolate Formation (Kinetic Control) | Polar Aprotic | THF, Diethyl Ether | Required for strong, non-nucleophilic bases (e.g., LDA). Avoids protonation of the enolate. |
| Aldol / Claisen-Schmidt Condensation | Polar Protic or Aprotic | Ethanol, Methanol, THF | Choice depends on the base and desired equilibrium conditions. Protic solvents are common for base-catalyzed reactions with aldehydes.[3] |
| Ketone Reduction (e.g., with NaBH₄) | Polar Protic | Methanol, Ethanol | Protic solvent helps to protonate the intermediate alkoxide and can activate the borohydride reagent. |
| Hydrogenation of Ketone | Alcohols, Apolar Solvents | Isopropanol, Cyclohexane | Solvent choice can strongly influence reaction rate by affecting H₂ solubility and interactions with the catalyst surface.[14] |
Troubleshooting Workflow for Low Yields
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow emphasizes solvent-related checkpoints.
Caption: Systematic workflow for troubleshooting low-yielding reactions.[6][15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
Technical Support Center: Workup Procedures for Reactions Containing 2'-Chloro-5'-fluoroacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the workup of reactions involving 2'-Chloro-5'-fluoroacetophenone. The information presented here is designed to be a practical resource, combining established chemical principles with field-proven insights to help you navigate the challenges of your experimental work.
I. Understanding the Unique Challenges of this compound Workups
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its two halogen substituents and ketone functionality provide multiple reactive sites. However, these features can also introduce complexities during reaction workup and purification. This guide will address common issues such as emulsion formation, product isolation, and removal of halogenated byproducts.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the workup of reactions with this compound.
Scenario 1: Emulsion Formation During Aqueous Extraction
Question: I've quenched my reaction and added an organic solvent and water, but now I have a stubborn emulsion that won't separate. What should I do?
Answer: Emulsions are common when working with halogenated aromatic compounds due to their intermediate polarity.[2][3] Here’s a systematic approach to breaking them:
-
Patience and Gentle Swirling: Sometimes, simply letting the mixture stand or gently swirling the separatory funnel can resolve the emulsion.[3]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation.[3]
-
Filtration through Celite: As a last resort, vacuum filter the entire mixture through a pad of Celite. This can help to break up the colloidal mixture.[3]
Scenario 2: Product is Lost or Yield is Unexpectedly Low After Workup
Question: My reaction seemed to go to completion, but after the workup, I have a very low yield. Where could my product have gone?
Answer: Product loss during workup can be frustrating. Here are a few possibilities to investigate:
-
Aqueous Layer Solubility: Your product, especially if it has polar functional groups, might be partially soluble in the aqueous layer. It's always a good practice to save all aqueous layers until you have confirmed the final yield of your product.[4]
-
Product Volatility: While this compound itself is not highly volatile, some derivatives might be. Check the solvent in your rotovap trap for any signs of your product.[4]
-
Instability to Acid or Base: If your workup involved strong acids or bases, your product may have decomposed. You can test this by taking a small sample of your crude reaction mixture and treating it with the acid or base you used in the workup, then analyzing it by TLC to see if a new spot appears.[4]
Scenario 3: Difficulty Removing Unreacted Starting Material
Question: I have unreacted this compound in my crude product, and it's co-eluting with my product during column chromatography. How can I remove it?
Answer: Due to its polarity, the starting material can sometimes be challenging to separate from products with similar polarities. Consider these strategies:
-
Chemical Conversion: If your product is stable to basic conditions, you could consider a wash with a dilute solution of sodium bisulfite. This can form a water-soluble adduct with the ketone of the starting material, which can then be washed away.
-
Alternative Purification: Melt crystallization has been used for the purification of similar compounds and could be an effective alternative to chromatography.[5]
Scenario 4: Unexpected Side Products
Question: My crude NMR shows unexpected peaks that I suspect are from side reactions involving the chloro or fluoro groups. What are some common side reactions?
Answer: The halogen atoms on the aromatic ring can sometimes participate in side reactions, although they are generally stable.
-
Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, under harsh basic or high-temperature conditions, the chloro or fluoro group could be displaced by a nucleophile.
-
Willgerodt-Kindler Reaction Conditions: If your reaction involves an amine and sulfur, you might be seeing byproducts from a Willgerodt-Kindler type reaction, where the acetophenone methyl group is oxidized.[6][7][8]
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for extracting products derived from this compound?
A1: A common and effective choice is a combination of a non-polar organic solvent like ethyl acetate or dichloromethane and water. The choice of organic solvent can be guided by the polarity of your product.
Q2: Are there any specific safety precautions I should take when working with this compound?
A2: Yes, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Q3: My product is a solid. What are some good recrystallization solvents to try for derivatives of this compound?
A3: The choice of recrystallization solvent is highly dependent on the structure of your final product. However, for haloaryl compounds, boiling hexanes or other petroleum ethers can be effective.[9] A solvent mixture, such as ethanol/water or ethyl acetate/hexanes, often gives good results.[9][10]
Q4: How can I effectively dry my organic layer after extraction?
A4: Use a suitable drying agent such as anhydrous sodium sulfate or magnesium sulfate. Ensure you use a sufficient amount and allow enough time for the drying to be complete before filtering.
IV. Experimental Protocols & Visual Guides
Standard Aqueous Workup Protocol
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel and add water. Shake the funnel gently, venting frequently to release any pressure.[2][11] Allow the layers to separate.
-
Washing: Drain the organic layer and wash it sequentially with:
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Visual Workflow for a Standard Workup
Caption: A typical workflow for the aqueous workup of a reaction mixture.
Troubleshooting Decision Tree for Emulsions
Caption: A decision tree for resolving emulsions during aqueous workup.
V. Data Summary Tables
Table 1: Common Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Diethyl Ether | 2.8 | 34.6 | Good for less polar compounds, can form peroxides. |
| Dichloromethane | 3.1 | 39.6 | Good general-purpose solvent, denser than water. |
| Ethyl Acetate | 4.4 | 77.1 | Good general-purpose solvent, less toxic than dichloromethane.[10] |
| Toluene | 2.4 | 111 | Good for dissolving aromatic compounds. |
Table 2: Common Drying Agents
| Drying Agent | Capacity | Speed | Notes |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral, clumps when saturated. |
| Magnesium Sulfate (MgSO₄) | High | Fast | Slightly acidic. |
| Calcium Chloride (CaCl₂) | High | Fast | Can form complexes with alcohols and amines. |
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from --INVALID-LINK--
-
MITOCW. (n.d.). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Retrieved from --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). literature review of the synthetic utility of various haloacetophenones. Retrieved from --INVALID-LINK--
-
Michigan State University, Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How can 2-CHLORO-2',5'-DIFLUOROACETOPHENONE be prepared more efficiently and safely?. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from --INVALID-LINK--
-
SciSpace. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from --INVALID-LINK--
-
North Carolina State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Retrieved from --INVALID-LINK--
-
YouTube. (2021, August 25). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Retrieved from --INVALID-LINK--
-
Crystallization Solvents.pdf. (n.d.). Retrieved from --INVALID-LINK--
-
PMC - NIH. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). (PDF) Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from --INVALID-LINK--
-
PMC - PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20210107853A1 - Synthesis of mono-chlorinated acetophenone. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Common side reactions in the synthesis of Cyclohexaneacetic acid. Retrieved from --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. How To [chem.rochester.edu]
- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication | Semantic Scholar [semanticscholar.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
minimizing impurity formation in 2'-Chloro-5'-fluoroacetophenone synthesis
A Guide to Minimizing Impurity Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for the synthesis of 2'-Chloro-5'-fluoroacetophenone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing impurity formation during your experiments. As professionals in the field of chemical synthesis and drug development, we understand that achieving high purity is paramount. This guide is structured to address specific challenges you may encounter, offering explanations grounded in chemical principles and providing actionable protocols to enhance the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound via Friedel-Crafts acylation?
A: The primary synthetic route to this compound is the Friedel-Crafts acylation of 4-chloro-1-fluorobenzene with acetyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). The expected impurities can be categorized as follows:
-
Regioisomeric Impurities: The primary impurity is often the unwanted regioisomer, 4'-Chloro-2'-fluoroacetophenone . While the acylation is directed primarily to the position ortho to the chlorine and para to the fluorine (the desired 2'-position), some substitution can occur at the position ortho to the fluorine and para to the chlorine (the 2'-position relative to fluorine).
-
Starting Material-Related Impurities:
-
Unreacted 4-chloro-1-fluorobenzene .
-
Impurities present in the starting 4-chloro-1-fluorobenzene , such as dichlorobenzenes or other halogenated aromatic compounds.
-
-
Acylating Agent-Related Impurities:
-
Catalyst-Related Impurities:
Q2: How does the quality of the Lewis acid catalyst, such as aluminum chloride (AlCl₃), impact impurity formation?
A: The quality of the AlCl₃ is critical. The presence of moisture can lead to the formation of aluminum hydroxides and oxychlorides, which are less effective as catalysts and can introduce insoluble impurities into the reaction mixture.[2] Traces of other metal halides, like ferric chloride (FeCl₃), can also be present in lower-grade AlCl₃ and may influence the reaction's selectivity and yield. It is highly recommended to use a fresh, high-purity, anhydrous grade of AlCl₃ from a reputable supplier. If the quality is in doubt, it is often more cost-effective to purchase a new bottle than to troubleshoot reactions with a potentially compromised catalyst.[2]
Q3: Can the reaction solvent contribute to impurity formation?
A: Yes, the choice and purity of the solvent are important. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM) and 1,2-dichloroethane (DCE).
-
Purity: The solvent must be anhydrous, as water will deactivate the Lewis acid catalyst.
-
Side Reactions: While generally considered inert, under harsh conditions, solvents like DCM can potentially participate in side reactions. However, this is less common in acylation compared to alkylation.
-
Work-up: The solvent choice can also affect the ease of product isolation and purification.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Problem 1: High Levels of the 4'-Chloro-2'-fluoroacetophenone Regioisomer
Root Cause Analysis: The formation of the undesired regioisomer is a kinetic and thermodynamic competition. The directing effects of the chloro and fluoro substituents on the aromatic ring determine the position of electrophilic attack by the acylium ion. While the desired product is favored, reaction conditions can influence the selectivity.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature generally favors the formation of the kinetically controlled product, which is often the less sterically hindered isomer. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature.
-
Catalyst Choice and Stoichiometry: While AlCl₃ is common, other Lewis acids can offer different selectivity. Experimenting with milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might improve regioselectivity, although this may require adjusting the reaction temperature and time.[3] Ensure at least a stoichiometric amount of the Lewis acid is used, as it forms a complex with the product ketone.[3]
-
Order of Addition: Adding the acylating agent (acetyl chloride) slowly to the mixture of the substrate (4-chloro-1-fluorobenzene) and the Lewis acid can help maintain a low concentration of the reactive electrophile and improve selectivity.
Experimental Protocol: Optimizing Regioselectivity
-
Setup: Flame-dry all glassware and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Use anhydrous solvent (e.g., dichloromethane) and high-purity, anhydrous aluminum chloride.
-
Procedure:
-
To a stirred suspension of AlCl₃ (1.1 equivalents) in dichloromethane at 0 °C, add 4-chloro-1-fluorobenzene (1.0 equivalent).
-
Slowly add acetyl chloride (1.05 equivalents) dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
-
Analysis: Analyze the crude product by GC-MS or ¹H NMR to determine the isomeric ratio.
Data Presentation: Effect of Temperature on Regioselectivity (Hypothetical Data)
| Reaction Temperature (°C) | Desired Isomer (%) (this compound) | Undesired Isomer (%) (4'-Chloro-2'-fluoroacetophenone) |
| 40 | 85 | 15 |
| 25 | 92 | 8 |
| 0 | 97 | 3 |
Diagram: Regioisomer Formation Pathway
Caption: Formation of regioisomers in the Friedel-Crafts acylation.
Problem 2: Presence of Unreacted Starting Materials and Hydrolysis Byproducts
Root Cause Analysis: The presence of unreacted starting materials often points to an incomplete reaction, which can be caused by several factors. Hydrolysis byproducts are a direct consequence of moisture contamination.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: This is the most critical factor. Flame-dry all glassware before use. Use anhydrous solvents and ensure the Lewis acid is of high purity and handled under an inert atmosphere. Acetyl chloride is also highly moisture-sensitive and should be handled accordingly.
-
Catalyst Activity: As mentioned, use a fresh, high-quality Lewis acid. The reaction requires at least a stoichiometric amount of the catalyst because the product ketone complexes with it, rendering it inactive for further catalysis.[3]
-
Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or HPLC). If the reaction stalls, a gentle increase in temperature might be necessary. However, be cautious as higher temperatures can also promote side reactions.
Experimental Protocol: Ensuring a Complete and Dry Reaction
-
Preparation: Dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvent and Reagent Handling: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. Handle acetyl chloride and aluminum chloride in a glove box or under a positive pressure of inert gas.
-
Reaction Monitoring:
-
Take small aliquots from the reaction mixture at regular intervals.
-
Quench the aliquots in a prepared vial containing a small amount of water and an extraction solvent (e.g., ethyl acetate).
-
Analyze the organic layer by TLC or GC to track the disappearance of the starting material and the appearance of the product.
-
Diagram: Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for addressing incomplete reactions.
Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Sample Preparation:
-
Dilute a small sample of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Parameters (Starting Point):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.
The identification of impurities can be achieved by comparing their mass spectra with library databases (e.g., NIST) and by analyzing their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile impurities and for accurate quantification.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
HPLC Parameters (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be 60:40 (v/v) acetonitrile:water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
Quantification can be performed using an external standard of this compound of known purity.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2'-Chloro-5'-fluoroacetophenone
Introduction: The Significance of 2'-Chloro-5'-fluoroacetophenone
This compound is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its halogenated phenyl ring and ketone functional group offer versatile handles for molecular elaboration, making it a valuable precursor for creating complex molecular architectures. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, offering insights into the underlying chemical principles and practical considerations for each approach.
Route 1: The Classic Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and the most traditional and widely documented method for synthesizing aryl ketones like this compound.[1][2][3] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[3]
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride (acetyl chloride) and the Lewis acid catalyst (aluminum trichloride, AlCl₃).[4][5] This acylium ion is then attacked by the electron-rich π-system of the aromatic ring (1-chloro-4-fluorobenzene). The halogen substituents (-Cl and -F) on the benzene ring are deactivating but ortho-, para-directing. Given the starting material, the acylation occurs at the position ortho to the chlorine atom and meta to the fluorine atom. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the final ketone product.[4] One of the key advantages of Friedel-Crafts acylation over its alkylation counterpart is that the product is a deactivated aromatic ring, which prevents further acylation reactions, thus leading to a mono-substituted product.[1]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Traditional AlCl₃ Catalysis
The following protocol is a representative procedure for the synthesis of acetophenone derivatives via Friedel-Crafts acylation.[4][6]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: Following the addition of acetyl chloride, add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
A Greener Alternative: Ionic Liquids
A significant drawback of the traditional Friedel-Crafts acylation is the use of stoichiometric amounts of AlCl₃, which generates a large volume of acidic aluminum-containing waste, posing environmental concerns.[7] A modern, greener approach replaces the Lewis acid with a recyclable ionic liquid, which can act as both the catalyst and the solvent.[7]
This method offers simpler product isolation, often just requiring distillation from the reaction mixture, and the potential for catalyst recycling.[7] Yields for similar processes using ionic liquids have been reported to be as high as 96-98%.[7]
Route 2: The Grignard Reaction Approach
The Grignard reaction provides a powerful and versatile alternative for the formation of carbon-carbon bonds and the synthesis of ketones.[8][9] While less commonly cited for this specific molecule, a plausible and robust synthesis can be designed based on well-established Grignard chemistry. Two main strategies can be envisioned: the reaction of a suitable Grignard reagent with a nitrile or with a Weinreb amide. The latter is particularly advantageous as it avoids the common issue of over-addition to form tertiary alcohols.[10]
Mechanism and Rationale
This route involves two key stages: the formation of the Grignard reagent and its subsequent acylation.
-
Grignard Reagent Formation: 2-Chloro-5-fluorophenylmagnesium bromide is prepared from 1-bromo-2-chloro-5-fluorobenzene and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[11]
-
Acylation with a Weinreb Amide: The formed Grignard reagent is then reacted with an N-methoxy-N-methylamide, such as N-methoxy-N-methylacetamide. The Grignard reagent adds to the amide's carbonyl group to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic work-up. This stability prevents a second addition of the Grignard reagent, thus yielding the desired ketone with high selectivity.[10]
Caption: Workflow for Grignard-based Synthesis.
Experimental Protocol: Grignard Synthesis via Weinreb Amide
This protocol is constructed based on established procedures for Grignard reagent formation and their reaction with Weinreb amides.[10][11]
-
Grignard Reagent Preparation:
-
Activate magnesium turnings (1.1 equivalents) in a dry, three-necked flask under an inert atmosphere.
-
Add a solution of 1-bromo-2-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of 2-chloro-5-fluorophenylmagnesium bromide.[11]
-
-
Acylation Reaction:
-
In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent solution to the Weinreb amide solution via cannula, maintaining the temperature below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 2N HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography. A patent for a similar reaction reports a yield of 90%.[10]
-
Head-to-Head Comparison of Synthetic Routes
| Feature | Friedel-Crafts Acylation (Traditional) | Friedel-Crafts Acylation (Ionic Liquid) | Grignard Reaction (Weinreb Amide) |
| Starting Materials | 1-Chloro-4-fluorobenzene, Acetyl chloride, AlCl₃ | 1-Chloro-4-fluorobenzene, Acetyl chloride, Ionic Liquid | 1-Bromo-2-chloro-5-fluorobenzene, Mg, N-methoxy-N-methylacetamide |
| Catalyst | Stoichiometric AlCl₃ | Catalytic/Stoichiometric Ionic Liquid | None (reagent-based) |
| Reaction Conditions | 0 °C to room temperature | Room temperature to elevated temperatures | 0 °C to room temperature; strictly anhydrous |
| Typical Yield | Good to excellent (often >80%) | Very high (can be >95%)[7] | High (potentially ~90%)[10] |
| Key Advantages | Well-established, readily available reagents, high yields. | Recyclable catalyst, reduced waste, simpler work-up. | High selectivity, avoids over-addition, mild conditions. |
| Key Disadvantages | Large amount of corrosive and acidic waste, moisture sensitive. | Higher initial cost of ionic liquids. | Requires strictly anhydrous conditions, multi-step process, cost of Weinreb amide. |
| Scalability | Scalable, but waste management is a major concern. | Potentially highly scalable and more sustainable. | Scalable, but requires careful control of anhydrous conditions. |
| Environmental Impact | High, due to AlCl₃ waste stream. | Low, due to catalyst recyclability. | Moderate, depending on solvents used for extraction and chromatography. |
Conclusion and Outlook
Both the Friedel-Crafts acylation and the Grignard reaction represent viable and effective strategies for the synthesis of this compound.
-
The traditional Friedel-Crafts acylation remains a robust and high-yielding method, particularly when cost and established procedures are the primary drivers. However, its significant environmental footprint associated with aluminum chloride waste is a major drawback in the context of modern green chemistry principles.
-
The use of ionic liquids in Friedel-Crafts acylation presents a compelling, environmentally benign alternative that mitigates the waste issue and simplifies the process, making it an attractive option for sustainable large-scale production.
-
The Grignard reaction, particularly via the Weinreb amide , offers a highly selective and controlled approach. While it involves more steps and requires stringent anhydrous conditions, it is an excellent choice for achieving high purity and avoiding byproducts, which can be critical in the synthesis of pharmaceutical intermediates.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, environmental impact, and the desired purity of the final product. As the principles of green chemistry become increasingly integral to chemical synthesis, methods utilizing recyclable catalysts like ionic liquids or highly selective reagent-based approaches such as the Grignard-Weinreb synthesis are poised to become the preferred routes for preparing valuable intermediates like this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Khan Academy [khanacademy.org]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5786515A - Synthesis of α-chloro or fluoro ketones - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
A Definitive Guide to the Structural Validation of 2'-Chloro-5'-fluoroacetophenone by NMR Spectroscopy
For professionals in chemical research, synthesis, and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold-standard for the structural elucidation of organic molecules in solution, providing a detailed atomic-level blueprint of connectivity and chemical environment.[1][2][3]
This guide provides an in-depth, practical walkthrough for the complete structural validation of 2'-Chloro-5'-fluoroacetophenone, a common building block in medicinal chemistry. We will move beyond a simple recitation of data, explaining the strategic rationale behind a multi-faceted NMR approach. By integrating one-dimensional (¹H, ¹³C, DEPT-135, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) techniques, we create a self-validating dataset that leaves no room for ambiguity.
Part 1: The Hypothesis - Proposed Structure and Initial Assessment
Before any analysis, we begin with the proposed structure. This allows us to form a hypothesis of the expected spectroscopic outcomes.
Proposed Structure: this compound
The first step is to number the non-equivalent atoms to facilitate clear and concise assignment during spectral interpretation.
Caption: Proposed structure of this compound with systematic numbering for NMR assignment.
A preliminary calculation of the Degree of Unsaturation (DBE) provides a foundational check.[4] For the molecular formula C₈H₆ClFO:
DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 8 + 1 - (6/2) - (2/2) + (0/2) = 9 - 3 - 1 = 5
A DBE of 5 is consistent with a benzene ring (4 degrees: one ring and three double bonds) and one additional double bond (the carbonyl group, C=O), aligning perfectly with our proposed structure.
Part 2: The Experimental Framework - A Multi-Technique Approach
The power of modern NMR lies in the strategic combination of multiple experiments. Each provides a unique piece of the puzzle, and together they build an unshakeable structural proof.
Experimental Protocol: Sample Preparation & Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[2] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, particularly for the complex aromatic region.
-
Experiments to be Performed:
-
1D Spectra: ¹H, ¹³C{¹H}, DEPT-135, ¹⁹F
-
2D Spectra: Gradient-selected COSY, HSQC, and HMBC
-
Caption: Logical workflow for NMR-based structure validation.
Part 3: Deconstructing the Data - A Step-by-Step Interpretation
¹H NMR: The Proton Blueprint
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
-
Expected Signals:
-
Methyl Protons (H8): A sharp singlet at ~2.6 ppm. Its integration value should correspond to 3H. It is a singlet because there are no protons on adjacent atoms.[5]
-
Aromatic Protons (H3', H4', H6'): Three distinct signals in the aromatic region (7.0-8.0 ppm), each integrating to 1H. Their splitting patterns are the key to their assignment.
-
H6': This proton is ortho to the electron-withdrawing acetyl group and will be the most downfield. It is coupled to H4' (⁴JHF, small) and H3' (⁴JHH, small). It is also adjacent to the chlorine at C2', so it will likely appear as a doublet due to coupling with H4' (³JHH).
-
H4': This proton is flanked by H3' (³JHH) and the fluorine at C5' (³JHF). It is expected to be a triplet or a doublet of doublets.
-
H3': This proton is coupled to H4' (³JHH) and the fluorine at C5' (⁴JHF). It will likely appear as a doublet of doublets.
-
-
¹³C NMR and DEPT-135: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes carbons based on the number of attached protons.[6][7]
-
¹³C NMR Expected Signals: We expect 8 distinct carbon signals.
-
Carbonyl (C7): A quaternary carbon signal far downfield (~195-200 ppm).
-
Methyl (C8): A signal in the aliphatic region (~26 ppm).
-
Aromatic Carbons (C1'-C6'): Six signals in the aromatic region (~115-140 ppm). The carbons directly bonded to fluorine (C5') and chlorine (C2') will show characteristic shifts and splitting due to C-F coupling.
-
-
DEPT-135 Predicted Outcome:
-
Positive Signals: C8 (CH₃), C3' (CH), C4' (CH), C6' (CH).
-
Negative Signals: None (no CH₂ groups).
-
Absent Signals: C7 (C=O), C1' (C-acetyl), C2' (C-Cl), C5' (C-F). This confirms the presence of four quaternary carbons.
-
¹⁹F NMR: The Fluorine Probe
This experiment is highly specific and sensitive for fluorine-containing compounds.[8]
-
Expected Signal: A single resonance in the typical range for aromatic fluorides.[9][10][11] This signal will be split by couplings to the neighboring protons, H4' (³JHF) and H6' (³JHF), likely appearing as a doublet of doublets. This provides immediate evidence of the fluorine's environment.
2D Correlation Spectroscopy: Connecting the Pieces
While 1D spectra provide the parts list, 2D spectra build the final assembly.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[12][13] The key expected correlation is a cross-peak between the signals for H3' and H4', confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps each proton directly to the carbon it is attached to (¹JCH).[14][15] This is the most reliable way to assign carbon resonances for all protonated carbons. We would expect to see four cross-peaks:
-
H8 ↔ C8
-
H3' ↔ C3'
-
H4' ↔ C4'
-
H6' ↔ C6'
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons over two and three bonds (²JCH, ³JCH), connecting the "fragments" identified by other experiments.[14][16] Key correlations that validate the this compound structure are:
-
Methyl Group to Ring: Protons at H8 will show a strong correlation to the carbonyl carbon C7 (²JCH) and a weaker correlation to the aromatic carbon C1' (³JCH). This definitively connects the acetyl group to the phenyl ring at the C1' position.
-
Confirming Substitution:
-
H6' will show correlations to C1', C2', and C4'. The correlation to the quaternary, chlorine-bearing C2' is critical proof.
-
H4' will show correlations to C2', C3', and C5'. The correlation to the quaternary, fluorine-bearing C5' is another essential piece of evidence.
-
H3' will show correlations to C1', C2', and C5'.
-
-
Part 4: Data Consolidation and Competitive Validation
Summarizing the expected data in a table provides a clear overview for comparison against experimental results.
| Atom # | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| 8 | ~2.6 | s | 3H | ~26 | CH₃ (+) | C7, C1' |
| 7 | - | - | - | ~196 | Absent | - |
| 6' | ~7.6 | d | 1H | ~128 | CH (+) | C1', C2', C4' |
| 5' | - | - | - | ~160 (d) | Absent | - |
| 4' | ~7.2 | t or dd | 1H | ~118 (d) | CH (+) | C2', C3', C5', C6' |
| 3' | ~7.4 | dd | 1H | ~131 | CH (+) | C1', C2', C5' |
| 2' | - | - | - | ~135 | Absent | - |
| 1' | - | - | - | ~138 | Absent | - |
(Note: 'd' for doublet, 't' for triplet, 'dd' for doublet of doublets, 's' for singlet. Chemical shifts (δ) are approximate and can vary. Carbons coupled to fluorine will appear as doublets in the ¹³C spectrum).
Why Not an Isomer? The Power of Exclusion
To demonstrate the diagnostic power of this method, consider the plausible isomer 3'-Chloro-4'-fluoroacetophenone . In this case, the aromatic proton splitting patterns and, crucially, the HMBC correlations would be entirely different. For instance, the proton ortho to the acetyl group (H2') would show an HMBC correlation to the chlorine-bearing carbon (C3'), and the proton at H5' would show correlations to the fluorine-bearing carbon (C4') and the chlorine-bearing carbon (C3'). These distinct correlation patterns allow for unambiguous differentiation between isomers, providing authoritative structural proof.
Conclusion
The structural validation of a molecule like this compound is not achieved by a single spectrum but by the logical synthesis of data from a suite of carefully chosen NMR experiments. This comprehensive approach, combining 1D and 2D techniques, creates a network of interlocking, self-validating correlations. The ¹H and ¹³C spectra provide the fundamental pieces, DEPT identifies the carbon types, COSY establishes the proton-proton network, HSQC links protons to their parent carbons, and HMBC builds the complete molecular architecture. This rigorous, evidence-based methodology ensures the highest level of scientific integrity, providing the solid structural foundation required for advanced research and development.
References
- 1. omicsonline.org [omicsonline.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. biophysics.org [biophysics.org]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Study: 2'-Chloro-5'-fluoroacetophenone versus Key Acetophenone Analogs for Pharmaceutical and Agrochemical Synthesis
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the selection of appropriate building blocks is a critical determinant of developmental timelines and ultimate molecular efficacy. Substituted acetophenones are a cornerstone of this molecular architecture, serving as versatile intermediates for a vast array of complex target molecules. This guide presents a comprehensive comparative analysis of 2'-Chloro-5'-fluoroacetophenone, a uniquely substituted ketone, against its structural congeners: 4'-chloroacetophenone and 4'-fluoroacetophenone.
This study moves beyond a simple cataloging of properties, offering in-depth, field-proven insights into the causal relationships between substitution patterns and chemical behavior. By elucidating the nuanced interplay of electronic and steric effects, this guide aims to empower researchers, scientists, and drug development professionals to make more informed decisions in their synthetic strategies. Every protocol and piece of data herein is presented to create a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of Halogenated Acetophenones
Halogenated acetophenones are not merely synthetic curiosities; they are pivotal intermediates in the construction of a multitude of bioactive molecules.[1] The introduction of halogen atoms onto the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific placement and nature of these halogens, as we will explore, dictates the reactivity of both the aromatic ring and the acetyl group, opening up diverse synthetic possibilities. This compound, with its distinct substitution pattern, offers a unique electronic landscape that sets it apart from its more commonly encountered isomers.
Physicochemical Properties: A Comparative Overview
A foundational understanding of a molecule's physical properties is essential for its effective use in a laboratory or industrial setting. The following table summarizes the key physicochemical parameters of this compound and its selected comparators.
| Property | This compound | 4'-Chloroacetophenone | 4'-Fluoroacetophenone |
| CAS Number | 2965-16-4[2] | 99-91-2 | 403-42-9[3] |
| Molecular Formula | C₈H₆ClFO[2] | C₈H₇ClO | C₈H₇FO[3] |
| Molecular Weight | 172.58 g/mol [2] | 154.59 g/mol | 138.14 g/mol [3] |
| Appearance | Colorless to light orange/yellow clear liquid | Colorless to pale yellow liquid or white crystalline solid | Colorless to pale yellow liquid[4] |
| Boiling Point | 82 °C at 5 mmHg | 232 °C | 196 °C[4] |
| Melting Point | Not specified | 14-18 °C | 4 °C |
| Density | 1.29 g/mL | 1.192 g/mL at 25 °C | 1.143 g/mL at 20 °C |
| Refractive Index | n20/D 1.52 | n20/D 1.554 | n20/D 1.511 |
Analysis of Physicochemical Trends:
The data reveals expected trends based on the nature of the halogen substituents. The higher boiling point of 4'-chloroacetophenone compared to 4'-fluoroacetophenone is attributable to the greater polarizability and stronger intermolecular van der Waals forces of chlorine versus fluorine. This compound's boiling point is provided at reduced pressure, but its higher molecular weight compared to the monosubstituted analogs suggests a correspondingly high boiling point at atmospheric pressure. The densities of all three compounds are greater than water, a common feature of halogenated aromatic compounds.
Synthesis of Halogenated Acetophenones: The Friedel-Crafts Acylation
The most prevalent and industrially scalable method for the synthesis of these acetophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride (acetyl chloride) with a substituted benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
General Mechanism of Friedel-Crafts Acylation
The causality behind this reaction lies in the generation of a highly electrophilic acylium ion. The Lewis acid catalyst polarizes the carbon-chlorine bond of acetyl chloride, facilitating its cleavage to form the acylium ion (CH₃CO⁺). This potent electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring and yields the desired acetophenone, regenerating the catalyst in the process.
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Friedel-Crafts acylation of halogenated benzenes.[7]
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the flask in an ice-water bath.
-
Addition of Reactants: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride in dichloromethane. After the addition is complete, add 1-chloro-4-fluorobenzene (1.0 equivalent) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic and Chromatographic Characterization: A Comparative Look
The structural differences between these acetophenones are clearly delineated by their spectroscopic and chromatographic profiles. A thorough characterization is paramount for confirming the identity and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants.
For 2'-fluoro-substituted acetophenones, a notable feature is the through-space spin-spin coupling between the fluorine atom and the protons of the acetyl group.[8][9] This phenomenon is a direct consequence of the preferred s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other to minimize electrostatic repulsion.[8] This conformational preference can have implications for how the molecule interacts with biological targets.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Aromatic protons in the range of 7.0-7.8 ppm, exhibiting complex splitting patterns due to H-H and H-F coupling. Acetyl methyl singlet around 2.6 ppm. | Carbonyl carbon around 195-200 ppm. Aromatic carbons showing C-F and C-Cl splitting patterns. Acetyl methyl carbon around 26 ppm. |
| 4'-Chloroacetophenone | Aromatic protons appear as two doublets in the range of 7.4-7.9 ppm. Acetyl methyl singlet around 2.61 ppm.[10] | Carbonyl carbon at ~196.8 ppm. Aromatic carbons at ~128.9, 129.7, 135.4, and 139.6 ppm. Acetyl methyl carbon at ~26.5 ppm.[10] |
| 4'-Fluoroacetophenone | Aromatic protons appear as two multiplets (doublet of doublets) in the range of 7.1-8.0 ppm due to H-F coupling. Acetyl methyl singlet around 2.58 ppm.[10] | Carbonyl carbon at ~196.4 ppm. Aromatic carbons show C-F coupling, with signals around 115.6 (d), 131.0 (d), 133.6, and 165.7 (d) ppm. Acetyl methyl carbon at ~26.5 ppm.[10] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy is instrumental in identifying the key functional groups. All three acetophenones will exhibit a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. The exact position of this band is influenced by the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectra of these halogenated acetophenones will show characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| This compound | Strong C=O stretch (~1690-1700). C-Cl and C-F stretches in the fingerprint region. | Molecular ion peak (M⁺) at m/z 172/174. Fragments corresponding to [M-CH₃]⁺ and [M-COCH₃]⁺. |
| 4'-Chloroacetophenone | Strong C=O stretch (~1685). C-Cl stretch (~700-800). | Molecular ion peak (M⁺) at m/z 154/156. Key fragments at m/z 139/141 ([M-CH₃]⁺) and 111/113 ([M-COCH₃]⁺). |
| 4'-Fluoroacetophenone | Strong C=O stretch (~1685). C-F stretch (~1200-1300). | Molecular ion peak (M⁺) at m/z 138. Key fragments at m/z 123 ([M-CH₃]⁺) and 95 ([M-COCH₃]⁺).[11] |
Reactivity and Synthetic Utility: A Comparative Analysis
The true value of a synthetic intermediate lies in its reactivity. The electronic effects of the halogen substituents play a pivotal role in dictating the reactivity of both the aromatic ring and the acetyl group.
Aromatic Ring Reactivity
The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution reactions due to its electron-withdrawing nature.[12] The presence of additional deactivating halogen substituents further reduces the nucleophilicity of the aromatic ring. Consequently, this compound is significantly less reactive towards electrophilic substitution than benzene.
Conversely, the electron-withdrawing nature of the halogens increases the ring's susceptibility to nucleophilic aromatic substitution (SNAr) , a reaction of great synthetic importance. In this regard, this compound is more reactive than its monosubstituted counterparts due to the cumulative electron-withdrawing effect of two halogens.
Acetyl Group Reactivity
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the carbonyl carbon. Therefore, the reactivity of the carbonyl group towards nucleophilic addition is expected to follow the order:
This compound > 4'-Chloroacetophenone ≈ 4'-Fluoroacetophenone
This enhanced reactivity can be advantageous in reactions such as reductions, condensations, and the formation of imines and enamines.
Biological Activity and Toxicological Profile: A Preliminary Comparison
While a comprehensive toxicological and biological activity comparison is beyond the scope of this guide, it is pertinent to touch upon the known profiles of these classes of compounds. Substituted acetophenones have been investigated for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[13][14] The specific nature and position of the substituents are critical determinants of these activities.
Quantitative Structure-Activity Relationship (QSAR) studies on acetophenones have indicated that electronic and topological parameters are key predictors of their biological activity.[13][15] For instance, the presence of electron-withdrawing groups can influence the interaction of these molecules with biological targets.[16]
Safety and Handling:
All acetophenones should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Halogenated acetophenones can be irritants to the skin, eyes, and respiratory tract.[17] Specific safety data sheets (SDS) for each compound should be consulted prior to use.
Conclusion and Future Outlook
This comparative guide has provided a detailed analysis of this compound in relation to 4'-chloroacetophenone and 4'-fluoroacetophenone. The unique substitution pattern of this compound imparts distinct physicochemical and reactive properties that make it a valuable intermediate in organic synthesis.
Key takeaways include:
-
Synthesis: Friedel-Crafts acylation is the primary route for the synthesis of these compounds, with the specific starting materials dictated by the desired substitution pattern.
-
Characterization: NMR, IR, and MS are powerful tools for the unambiguous identification and purity assessment of these acetophenones.
-
Reactivity: The presence of two halogen substituents in this compound enhances the reactivity of the acetyl group towards nucleophiles and the aromatic ring towards nucleophilic substitution, while deactivating it for electrophilic substitution.
-
Applications: These halogenated acetophenones are crucial building blocks for the synthesis of pharmaceuticals and agrochemicals, with their specific substitution patterns influencing their biological activity.
Future research in this area will likely focus on leveraging the unique reactivity of polysubstituted acetophenones like this compound to develop novel synthetic methodologies and to construct complex molecular architectures with enhanced biological activity. A deeper understanding of the structure-activity relationships will continue to drive the rational design of new and more effective therapeutic and crop protection agents.
References
- 1. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
- 5. Khan Academy [khanacademy.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. α-Chloro-p-fluoroacetophenone [webbook.nist.gov]
- 12. app.studyraid.com [app.studyraid.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2'-Chloro-5'-fluoroacetophenone: A Cost-Benefit Analysis
Introduction
2'-Chloro-5'-fluoroacetophenone (CAS No: 2965-16-4) is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of high-value compounds.[1][2] Its unique substitution pattern, featuring both chloro and fluoro moieties on the aromatic ring, makes it a sought-after precursor in the pharmaceutical and agrochemical industries for the development of anti-inflammatory agents, analgesics, pesticides, and herbicides.[2][3]
The economic viability and environmental footprint of producing these final products are critically dependent on the efficiency, scalability, and sustainability of the synthetic route chosen for this key intermediate. This guide provides an in-depth cost-benefit analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, costs, safety profiles, and environmental impacts. This document is intended for researchers, process chemists, and drug development professionals seeking to make informed decisions in selecting the optimal synthetic strategy for their specific application, whether for bench-scale research or industrial-scale production.
Method 1: Traditional Friedel-Crafts Acylation
The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone of aromatic ketone synthesis.[4] This electrophilic aromatic substitution reaction is the most conventional and widely documented method for producing this compound.
Mechanistic Rationale
The reaction proceeds by activating an acylating agent, typically acetyl chloride, with a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[4] The AlCl₃ coordinates to the chlorine atom of the acetyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the 1-chloro-4-fluorobenzene ring. The fluor- and chloro- substituents are ortho-, para-directing; however, acylation occurs predominantly at the position ortho to the chlorine and meta to the fluorine, driven by a combination of steric and electronic effects. A final deprotonation step restores aromaticity and yields the desired ketone. A key consideration in this reaction is the need for a stoichiometric amount of the Lewis acid, as both the acetyl chloride reactant and the ketone product form complexes with AlCl₃, temporarily deactivating the catalyst.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
-
Apparatus Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize the evolved HCl gas). Maintain an inert atmosphere using nitrogen or argon.
-
Reagent Charging: Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.3 equivalents) and a solvent such as dichloromethane (DCM) or excess 1-chloro-4-fluorobenzene. Cool the mixture to 0-5 °C in an ice bath.
-
Reactant Addition: Add a solution of 1-chloro-4-fluorobenzene (1.0 equivalent) in the chosen solvent to the flask. Subsequently, add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Cost-Benefit Analysis
-
Benefits:
-
Low-Cost Reagents: The primary raw materials, 1-chloro-4-fluorobenzene, acetyl chloride, and aluminum trichloride, are inexpensive and readily available bulk chemicals.[6]
-
Well-Established & Robust: The reaction is highly reliable and has been optimized for decades, making it a predictable and robust choice for ketone synthesis.
-
-
Costs & Drawbacks:
-
Waste Generation: The reaction generates a significant amount of acidic aluminum-containing aqueous waste, which is corrosive and requires neutralization and disposal, adding to the process cost and environmental burden.[7]
-
Stoichiometric Catalyst: The requirement for more than one equivalent of AlCl₃ leads to poor atom economy.
-
Safety & Handling: Anhydrous AlCl₃ is highly hygroscopic and reacts violently with water. The reaction evolves HCl gas, which is corrosive and toxic. The product itself is known to be an irritant.[7]
-
Energy Intensive: The workup procedure involving quenching on ice and subsequent distillations can be energy-consuming.[7]
-
Method 2: Friedel-Crafts Acylation in Ionic Liquids
To mitigate the environmental and safety issues of the traditional method, a "greener" alternative utilizing ionic liquids (ILs) as both solvent and catalyst has been developed. Chloroaluminate ionic liquids, in particular, have shown great promise.
Mechanistic Rationale
Ionic liquids like [mmim]Cl-0.67AlCl₃ can act as recyclable Lewis acidic catalysts.[8] The mechanism is analogous to the traditional Friedel-Crafts reaction, where the chloroaluminate anion facilitates the formation of the acylium ion. The key advantage lies in the properties of the ionic liquid itself. It is non-volatile, thermally stable, and can be separated from the product and reused, drastically reducing waste. The reaction can often be run under milder conditions, and the product can be isolated simply by distillation, avoiding the hazardous aqueous quench.[7][8]
Caption: Comparison of Traditional vs. Ionic Liquid Workflows.
Experimental Protocol
-
Apparatus Setup: A standard reaction flask with a stirrer and dropping funnel is sufficient.
-
Reagent Charging: Charge the flask with fluorobenzene (1.02 equivalents) and the ionic liquid [mmim]Cl-0.67AlCl₃ (0.5 equivalents).[8]
-
Reactant Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise at 30 °C.[8]
-
Reaction: After addition, continue stirring for 30-60 minutes at the same temperature. Monitor the reaction for the disappearance of the starting material.[8]
-
Purification: Directly subject the reaction mixture to vacuum distillation. The product, 2'-chloro-4'-fluoroacetophenone, distills at 128-132 °C under 10 mmHg pressure.[8] The ionic liquid remains as a residue and can be recycled for subsequent batches.
Note: The cited protocol is for a similar compound, 2-chloro-4'-fluoroacetophenone, but the principles are directly applicable.
Cost-Benefit Analysis
-
Benefits:
-
High Yield & Purity: Reported yields are excellent, often exceeding 96%, with purity greater than 99%.[8]
-
Environmental & Safety: This method eliminates the large volume of acidic aqueous waste.[8] The process is simpler, avoiding a hazardous quench and multiple material transfers, which improves operational safety.[7]
-
Recyclable Catalyst: The ability to recycle the ionic liquid improves atom economy and can significantly reduce catalyst cost over multiple runs.
-
Reduced Energy Consumption: A simplified workflow with direct distillation reduces overall energy usage compared to the traditional method.[7]
-
-
Costs & Drawbacks:
-
High Initial Cost: The primary drawback is the high upfront cost of specialized ionic liquids compared to AlCl₃. This cost can be amortized over many cycles but represents a significant initial investment.
-
Viscosity: Some ionic liquids can be viscous, potentially posing challenges for stirring and heat transfer in large-scale reactors.
-
Method 3: Grignard Reaction
The Grignard reaction offers a fundamentally different approach, forming the crucial carbon-carbon bond through nucleophilic addition rather than electrophilic substitution.[9][10]
Mechanistic Rationale
This pathway involves two main steps. First, a Grignard reagent is prepared by reacting an aryl halide, such as 1-bromo-2-chloro-5-fluorobenzene, with magnesium metal in an anhydrous ether solvent.[10] This transforms the electrophilic aryl carbon into a highly nucleophilic "carbanion" equivalent. In the second step, this potent nucleophile attacks an electrophilic acetyl source. While acetyl chloride can be used, it is highly reactive and prone to over-addition. A superior alternative is the use of a Weinreb amide (N-methoxy-N-methylacetamide), which reacts with the Grignard reagent to form a stable chelated intermediate. This intermediate resists further addition and collapses to the ketone only upon acidic workup, preventing the formation of tertiary alcohol byproducts and leading to higher yields of the desired ketone.[9]
Caption: Synthesis via Grignard Reaction with a Weinreb Amide.
Experimental Protocol (Hypothetical)
-
Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-2-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Stir at room temperature for 1-2 hours after initiation to ensure complete formation.
-
Addition to Weinreb Amide: In a separate flask, dissolve N-methoxy-N-methylacetamide (1.1 equivalents) in anhydrous THF and cool to 0 °C. Add the prepared Grignard reagent dropwise to this solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup & Purification: Quench the reaction by slowly adding 1 M aqueous HCl.[9] Extract the product with diethyl ether, wash the combined organic layers with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography or vacuum distillation.
Cost-Benefit Analysis
-
Benefits:
-
High Selectivity: The Weinreb amide variant is renowned for its high selectivity, preventing over-addition and leading to clean reactions with high ketone yields.[9]
-
Functional Group Tolerance: Grignard reactions can tolerate a variety of functional groups, offering flexibility in more complex syntheses.
-
Avoids Strong Lewis Acids: This method circumvents the use of corrosive and waste-generating Lewis acids like AlCl₃.
-
-
Costs & Drawbacks:
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic sources, requiring strictly anhydrous conditions and inert atmospheres, which can be challenging to maintain at scale.[10]
-
Starting Material Cost: The required starting material, 1-bromo-2-chloro-5-fluorobenzene, is significantly more expensive than 1-chloro-4-fluorobenzene used in Friedel-Crafts. The Weinreb amide is also a more costly acetylating agent than acetyl chloride.
-
Safety: Magnesium turnings can be pyrophoric, and the initiation of the Grignard reaction can sometimes be sluggish and then proceed with sudden exothermicity, requiring careful control.
-
Method 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful, modern palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[11] While less common for simple ketone synthesis, it offers a highly versatile and controlled route.
Mechanistic Rationale
This Nobel Prize-winning reaction involves the coupling of an organoboron compound with an organohalide.[11][12] For this synthesis, one could couple 2-chloro-5-fluorophenylboronic acid with an acetylating electrophile, or more practically, couple a suitable aryl halide (like 1-bromo-2-chloro-5-fluorobenzene) with a specialized organoboron reagent that can deliver an acetyl group. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, which then transfers its organic group (the 2-chloro-5-fluorophenyl group) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
References
- 1. This compound | 2965-16-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. Yoneda Labs [yonedalabs.com]
The Strategic Advantage of 2'-Chloro-5'-fluoroacetophenone in Pharmaceutical and Agrochemical Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, 2'-Chloro-5'-fluoroacetophenone has emerged as a pivotal building block, offering distinct advantages in the synthesis of high-value pharmaceuticals and advanced agrochemicals. Its unique substitution pattern on the aromatic ring provides a reactive handle for a variety of chemical transformations, leading to the efficient production of complex molecules. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative precursors and detailed experimental protocols for key synthetic routes.
Core Applications and Comparative Performance
This compound is a versatile intermediate primarily utilized in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents, and in the development of potent fungicides.[1] Its strategic importance lies in the precise arrangement of its chloro and fluoro substituents, which influence reactivity and ultimately the biological efficacy of the final product.
Pharmaceutical Synthesis: A Case Study in Fluoroquinolone Antibiotics
The synthesis of fluoroquinolone antibiotics, such as the widely prescribed Ciprofloxacin, often commences from halogenated acetophenones. While the traditional synthesis of Ciprofloxacin starts from 2,4-dichloro-5-fluoro benzoyl chloride, a closely related analogue, a newer method utilizes 2,4-dichloro-5-fluoroacetophenone.[2][3] This highlights the utility of the acetophenone moiety as a key precursor in constructing the quinolone core.
Comparative Analysis of Precursors:
The choice of starting material in fluoroquinolone synthesis is critical, impacting reaction efficiency, yield, and overall cost-effectiveness. While direct comparative studies are limited, the reactivity of halogenated acetophenones is governed by the electronic effects of the substituents on the aromatic ring. The presence of both chloro and fluoro groups in this compound influences the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic substitution, a key step in the formation of the quinolone scaffold.[4]
| Starting Material | Key Reaction Steps | Reported Overall Yield | Key Advantages |
| 2,4-dichloro-5-fluoro benzoyl chloride | Acylation, Enamine formation, Cyclization, Nucleophilic substitution | ~65%[2] | Well-established route. |
| 2,4-dichloro-5-fluoroacetophenone | Oxalylation, Ethoxymethylenation, Amination, Cyclization, Hydrolysis, Decarbonylation, Piperazination | Not explicitly stated, but described as high-yielding.[3] | More direct route starting from an acetophenone. |
| This compound | (Inferred) Similar to the above, involving formation of the quinolone core via cyclization and subsequent modifications. | Data not available for a specific named drug. | The specific substitution pattern may offer advantages in regioselectivity and reactivity in certain synthetic pathways. |
Experimental Protocol: Synthesis of a Quinolone Core Intermediate
The following protocol is adapted from the synthesis of Ciprofloxacin and illustrates the key steps in forming the quinolone core from a related halogenated acetophenone. This provides a foundational methodology for researchers working with this compound.
Step 1: Acylation and Enamine Formation
-
To a solution of 3-dimethylamino-acrylic acid methyl ester in a suitable solvent (e.g., toluene), add triethylamine at a controlled temperature (e.g., 10-15°C).
-
After a brief stirring period, add a solution of the substituted benzoyl chloride (in this case, 2,4-dichloro-5-fluoro benzoyl chloride) in the same solvent, maintaining the temperature.
-
Allow the reaction to proceed at room temperature before slowly raising the temperature to promote enamine formation. Monitor the reaction by Thin Layer Chromatography (TLC).[5]
Step 2: Cyclization and Ring Closure
-
Upon completion of the enamine formation, add cyclopropylamine to the reaction mixture at room temperature and stir.
-
Introduce a base, such as potassium carbonate, and a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture to a higher temperature (e.g., 120-125°C) to facilitate ring closure, distilling off the lower-boiling solvent. Monitor the reaction by TLC.
-
After completion, cool the reaction mass and quench it into ice water to precipitate the quinolone core intermediate.[5]
Step 3: Nucleophilic Substitution with Piperazine
-
Dissolve the quinolone core intermediate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add piperazine to the solution and heat the mixture (e.g., to 90°C).
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the final fluoroquinolone product.[5]
Workflow for Quinolone Synthesis
Caption: Generalized workflow for the synthesis of a fluoroquinolone antibiotic from a halogenated acetophenone precursor.
Agrochemical Synthesis: A Promising Avenue for Fungicide Development
This compound also serves as a valuable intermediate in the formulation of potent pesticides and herbicides. The presence of both chlorine and fluorine atoms in the molecule can enhance the efficacy and stability of the resulting agrochemical products. While specific, publicly available protocols for the synthesis of named fungicides from this precursor are scarce, the general synthetic strategies employed in the agrochemical industry often mirror those in pharmaceuticals, involving the construction of heterocyclic systems where the substituted phenyl ring is a key component.
Comparative Considerations for Agrochemical Precursors:
The selection of a building block in agrochemical synthesis is driven by factors such as cost, scalability, and the desired biological activity spectrum of the final product. The unique electronic properties conferred by the chloro and fluoro substituents of this compound can be advantageous in tuning the lipophilicity and metabolic stability of a potential fungicide, properties crucial for its performance in the field.
Future Perspectives and Conclusion
This compound is a strategically important chemical intermediate with proven utility in the synthesis of valuable pharmaceutical and agrochemical products. The continued exploration of its reactivity and the development of optimized synthetic routes will undoubtedly lead to the discovery of new and improved bioactive molecules. For researchers and drug development professionals, a thorough understanding of the comparative advantages of this building block is essential for designing efficient and cost-effective synthetic strategies. The provided experimental framework for quinolone synthesis serves as a valuable starting point for further investigation and application of this compound in innovative chemical synthesis.
References
Differentiating 2'-Chloro-5'-fluoroacetophenone Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. Halogenated acetophenones, key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), present a common challenge in this regard. Their isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2'-Chloro-5'-fluoroacetophenone and its constitutional isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques.
This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining not just what is observed, but why these differences arise from the subtle shifts in electronic environments imposed by the varied placement of the chloro and fluoro substituents on the acetophenone scaffold.
The Spectroscopic Fingerprint: Unmasking Isomeric Identity
The key to distinguishing between isomers of this compound lies in how the position of the chlorine and fluorine atoms on the phenyl ring influences the local electronic and magnetic environments of the nuclei and bonds within the molecule. Each spectroscopic technique provides a unique piece of the puzzle, and together they form a comprehensive fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands as the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ), coupling constants (J), and splitting patterns provide a detailed roadmap of the molecular architecture.
The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern dictates the number of distinct proton signals, their multiplicities, and their chemical shifts. Protons ortho to the electron-withdrawing acetyl group will be deshielded and appear at a lower field (higher ppm), while those ortho or para to the halogens will also experience significant shifts.
Predicted ¹H NMR Data for this compound Isomers
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Predicted Methyl Proton Chemical Shift (ppm) |
| This compound | H-3': ~7.3 ppm (dd), H-4': ~7.1 ppm (td), H-6': ~7.6 ppm (dd) | ~2.6 (s) |
| 3'-Chloro-4'-fluoroacetophenone | H-2': ~7.9 ppm (dd), H-5': ~7.8 ppm (ddd), H-6': ~7.3 ppm (t) | ~2.6 (s) |
| 4'-Chloro-3'-fluoroacetophenone | H-2': ~7.8 ppm (dd), H-5': ~7.5 ppm (ddd), H-6': ~7.6 ppm (dd) | ~2.6 (s) |
Note: Predicted values are based on computational models and may vary slightly from experimental data.
The coupling constants between protons (J-coupling) provide crucial connectivity information. For instance, ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz.
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and valuable technique. The ¹⁹F chemical shift is highly dependent on the electronic environment, making it a superb indicator of the fluorine's position on the aromatic ring. Furthermore, through-space coupling between the fluorine atom and nearby protons (especially the acetyl methyl protons in the case of 2'-substituted isomers) can provide definitive structural confirmation.[1]
Predicted ¹⁹F NMR Chemical Shifts for this compound Isomers
| Isomer | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| This compound | -110 to -115 |
| 3'-Chloro-4'-fluoroacetophenone | -105 to -110 |
| 4'-Chloro-3'-fluoroacetophenone | -115 to -120 |
Note: Predicted values are based on computational models and may vary slightly from experimental data.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached halogens. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz, which is a clear diagnostic marker.
Predicted ¹³C NMR Data for 4'-Chloro-3'-fluoroacetophenone
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~195-197 |
| CH₃ | ~26-27 |
| Aromatic Carbons | ~115-165 |
Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the functional groups present in the molecule. The most prominent feature in the IR spectrum of acetophenone derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found between 1680-1700 cm⁻¹.[3] The exact position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, such as halogens, tend to increase the C=O stretching frequency.
The fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the substitution pattern on the benzene ring. The C-H out-of-plane bending vibrations are particularly diagnostic.
Predicted Key IR Absorption Bands for 4'-Chloro-3'-fluoroacetophenone
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | ~2950 - 2850 |
| C=O Stretch (Carbonyl) | ~1690 |
| Aromatic C=C Stretch | ~1600, ~1575, ~1470, ~1430 |
| C-F Stretch | ~1250 |
| C-Cl Stretch | ~830 |
| Aromatic C-H Out-of-Plane Bend | ~880, ~780 |
Data based on predicted values for 4'-Chloro-3'-fluoroacetophenone.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. The molecular ion peak (M⁺) for this compound will have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks at m/z 172 and 174.
The fragmentation of acetophenones is well-characterized. A common fragmentation pathway is the alpha-cleavage, leading to the formation of a benzoyl cation.[5][6] The relative abundance of fragment ions can differ between isomers due to the influence of the halogen substituents on bond strengths and ion stabilities.
Expected Major Fragments in the Mass Spectrum of this compound Isomers:
-
[M]⁺: Molecular ion (m/z 172/174)
-
[M-CH₃]⁺: Loss of a methyl group (m/z 157/159)
-
[C₇H₃ClFO]⁺: Benzoyl cation (m/z 157/159)
-
[CH₃CO]⁺: Acetyl cation (m/z 43)
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. Substituted acetophenones typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions.[7][8] The position and intensity (λmax and ε) of these bands are influenced by the substitution pattern on the aromatic ring. While subtle, these differences can be used to distinguish between isomers, especially when comparing the spectra to a known standard.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh 5-10 mg of the this compound isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete mixing.
dot
Caption: Workflow for NMR analysis of this compound isomers.
KBr Pellet Preparation for FT-IR Spectroscopy
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet and place it in the sample holder of the FT-IR spectrometer for analysis.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and analysis.
Sample Preparation for UV-Vis Spectroscopy
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
Record the spectrum against a solvent blank.
Conclusion
The unambiguous identification of this compound isomers is critical for ensuring the quality and safety of downstream products in the pharmaceutical and chemical industries. While each spectroscopic technique provides valuable data, a combinatorial approach is essential for definitive characterization. ¹H and ¹⁹F NMR spectroscopy are particularly powerful in distinguishing these constitutional isomers due to their high sensitivity to the local electronic environment and the wealth of information provided by chemical shifts and coupling constants. When combined with the functional group and substitution pattern information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and confident structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently navigate the analytical challenges posed by these closely related compounds.
References
- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to Alternative Reagents for 2'-Chloro-5'-fluoroacetophenone in Complex Synthesis
Introduction: Beyond the Standard Building Block
In the landscape of medicinal chemistry and drug development, 2'-Chloro-5'-fluoroacetophenone (CAS 2965-16-4) has established itself as a valuable and versatile building block.[1] Its unique substitution pattern—featuring a reactive ketone, an ortho-chloro group, and a para-fluoro group—provides synthetic chemists with multiple handles for molecular elaboration. It is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] The chloro-substituent is amenable to nucleophilic aromatic substitution and a variety of cross-coupling reactions, while the ketone functionality serves as a linchpin for building heterocyclic scaffolds.
However, reliance on a single building block can introduce constraints related to cost, availability, specific reactivity, or the desire for novel intellectual property. A seasoned researcher understands that the "best" starting material is context-dependent. Factors such as the desired reaction pathway, target molecule complexity, and overall synthetic strategy dictate the optimal choice.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of analogs to explore the causal relationships between structure, reactivity, and experimental outcomes. By examining structural variants and alternative synthetic paradigms, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Part 1: The Benchmark - Reactivity Profile of this compound
To evaluate alternatives, we must first establish a benchmark. This compound's utility stems from two primary reactive sites: the acetyl group and the ortho-chloro substituent.
-
The Acetyl Group: The ketone is a classic electrophile and its α-methyl protons are acidic, enabling a host of transformations. It is a common substrate for reactions like the Vilsmeier-Haack reaction to introduce a formyl group, or the Gewald reaction to construct highly substituted 2-aminothiophenes.[2][3][4]
-
The Chloro Group: Positioned ortho to the acetyl group, the C-Cl bond is activated towards nucleophilic substitution and is a handle for transition-metal-catalyzed cross-coupling reactions. However, the C-Cl bond is notoriously robust, often requiring harsh conditions or highly active catalyst systems for efficient transformation compared to its heavier halogen counterparts.
A representative application is the Gewald three-component reaction , a powerful method for synthesizing polysubstituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[5]
Workflow Example: Gewald Synthesis with the Benchmark Reagent
The following workflow illustrates a typical application of this compound.
Caption: Generalized workflow for the Gewald aminothiophene synthesis.
Part 2: Comparative Analysis of Alternative Reagents
Here, we evaluate three distinct classes of alternatives, each offering unique strategic advantages.
Alternative 1: The Higher-Reactivity Analog - 2'-Bromo-5'-fluoroacetophenone
For synthetic routes relying on cross-coupling chemistry, the chloro-substituent can be a bottleneck. Swapping chlorine for bromine provides a significant enhancement in reactivity.
Rationale for Selection: The carbon-bromine (C-Br) bond has a lower bond dissociation energy than the carbon-chlorine (C-Cl) bond. This fundamental difference makes oxidative addition to a transition metal center (the rate-determining step in many cross-coupling cycles like Suzuki, Heck, and Buchwald-Hartwig) significantly faster and more facile for aryl bromides.[6] This often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope.
Experimental Data Comparison: While a direct side-by-side comparison for a single reaction is not always available in the literature, we can infer performance from typical cross-coupling conditions required for each substrate class.
| Feature | This compound | 2'-Bromo-5'-fluoroacetophenone | Scientific Justification |
| Typical Catalyst | Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Simpler Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient | C-Cl bond activation requires more electron-rich and sterically demanding ligands to promote oxidative addition. |
| Reaction Temp. | Often >100 °C | Typically 80-100 °C, sometimes lower | The lower activation energy for C-Br bond cleavage allows for milder heating. |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | Higher reactivity of the C-Br bond requires less catalyst to achieve efficient turnover. |
| Cost & Availability | Generally lower cost | Higher cost due to bromination steps in its synthesis.[7] | Chlorinated aromatics are often more accessible industrial feedstocks. |
| CAS Number | 2965-16-4[8] | 1006-33-3[9] | N/A |
Trustworthiness & Causality: The choice between the chloro and bromo analog is a classic cost-versus-reactivity decision. For early-stage discovery where rapid library synthesis and exploration of diverse coupling partners are paramount, the higher cost of the bromo-derivative[6][10] is justified by its reliability and versatility. For later-stage process development and scale-up, significant effort would be invested in optimizing a more cost-effective route from the chloro-analog.
Experimental Protocol: Suzuki Coupling with 2'-Bromo-5'-fluoroacetophenone
This protocol demonstrates a typical Suzuki coupling, a reaction where the bromo-analog offers a distinct advantage.
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2'-Bromo-5'-fluoroacetophenone (1.0 mmol, 217 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl ketone.
Alternative 2: The Isomeric Analog - 2',5'-Dichloroacetophenone
Positional isomerism can profoundly impact reactivity and the biological activity of the final product. Substituting the fluorine atom for a second chlorine atom presents a different set of synthetic opportunities and challenges.
Rationale for Selection: 2',5'-Dichloroacetophenone (CAS 2476-37-1) allows for the exploration of chemical space where a chloro-substituent at the 5'-position is desired for modulating properties like lipophilicity or metabolic stability.[11] It also introduces the possibility of selective or double functionalization of the two distinct C-Cl bonds. The 2'-chloro is more sterically hindered and electronically differentiated from the 5'-chloro, potentially allowing for regioselective reactions.
Experimental Data Comparison:
| Feature | This compound | 2',5'-Dichloroacetophenone | Scientific Justification |
| Reactivity | Single C-Cl bond for coupling. Fluoro group is generally inert to these conditions. | Two C-Cl bonds with differential reactivity. Potential for mono- or di-functionalization. | The 2'-chloro is ortho to the carbonyl, while the 5'-chloro is para. Their electronic environments differ, enabling potential selectivity.[11] |
| Synthesis Route | Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.[8] | Friedel-Crafts acylation of p-dichlorobenzene.[12] | Both are typically synthesized via Friedel-Crafts, but starting from different commodity chemicals. |
| Final Product Properties | Final molecule contains a fluorine atom, which can improve metabolic stability and binding affinity.[13] | Final molecule contains a second chlorine atom, increasing lipophilicity and providing another potential metabolic site or interaction point. | Halogen choice is a key strategy in medicinal chemistry for fine-tuning ADME properties. |
| CAS Number | 2965-16-4[14] | 2476-37-1[11] | N/A |
Trustworthiness & Causality: Choosing 2',5'-dichloroacetophenone is a strategic decision driven by the target molecule's design. If the final product requires a chlorine at the 5'-position or if a synthetic route exploits sequential, regioselective cross-couplings, this reagent is the superior choice. However, the synthesis may be complicated by the need to control selectivity and the potential for mixed products.
Alternative 3: The Strategic Pivot - 2'-Fluoroacetophenone
Sometimes, the most effective alternative is not a direct analog but a simpler precursor that allows for halogenation to be introduced later in the synthetic sequence. This strategy offers greater flexibility and can be more cost-effective.
Rationale for Selection: 2'-Fluoroacetophenone (CAS 445-27-2) is a more fundamental building block.[15][16] By starting with this reagent, a chemist can introduce the ortho-halogen (Cl, Br, or I) at a more strategic point using well-established electrophilic aromatic substitution reactions (e.g., direct chlorination with NCS or bromination with NBS). This "late-stage functionalization" approach allows for the synthesis of multiple analogs from a single common intermediate.
Experimental Data Comparison:
| Feature | This compound | 2'-Fluoroacetophenone | Scientific Justification |
| Synthetic Flexibility | Halogen is pre-installed. | Allows for late-stage introduction of Cl, Br, or I, creating divergent synthetic routes from one precursor. | The acetyl group is an ortho, para-director, but the existing ortho-fluoro group will influence the regioselectivity of further halogenation. |
| Cost | Moderately priced. | Generally less expensive than its halogenated counterparts. | Fewer synthetic steps are required for its production.[15] |
| Reaction Control | Reactivity is fixed. | Requires an additional, optimized step for halogenation, which may present regioselectivity challenges. | The directing effects of the acetyl and fluoro groups must be carefully considered to achieve the desired isomer. |
| Reactivity Profile | Ketone and C-Cl reactivity. | Ketone reactivity; aromatic C-H bonds are available for functionalization.[17] | Provides a different set of reactive handles to the synthetic chemist. |
Workflow Example: A Divergent Strategy
This workflow illustrates how starting with a simpler precursor enables synthetic flexibility.
Caption: Divergent synthesis from a common, simpler precursor.
Part 3: Decision-Making Framework for Reagent Selection
Choosing the right starting material is a multi-faceted decision. The following logic diagram provides a framework to guide this process based on common project goals.
Caption: Logic diagram for selecting the optimal acetophenone reagent.
Conclusion
This compound remains a workhorse reagent in synthetic chemistry. However, a forward-thinking approach to synthesis demands a broader perspective. By understanding the nuanced differences in reactivity between halogen analogs like 2'-Bromo-5'-fluoroacetophenone , considering the strategic implications of isomeric precursors like 2',5'-Dichloroacetophenone , and embracing the flexibility offered by simpler starting materials such as 2'-Fluoroacetophenone , researchers can significantly enhance the efficiency, creativity, and success of their synthetic campaigns. The optimal choice is rarely universal; it is a carefully considered decision that balances reactivity, cost, flexibility, and the ultimate goals of the research program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Catalytic Activity of Transition Metal Ions in Vilsmeier-Haack Reactions with Acetophenones | Semantic Scholar [semanticscholar.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 2'-BROMO-5'-FLUOROACETOPHENONE - Safety Data Sheet [chemicalbook.com]
- 10. 2'-Bromo-5'-fluoroacetophenone, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. 2',5'-Dichloroacetophenone | 2476-37-1 | FD71377 [biosynth.com]
- 12. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 2965-16-4 [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinno.com [nbinno.com]
A Comparative Guide to Catalysts for the Synthesis of 2'-Chloro-5'-fluoroacetophenone
Introduction: The Critical Role of 2'-Chloro-5'-fluoroacetophenone in Modern Chemistry
In the landscape of pharmaceutical and agrochemical development, the synthesis of precisely functionalized aromatic ketones is a cornerstone of innovation. Among these, this compound stands out as a pivotal intermediate, its unique substitution pattern serving as a versatile scaffold for building complex, biologically active molecules.[1][2] The efficiency, selectivity, and environmental impact of its synthesis are therefore of paramount concern to researchers and industry professionals. This guide provides an in-depth, data-driven comparison of catalytic systems for the Friedel-Crafts acylation reaction that yields this valuable compound, offering insights to inform catalyst selection and process optimization.
The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene with an acylating agent, typically acetyl chloride.[3] The choice of catalyst is the most critical parameter in this transformation, profoundly influencing reaction kinetics, product yield, and isomeric purity. This guide will navigate the performance of traditional homogeneous catalysts, modern ionic liquids, and robust heterogeneous solid acids, providing a clear rationale for experimental design and catalyst selection.
The Mechanistic Heart of the Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst's primary role is to generate a highly reactive acylium ion from the acylating agent (e.g., acetyl chloride). This potent electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-4-fluorobenzene, leading to the formation of the desired acetophenone.
Head-to-Head Catalyst Performance Evaluation
The efficacy of a catalyst in this specific Friedel-Crafts acylation is judged on several key performance indicators:
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Selectivity (%) : The proportion of the desired isomer (this compound) formed compared to other possible isomers.
-
Reaction Time (h) : The duration required to achieve a high conversion of the starting material.
-
Catalyst Reusability : The ability of the catalyst to be recovered and used in subsequent reactions without significant loss of activity.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different classes of catalysts. It is important to note that direct comparative data for the synthesis of this compound is not always available in the literature. Therefore, data from closely related reactions, such as the acylation of fluorobenzene or toluene, are included to provide a broader context for catalyst performance.
| Catalyst Type | Catalyst Example | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reusability | Reference(s) |
| Homogeneous Lewis Acid | AlCl₃ | 1-Chloro-4-fluorobenzene | Acetyl Chloride | Dichloromethane | 50 | 5 | ~87 | Moderate to High | No | [4] |
| Homogeneous Lewis Acid | AlCl₃ | Dichlorofluorobenzene | Acetyl Chloride | Neat | 80-120 | 5-8 | ~85 | Moderate to High | No | [5] |
| Ionic Liquid | [emim]Cl-AlCl₃ type | Fluorobenzene | Chloroacetyl Chloride | Neat | 25 (RT) | 0.5 | 98.1 | 99.5 (for 4'-fluoro isomer) | Yes | [6] |
| Heterogeneous Solid Acid | H-ZSM-5 Zeolite | Toluene | Acetyl Chloride | Vapor Phase | 180 | - | (60.2% conv.) | Low ortho (1:7.5 o:p) | Yes | [7] |
| Heterogeneous Solid Acid | H-Beta Zeolite | Anisole | Acetic Anhydride | Neat | 95 | 4 | 73.2 | High para | Yes | [8] |
| Heterogeneous Solid Acid | H-Mordenite Zeolite | Toluene | Acetyl Chloride | Vapor Phase | 180 | - | (Low conv.) | Low ortho | Yes | [7] |
Analysis of Catalyst Performance
1. Traditional Homogeneous Lewis Acids (e.g., AlCl₃): The Workhorse with Drawbacks
Aluminum chloride (AlCl₃) is a powerful and widely used catalyst for Friedel-Crafts acylation, often providing high yields.[4][5] However, its application is fraught with challenges. It is typically required in stoichiometric amounts because it forms a complex with the ketone product, leading to large volumes of acidic waste during workup.[9] This not only presents significant environmental concerns but also complicates product purification. Furthermore, AlCl₃ is highly sensitive to moisture and can be difficult to handle on a large scale.
2. Ionic Liquids: The High-Performance, Recyclable Alternative
Ionic liquids, particularly those with a Lewis acidic component like aluminum chloride-based ionic liquids, have emerged as highly effective catalysts.[6] A notable advantage is their ability to provide exceptionally high yields and selectivities under mild reaction conditions, such as room temperature.[6] For the closely related synthesis of 2-chloro-4'-fluoroacetophenone, a yield of 98.1% and selectivity of 99.5% have been reported.[6] A key feature of ionic liquids is their negligible vapor pressure and high thermal stability, which allows for easy separation of the product by distillation and subsequent recycling of the catalyst.[6]
3. Heterogeneous Solid Acids (e.g., Zeolites): The Sustainable and Industrially Viable Option
Solid acid catalysts, such as zeolites, represent a significant advancement towards greener and more sustainable chemical processes.[9][10][11] Their primary advantage lies in their heterogeneous nature, which allows for simple separation from the reaction mixture by filtration, eliminating the need for aqueous workups.[10] Zeolites are also highly reusable, maintaining their catalytic activity over multiple reaction cycles.[12]
While zeolites like H-ZSM-5 and H-Beta have shown good activity in Friedel-Crafts acylations, their performance, particularly in terms of regioselectivity, can be highly dependent on the specific zeolite structure and the reactants involved.[7][8] For instance, the shape-selective nature of zeolite pores can favor the formation of the para isomer over the ortho isomer.[13][14] Therefore, careful selection of the zeolite type is crucial for optimizing the yield of the desired this compound.
Experimental Protocols
Protocol 1: Synthesis using an Aluminum Chloride-based Ionic Liquid
This protocol is adapted from a procedure for a closely related isomer and is expected to provide high yield and selectivity.[6]
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Aluminum chloride-based ionic liquid (e.g., [emim]Cl-AlCl₃)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Distillation apparatus
Procedure:
-
To a clean, dry round-bottom flask, add the ionic liquid and 1-chloro-4-fluorobenzene. The molar ratio of ionic liquid to acetyl chloride should be approximately 0.5:1.[6]
-
Begin stirring the mixture at room temperature (approx. 25°C).
-
Slowly add acetyl chloride dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (indicated by the consumption of the starting material), assemble a distillation apparatus.
-
Separate the product, this compound, from the ionic liquid via vacuum distillation.
-
The remaining ionic liquid in the flask can be recovered and reused for subsequent reactions.
Protocol 2: General Procedure for Heterogeneous Catalysis using a Zeolite
This protocol provides a general framework for evaluating the performance of a solid acid catalyst like a zeolite.
Materials:
-
1-Chloro-4-fluorobenzene
-
Acetyl chloride
-
Zeolite catalyst (e.g., H-Beta or Zeolite Y)
-
Anhydrous solvent (e.g., dichloromethane or neat)
-
Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum to remove any adsorbed water.
-
To a dry three-neck flask, add the activated zeolite catalyst, 1-chloro-4-fluorobenzene, and the solvent (if not running neat).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with vigorous stirring.
-
Slowly add acetyl chloride to the reaction mixture.
-
Maintain the reaction at the set temperature for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
The filtrate contains the product. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography.
Conclusion and Future Outlook
The synthesis of this compound via Friedel-Crafts acylation offers a clear example of the evolution of catalytic strategies in organic synthesis. While traditional Lewis acids like AlCl₃ are effective, their environmental and practical drawbacks are significant.[9]
Ionic liquids present a compelling alternative, demonstrating superior performance in terms of yield and selectivity under mild conditions, with the added benefit of catalyst recyclability.[6] For laboratory-scale synthesis and processes where high purity is paramount, ionic liquids are an excellent choice.
Heterogeneous solid acids , particularly zeolites, are the most promising option for large-scale, industrial production.[10][11] Their ease of separation, reusability, and environmentally benign nature align with the principles of green chemistry. Further research into developing zeolites with optimized pore structures and acid site distributions will undoubtedly lead to even higher yields and selectivities for this important transformation.
For researchers and drug development professionals, the selection of a catalyst will ultimately depend on a balance of factors including the scale of synthesis, cost, desired purity, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision, paving the way for more efficient and sustainable synthesis of this compound and its derivatives.
References
- 1. Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society [acs.digitellinc.com]
- 2. Wasserscheid P., Welton T. - Ionic Liquids in Synthesis (2002)(en) [studfile.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcps.org [ijcps.org]
- 11. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 12. chemijournal.com [chemijournal.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Chloro-5'-fluoroacetophenone
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle our chemical reagents. 2'-Chloro-5'-fluoroacetophenone, a halogenated aromatic ketone, is a valuable building block in organic synthesis. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure that every laboratory can manage this compound with the highest degree of safety and environmental stewardship.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is critical. This compound is not merely a benign organic solid; its structure dictates its reactivity and toxicity. As a halogenated aromatic ketone, it presents several potential hazards. The primary risks include irritation to the skin, eyes, and respiratory system.
The "why" behind this is twofold: the acyl group (-COCH₃) can be reactive, while the halogen substituents (Chlorine and Fluorine) on the aromatic ring increase its potential for toxicity and persistence. All handling and disposal procedures are derived from this fundamental risk profile.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Significance & Rationale |
| Molecular Formula | C₈H₆ClFO | Indicates the presence of carbon, hydrogen, chlorine, and fluorine. The halogen content is critical for waste stream classification. |
| Appearance | White to pale yellow crystalline powder | Its solid form can pose an inhalation risk if it becomes airborne dust. Handling procedures must mitigate dust generation. |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, May cause respiratory irritation | Direct contact can cause inflammation and damage to tissues. This dictates the mandatory use of specific Personal Protective Equipment (PPE). |
| GHS Hazard Statements | H315, H319, H335 | These standardized codes confirm it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, alcohols, amines, strong reducing agents.[1] | Co-mingling with these substances can lead to vigorous, exothermic, or otherwise hazardous reactions. This is the basis for waste segregation. |
Pre-Disposal Protocols: Establishing a Safe Handling Environment
Proper disposal begins long before the waste container is full. It starts with establishing safe handling practices from the moment the reagent is brought into the laboratory.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable. The rationale is to contain any dust or vapors at the source, preventing inhalation, which is a primary exposure route.[3] The fume hood's negative pressure ensures that airflow is directed away from the user, providing a critical barrier of protection.
Personal Protective Equipment (PPE)
PPE is the last line of defense, but it must be chosen correctly. The selection is not arbitrary; it is based on the specific hazards of the chemical.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and airborne powder. A face shield offers broader protection. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness).[4] | Nitrile provides good resistance to incidental splashes of many organic compounds.[4] It is crucial to understand that this is for splash protection, not prolonged immersion.[4][5] Gloves should be removed and replaced immediately if contamination occurs.[4] Always check the manufacturer's specific chemical resistance chart. |
| Skin & Body | Lab coat, closed-toe shoes, and long pants. | This prevents accidental skin contact with any spills or contaminated surfaces. Contaminated clothing must be removed immediately.[6] |
| Respiratory | Not typically required when used in a fume hood. | If handling large quantities or if there's a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[7] |
Step-by-Step Disposal Procedure: From Bench to Manifest
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[8][9] As a halogenated organic compound, it cannot be disposed of down the drain or in regular trash.
Step 1: Waste Characterization
This compound is classified as a hazardous waste. The key reason is its chemical composition: it is a halogenated organic compound .[10] Wastes containing halogens (F, Cl, Br, I) require specific disposal methods because their incineration can produce toxic and corrosive byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF), as well as highly toxic dioxins and furans if not performed at sufficiently high temperatures with appropriate scrubbers.[11][12][13]
Step 2: Segregation and Collection
In the laboratory, all waste materials contaminated with this compound must be collected separately.
-
What to Collect: This includes excess or expired reagent, contaminated filter paper, weighing boats, gloves, and any absorbent materials used for cleaning up minor spills.
-
Segregation is Key: A dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste" must be used.[6] Never mix halogenated waste with non-halogenated organic waste. This is a critical step for ensuring proper final disposal and cost-effective waste management. Mixing waste streams complicates the disposal process and can be a violation of regulatory standards.
Step 3: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[8][14] The original container can be ideal if it's in good condition.[14] Do not use food containers.[14]
-
Labeling: Proper labeling is a strict EPA requirement.[15] The label must clearly state:
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[14][15][16]
-
Keep the container closed at all times except when adding waste.[14]
-
Store in a well-ventilated area, away from the incompatible materials listed in Table 1.[1]
-
Adhere to institutional limits on the volume of waste that can be stored in an SAA (typically up to 55 gallons).[15]
Step 5: Final Disposal
The final disposal of this chemical waste is not a task for laboratory personnel.
-
Engage Professionals: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[17]
-
Incineration: The required method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[13][17] This ensures the complete destruction of the compound and the safe neutralization of the resulting acid gases.[13]
The entire process, from generation to final disposal, must be documented through a hazardous waste manifest system to maintain a "cradle-to-grave" record as required by RCRA.
Emergency Procedures: Spill and Exposure Management
Even with the best precautions, accidents can happen. A clear, pre-defined emergency plan is essential for mitigating risk.
Spill Cleanup Protocol
This protocol is for minor spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and eliminate all ignition sources. Ensure the fume hood is operational to provide ventilation.[18]
-
Don PPE: Wear the full PPE as outlined in Table 2.
-
Contain: For a solid spill, gently cover it to prevent dust from becoming airborne.[19] For a liquid spill (if dissolved in a solvent), create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[19][20][21] Do not use combustible materials like paper towels to absorb flammable solvent spills.[18]
-
Absorb/Collect: Working from the outside in, carefully sweep up the solid material or absorb the liquid.[21] Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Seal and label the container with all cleanup materials as hazardous waste and manage it according to the disposal procedures above.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][22]
-
Skin Contact: Remove contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][22] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][22] Remove contact lenses if present and easy to do.[22] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. fishersci.com [fishersci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. uakron.edu [uakron.edu]
- 11. dioxin20xx.org [dioxin20xx.org]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zeeco.com [zeeco.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jk-sci.com [jk-sci.com]
- 19. ehs.gatech.edu [ehs.gatech.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. qmul.ac.uk [qmul.ac.uk]
- 22. echemi.com [echemi.com]
Personal protective equipment for handling 2'-Chloro-5'-fluoroacetophenone
A Researcher's Guide to Safely Handling 2'-Chloro-5'-fluoroacetophenone
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, is one such compound that requires meticulous handling to ensure laboratory safety and experimental integrity.[1] This guide provides essential, field-proven safety protocols and logistical plans, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in your laboratory.
Understanding the Hazard Profile
Before any handling, it is imperative to fundamentally understand the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[2]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[2]
The causality behind this classification lies in the chemical's structure—an aromatic ketone substituted with halogen atoms (chlorine and fluorine). Halogenated organic compounds can be reactive and may disrupt the lipid bilayers of skin cells and ocular tissues, leading to irritation. While this compound is not classified for acute toxicity, repeated or unprotected exposure can lead to dermatitis and significant eye discomfort or damage.[3][4]
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to handle this compound within a properly functioning chemical fume hood.[3] This primary engineering control captures vapors at the source, preventing inhalation and minimizing the risk of systemic exposure. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest possible height during manipulations. An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE): A Self-Validating System
Your selection and use of PPE is a critical, hands-on safety system. The logic for PPE selection must be grounded in the specific hazards of skin and eye irritation.
Given the "serious eye irritation" classification, standard safety glasses are insufficient.
-
Mandatory: Wear ANSI Z87-certified chemical splash goggles that provide a complete seal around the eyes.[3]
-
Recommended for High-Splash Risk: When transferring larger volumes or performing reactions with a potential for splashing, supplement goggles with a full-face shield. A face shield alone does not provide adequate eye protection.[4]
-
Laboratory Coat: A knee-length, long-sleeved lab coat is required to protect against incidental contact.
-
Gloves - The Critical Barrier: The choice of glove material is paramount. Not all standard laboratory gloves offer adequate protection against halogenated aromatic ketones.
The following table summarizes recommended glove materials for handling this compound, based on general resistance to ketones and halogenated hydrocarbons. Always consult the glove manufacturer's specific chemical resistance data.[6][7]
| Glove Material | Performance Against Ketones/Halogenated Solvents | Key Considerations |
| Butyl Rubber | Excellent | Recommended for extended contact. Protects against a wide variety of chemicals, including ketones and esters.[6][7] |
| Viton™ | Excellent | Good for chlorinated and aromatic solvents. High resistance to cuts and abrasions but can be expensive.[8][9] |
| Nitrile | Fair to Poor | Generally not recommended for extended contact with ketones or halogenated solvents.[6][10] Suitable only for incidental contact, with immediate removal and replacement upon contamination.[7] |
| Neoprene | Fair | Offers moderate chemical resistance; poor for many halogenated hydrocarbons.[8][9] |
| Natural Rubber (Latex) | Poor | Not recommended for use with most organic solvents.[6][7] |
Operational Plans: Step-by-Step Protocols
Protocol 1: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Wash and dry hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves (as a base layer).
-
Put on the second, appropriate chemical-resistant gloves (e.g., Butyl Rubber) over the first pair. Ensure the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Remove the outer, contaminated gloves without touching the outside with your bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the balled-up one.
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Remove the chemical splash goggles.
-
Remove the inner pair of nitrile gloves using the same technique as in step 1.
-
Wash hands thoroughly with soap and water.
Protocol 2: Spill Management
In the event of a spill, a swift and correct response is critical.[3]
For a small spill (<100 mL) inside a chemical fume hood:
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[2][11]
-
Working from the outside in, apply the absorbent material over the entire spill.
-
Once fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[12]
-
Decontaminate the spill surface with a mild detergent and water solution, wiping with paper towels.
-
Place all contaminated materials (gloves, absorbent, paper towels) into the hazardous waste container.
For a large spill (>100 mL) or any spill outside a fume hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Close the laboratory doors to contain vapors.
-
Do not attempt to clean it up unless you are part of a trained emergency response team.[13]
Disposal Plan: Cradle-to-Grave Responsibility
As a halogenated organic compound, this compound waste must not be disposed of down the drain or in regular trash.[14] Improper disposal can lead to environmental contamination.
Protocol 3: Waste Segregation and Disposal
-
Identify the Waste Stream: All materials contaminated with this compound are considered "Halogenated Organic Waste." This includes unused product, reaction residues, contaminated solvents, and solid materials from spill cleanups.[15]
-
Use a Designated Waste Container:
-
Collect all liquid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[16][17]
-
The container must be labeled "HAZARDOUS WASTE: Halogenated Organic Liquid" and list "this compound" and any other components.[12][18]
-
Collect solid waste (gloves, absorbent materials) in a separate, clearly labeled plastic bag or container.
-
-
Storage: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area within the lab, preferably in secondary containment.[16]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal according to federal, state, and local regulations. Halogenated wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management company.[15]
Logical Workflow for Safe Handling
The following diagram outlines the decision-making process and workflow for safely handling this compound.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. ehs.gatech.edu [ehs.gatech.edu]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. purdue.edu [purdue.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. safetyware.com [safetyware.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. bucknell.edu [bucknell.edu]
- 16. mtu.edu [mtu.edu]
- 17. ethz.ch [ethz.ch]
- 18. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
